Trans-2-methylcyclohexylamine
Description
The exact mass of the compound this compound is 113.120449483 g/mol and the complexity rating of the compound is 70.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426362 | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-11-3, 931-10-2 | |
| Record name | (1R,2R)-2-Methylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclohexylamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclohexylamine, (1R,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trans-2-methylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86JY8LNH91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G4L1D58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Stereoselective Synthesis of trans-2-Methylcyclohexylamine from o-Cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Methylcyclohexylamine is a valuable chiral building block in medicinal chemistry and fine chemical synthesis. Its stereochemical configuration is crucial for the biological activity and efficacy of many pharmaceutical compounds. This guide provides an in-depth, technically-focused protocol for the stereoselective synthesis of this compound, commencing from the readily available industrial feedstock, o-cresol. The synthetic pathway encompasses three core transformations: catalytic hydrogenation of o-cresol to 2-methylcyclohexanol, subsequent oxidation to 2-methylcyclohexanone, and a final, stereochemistry-defining reductive amination. This document elucidates the mechanistic rationale behind each step, provides detailed experimental procedures, and presents expected quantitative outcomes to ensure reproducibility and success in a laboratory setting.
Introduction and Strategic Overview
The synthesis of stereochemically pure amines is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). The cyclohexane ring is a common scaffold in drug design, and its substituents' spatial orientation can dramatically influence molecular interactions with biological targets. This compound, with its specific diastereomeric arrangement, serves as a critical intermediate for such molecules.
o-Cresol (2-methylphenol) is an economically attractive and abundant starting material. The synthetic strategy detailed herein is designed to be robust and scalable, focusing on achieving high diastereoselectivity in the final step. The overall transformation proceeds as follows:
-
Hydrogenation: The aromatic ring of o-cresol is saturated via catalytic hydrogenation to yield a mixture of cis- and trans-2-methylcyclohexanol.
-
Oxidation: The secondary alcohol mixture is oxidized to the corresponding ketone, 2-methylcyclohexanone, which removes the existing stereocenter and sets the stage for a stereoselective transformation.
-
Reductive Amination: The prochiral 2-methylcyclohexanone undergoes reductive amination with ammonia and a reducing agent under conditions optimized to favor the formation of the thermodynamically more stable this compound.
This multi-step approach is logical and efficient, as it postpones the critical stereoselective step to the final transformation, thereby maximizing the yield of the desired isomer.
Caption: Overall synthetic workflow from o-cresol.
Step 1: Catalytic Hydrogenation of o-Cresol
Principle and Mechanistic Insights
The initial step involves the saturation of the aromatic ring of o-cresol. This is a classic heterogeneous catalytic hydrogenation reaction. The choice of catalyst is critical and influences the reaction pathway and efficiency. Noble metal catalysts such as rhodium (Rh), ruthenium (Ru), and platinum (Pt) supported on carbon (C) or alumina (Al₂O₃) are highly effective.[1][2] For instance, Ru/C is known to be particularly efficient for the hydrogenation of alkylphenols to the corresponding cyclohexanols under relatively mild conditions.[1]
The reaction proceeds via the adsorption of o-cresol onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. This process typically yields a mixture of cis and trans isomers of 2-methylcyclohexanol.[3] The isomeric ratio is dependent on the catalyst, solvent, temperature, and pressure, but precise stereocontrol at this stage is not essential, as the stereocenter will be eliminated in the subsequent oxidation step.
Experimental Protocol: Hydrogenation
Materials:
-
o-Cresol
-
Methanol (solvent)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
High-pressure autoclave (e.g., Parr reactor)
-
Hydrogen gas (high purity)
Procedure:
-
Charge a high-pressure autoclave with o-cresol (1.0 mol), methanol (250 mL), and 5% Rh/Al₂O₃ catalyst (2.0 g, ~2 wt%).
-
Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to 50 atm (approx. 735 psi).
-
Begin stirring and heat the reactor to 100°C.
-
Maintain the reaction at 100°C and 50 atm for 4-6 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol, yielding crude 2-methylcyclohexanol as a mixture of isomers.
Data Presentation
| Parameter | Value | Reference/Comment |
| Substrate | o-Cresol | --- |
| Catalyst | 5% Rh/Al₂O₃ | Ru/C is also highly effective[1] |
| Temperature | 100°C | --- |
| H₂ Pressure | 50 atm | --- |
| Reaction Time | 4-6 hours | Monitor by H₂ uptake or GC |
| Expected Yield | >95% | --- |
| Product Ratio | Mixture of cis/trans isomers | Ratio varies; not critical for next step[3] |
Step 2: Oxidation of 2-Methylcyclohexanol
Principle and Reagent Selection
This step involves the oxidation of the secondary alcohol (2-methylcyclohexanol) to a ketone (2-methylcyclohexanone). This transformation removes the stereocenter created in the previous step, yielding a single prochiral intermediate. A variety of oxidizing agents can accomplish this, but a common and effective method is the Jones oxidation, which uses chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) and sulfuric acid in acetone or water.[4][5] The reaction is typically fast and high-yielding.
The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, often facilitated by a base (like water), leads to the formation of the ketone and a reduced chromium species.
Experimental Protocol: Jones Oxidation
Materials:
-
2-Methylcyclohexanol (from Step 1)
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
Procedure:
-
Prepare the Jones reagent: In a beaker cooled in an ice bath, dissolve sodium dichromate dihydrate (0.42 mol) in water (200 mL). With vigorous stirring, slowly and carefully add concentrated sulfuric acid (36 mL). Cool the resulting solution to room temperature.
-
In a separate flask equipped with a mechanical stirrer and a thermometer, place the crude 2-methylcyclohexanol (1.0 mol).
-
Slowly add the prepared Jones reagent to the alcohol, maintaining the reaction temperature between 20-30°C using an ice-water bath. The addition should take approximately 1 hour.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours. The color of the mixture will change from orange to green.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude 2-methylcyclohexanone can be purified by vacuum distillation.
Data Presentation
| Parameter | Value | Reference/Comment |
| Substrate | 2-Methylcyclohexanol | Mixture of isomers |
| Reagent | Jones Reagent (Na₂Cr₂O₇/H₂SO₄) | A classic and reliable method[4][5] |
| Temperature | 20-30°C | Exothermic reaction, requires cooling |
| Reaction Time | 3 hours | Monitor by TLC or GC |
| Expected Yield | 85-90% | After purification |
| Product Purity | >98% | After distillation |
Step 3: Stereoselective Reductive Amination
Principle and Stereochemical Control
This is the most critical step of the synthesis, where the stereochemistry of the final product is established. Reductive amination involves the reaction of the ketone (2-methylcyclohexanone) with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the primary amine.[6] The stereochemical outcome is dictated by the reduction of this imine intermediate.
Sources
An In-depth Technical Guide to trans-2-Methylcyclohexylamine: Properties, Synthesis, and Applications
Introduction
trans-2-Methylcyclohexylamine is a chiral cyclic amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and as a resolving agent for chiral carboxylic acids. Its stereochemistry, with the methyl and amino groups on opposite sides of the cyclohexane ring, imparts distinct physical and chemical properties that are crucial for its applications. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development.
Core Properties and Identification
This compound is a colorless to light yellow liquid with a characteristic amine odor. It is slightly soluble in water and miscible with many organic solvents. The presence of two stereocenters at the 1 and 2 positions of the cyclohexane ring gives rise to two enantiomers: (1R,2R)-trans-2-methylcyclohexylamine and (1S,2S)-trans-2-methylcyclohexylamine.
Chemical and Physical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some reported values may pertain to a mixture of cis and trans isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | |
| Molecular Weight | 113.20 g/mol | |
| CAS Number | 931-10-2 (trans-isomer) | |
| 7003-32-9 (cis/trans mixture) | ||
| Boiling Point | 149-150 °C (lit., for mixture) | |
| Density | 0.856 g/mL at 25 °C (lit., for mixture) | |
| Refractive Index (n20/D) | 1.4565 (lit., for mixture) | |
| pKa | ~10.6 (Estimated) | |
| Appearance | Clear colorless to yellow liquid |
Stereochemistry and Conformational Analysis
The "trans" designation in this compound indicates that the methyl group and the amino group are on opposite sides of the cyclohexane ring. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In the case of the trans isomer, the two most stable chair conformations are the diequatorial and the diaxial forms.
The diequatorial conformation, where both the methyl and amino groups occupy equatorial positions, is significantly more stable than the diaxial conformation. This is due to the avoidance of 1,3-diaxial interactions, which are a source of steric strain. The equilibrium between these two conformers heavily favors the diequatorial form. The relative stability can be estimated by considering the A-values of the substituents, which quantify the energetic preference for an equatorial position.
Figure 1. Conformational equilibrium of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the carbon bearing the amino group (C1-H) and the proton on the carbon with the methyl group (C2-H) are expected to be in the range of 2.5-3.5 ppm. The methyl protons would appear as a doublet around 0.9-1.2 ppm. The remaining cyclohexyl protons would resonate as a complex multiplet between 1.0 and 2.0 ppm. The N-H protons of the primary amine typically appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon attached to the nitrogen (C1) would be in the range of 50-60 ppm, while the carbon with the methyl group (C2) would be around 30-40 ppm. The methyl carbon would appear at approximately 15-20 ppm. The other four cyclohexane carbons would resonate between 20 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-methylcyclohexylamine (as a cis/trans mixture) shows characteristic peaks for a primary amine. Key absorptions include:
-
N-H stretch: A doublet in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane and methyl groups.
-
N-H bend: A band around 1600 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-methylcyclohexylamine typically shows a molecular ion peak (M⁺) at m/z = 113. Common fragmentation patterns involve the loss of the methyl group or cleavage of the cyclohexane ring.
Synthesis of this compound
Several synthetic routes to this compound have been developed, with a focus on controlling the diastereoselectivity.
Reductive Amination of 2-Methylcyclohexanone
A common and versatile method for the synthesis of cyclohexylamines is the reductive amination of the corresponding cyclohexanone. This one-pot reaction involves the formation of an imine or enamine intermediate from 2-methylcyclohexanone and an amine source (e.g., ammonia), followed by in-situ reduction.
Figure 2. General workflow for reductive amination.
Experimental Protocol: Diastereoselective Reductive Amination
This protocol aims to favor the formation of the trans isomer through thermodynamic control or the use of specific reducing agents.
-
Imine Formation: In a round-bottom flask, dissolve 2-methylcyclohexanone (1 eq.) in an appropriate solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5 eq.). These milder reducing agents are effective under slightly acidic conditions and are selective for the iminium ion over the ketone.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Basify the solution with aqueous sodium hydroxide to a pH > 12.
-
Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography or fractional distillation. The trans isomer is generally the thermodynamically more stable product and may be favored under equilibrium conditions.
Causality Behind Experimental Choices: The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the protonated imine (iminium ion) which is in equilibrium with the ketone, driving the reaction towards the amine product. The reaction conditions can be optimized to favor the formation of the more stable trans isomer.
Stereoselective Enzymatic Synthesis
Biocatalysis offers a highly stereoselective route to chiral amines. ω-Transaminases (ω-TAms) can catalyze the asymmetric amination of ketones. The use of an ω-TAm from Chromobacterium violaceum (CV-TAm) for the amination of 2-methylcyclohexanone has been shown to produce 2-methylcyclohexylamine with high stereoselectivity for the (1S)-amine position and a significant preference for the cis isomer, (1S,2R)[1]. However, other transaminases may exhibit different selectivities. This method is particularly valuable for obtaining enantiomerically pure forms of the amine.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base.
Basicity
As a primary amine, this compound is a moderately strong base and will react with acids to form ammonium salts. This property is fundamental to its use in chiral resolutions.
Nucleophilicity
The nucleophilic nitrogen can react with a variety of electrophiles. Common reactions include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, this can often lead to over-alkylation.
-
Reaction with Carbonyls: As seen in reductive amination, it can react with aldehydes and ketones to form imines.
Use as a Chiral Resolving Agent
Enantiomerically pure this compound can be used as a chiral resolving agent for racemic carboxylic acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid.
Figure 3. Workflow for chiral resolution using this compound.
Applications in Drug Development
Cyclohexylamine derivatives are prevalent structural motifs in many pharmaceutical compounds. This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic activity.
While direct incorporation of the unsubstituted this compound moiety into final drug structures is not widely documented in top-selling pharmaceuticals, its role as a chiral synthon is significant. For instance, N-substituted derivatives of cyclohexylamines are explored for various biological activities. Research has been conducted on the synthesis and biological evaluation of N,N-substituted amine derivatives as inhibitors of cholesteryl ester transfer protein (CETP), which is a target for the treatment of dyslipidemia[2]. The core structure of such inhibitors often involves a chiral amine, and the stereochemistry can be critical for activity.
The general class of 2-substituted cyclohexylamines has been investigated for a range of pharmacological activities, including potential antidepressant and analgesic properties[3][4]. The specific stereochemistry and substitution pattern on the cyclohexane ring and the amine are key determinants of biological activity.
Safety and Handling
2-Methylcyclohexylamine is a flammable and corrosive liquid[5]. It can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.
Conclusion
This compound is a valuable chiral building block with well-defined stereochemistry and conformational preferences. Its synthesis, particularly through stereoselective methods, and its reactivity as a nucleophile and base, underpin its utility in organic synthesis. For professionals in drug development, understanding the properties and reactivity of this and related chiral amines is crucial for the design and synthesis of new therapeutic agents. The ability to function as a chiral resolving agent further enhances its importance in the preparation of enantiomerically pure compounds.
References
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PubChem. (n.d.). 2-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry. Retrieved from [Link]
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Cassimjee, K. E., et al. (2015). Asymmetric amination of cyclic ketones using ω-transaminases. Organic & Biomolecular Chemistry, 13(35), 9245–9252. [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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PubChem. (n.d.). (1R,2R)-2-Methylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 23(11), 2959. [Link]
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PubChem. (n.d.). (1S,2S)-2-Methylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
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- 2. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors [mdpi.com]
- 3. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Properties and Safety of trans-2-Methylcyclohexylamine (CAS 931-10-2) and 4-Phenoxyphenylacetic acid
A Note on Chemical Identity: Initial inquiries regarding CAS number 931-10-2 have led to information for trans-2-Methylcyclohexylamine. However, to ensure comprehensive coverage for researchers who may encounter related compounds, this guide also details the properties and safety of 4-Phenoxyphenylacetic acid, a structurally distinct compound. It is crucial for researchers to verify the specific CAS number of the chemical they are handling.
Part 1: this compound (CAS 931-10-2)
Chemical Identity and Overview
This compound, identified by CAS number 931-10-2, is a chiral amine featuring a cyclohexane ring substituted with both a methyl and an amine group in a trans configuration.[1][2] This configuration imparts specific stereochemical properties that can be of interest in asymmetric synthesis and medicinal chemistry. The presence of the amine group gives the compound its basic characteristics and makes it a versatile intermediate for various chemical reactions, including nucleophilic substitutions and condensation reactions.[1] Its potential for biological activity makes it a subject of interest in the development of new pharmaceutical agents.[1]
Synonyms:
-
(1R,2R)-2-Methylcyclohexanamine[1]
-
cyclohexanamine, 2-methyl-, (1R,2R)-[1]
-
trans-2-methylcyclohexan-1-amine[2]
-
rel-(1R,2R)-2-methylcyclohexan-1-amine[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C7H15N | [1][2] |
| Molecular Weight | 113.20 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | -8.5°C (estimate) | [3][4] |
| Boiling Point | 141.98°C (estimate) | [3][4] |
| Density | 0.8685 g/cm³ | [3][4] |
| Refractive Index | 1.4650 | [2][4] |
| pKa | 10.72 ± 0.70 (Predicted) | [2] |
Safety and Toxicology
This compound is associated with several hazards that necessitate careful handling in a laboratory setting.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed | |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | H332: Harmful if inhaled | |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Safety and Handling Workflow:
Caption: Workflow for the safe handling and emergency response for this compound.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Potential Applications in Research and Development
The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Its amine functionality allows for its incorporation into a wide range of molecular scaffolds.[1] While specific, large-scale applications are not widely documented in the provided search results, its structural motifs are found in various biologically active molecules, suggesting its potential use in the synthesis of novel therapeutic agents.[1]
Part 2: 4-Phenoxyphenylacetic acid (CAS 6328-74-1)
Chemical Identity and Overview
4-Phenoxyphenylacetic acid is an organic compound with the molecular formula C14H12O3.[6] It belongs to the class of phenylacetic acids, which are known for their diverse biological activities. The structure consists of a phenylacetic acid core with a phenoxy group at the 4-position of the phenyl ring. This compound and its derivatives are of interest in medicinal chemistry.
Synonyms:
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Phenoxyphenylacetic acid.
| Property | Value | Source |
| Molecular Formula | C14H12O3 | [6] |
| Molecular Weight | 228.24 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | 72-79 °C | [7] |
| InChI Key | VARVNFDGRLLTCI-UHFFFAOYSA-N | [6][7] |
| SMILES | OC(=O)Cc1ccc(Oc2ccccc2)cc1 | [7] |
Safety and Toxicology
4-Phenoxyphenylacetic acid is classified as hazardous and requires appropriate safety precautions during handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Serious eye damage | Category 1 | H318: Causes serious eye damage |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Safety and Handling Workflow:
Caption: Workflow for the safe handling and emergency response for 4-Phenoxyphenylacetic acid.
First Aid Measures:
-
Inhalation: If inhaled, remove to fresh air.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. If a rash occurs, get medical advice/attention.
-
Eye Contact: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes. Get immediate medical advice/attention.
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[7]
Potential Applications in Research and Development
Phenylacetic acid and its derivatives are a well-established class of compounds with a broad range of biological activities. They are often investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[8] For instance, the structurally related drug diclofenac is a phenylacetic acid derivative.[8] Phenylacetic acids have been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting potential neuromodulatory effects.[8]
The structural motif of 4-Phenoxyphenylacetic acid makes it a candidate for investigation in several therapeutic areas, including inflammation and neuroscience. Its utility as a chemical intermediate in the synthesis of more complex molecules is also a key area of its application in drug discovery and development.
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A Technical Guide to the Thermodynamic Stability of Cis- vs. Trans-2-Methylcyclohexylamine
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly influencing molecular geometry, receptor binding affinity, and overall pharmacological activity. Within cyclic systems, the relative stability of diastereomers is governed by a delicate interplay of steric and electronic factors. This technical guide provides an in-depth analysis of the thermodynamic stability of cis- and trans-2-methylcyclohexylamine. We will dissect the conformational landscape of these isomers, quantify the energetic penalties associated with steric interactions, and explore the potential role of intramolecular hydrogen bonding. Furthermore, this guide details the definitive experimental and computational methodologies employed by researchers to validate these theoretical principles, offering a comprehensive framework for scientists in chemical research and drug development.
Foundational Principles: Conformational Analysis of the Cyclohexane Scaffold
The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. The most stable and prevalent of these is the chair conformation .[1] In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, eliminating torsional strain.[1]
In any given chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): These bonds are parallel to the principal C3 axis of the ring, pointing straight up or down.
-
Equatorial (e): These bonds point out from the "equator" of the ring.
A crucial dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[1][2] For an unsubstituted cyclohexane, these two chairs are identical in energy. However, for a substituted cyclohexane, the two conformers are typically not energetically equivalent.
The primary reason for this energy difference is steric strain , most notably the 1,3-diaxial interaction .[3] An axial substituent experiences repulsive van der Waals interactions with the other two axial substituents on the same side of the ring (at the C3 and C5 positions).[3][4] To minimize this strain, bulkier substituents preferentially occupy the more spacious equatorial position.
This preference is quantified by the A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] A larger A-value signifies a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) | Source(s) |
| Methyl (-CH₃) | 1.74 - 1.8 | [5][7] |
| Amino (-NH₂) | 1.2 - 1.8 | [8] |
Note: The A-value for the amino group can vary depending on the solvent due to its hydrogen-bonding capability.[8] For this analysis, we will consider the methyl group to be sterically more demanding than the amino group.
Conformational Analysis of cis-2-Methylcyclohexylamine
In the cis isomer, the methyl and amino groups are on the same face of the ring (both "up" or both "down"). This relative stereochemistry dictates that in any chair conformation, one substituent must be axial while the other is equatorial.
A ring flip interconverts these two non-equivalent chair conformations:
-
Conformer A: Axial methyl (-CH₃) and equatorial amino (-NH₂).
-
Conformer B: Equatorial methyl (-CH₃) and axial amino (-NH₂).
The primary destabilizing factor in Conformer A is the 1,3-diaxial interactions experienced by the axial methyl group (A-value ≈ 1.8 kcal/mol). In Conformer B, the axial amino group is the source of steric strain (A-value ≈ 1.2-1.8 kcal/mol). Because the methyl group has a slightly larger A-value, Conformer B, which places the bulkier methyl group in the equatorial position, is the more stable of the two. The equilibrium will therefore favor Conformer B. However, it is crucial to recognize that the cis isomer is perpetually constrained to have one group in an energetically unfavorable axial position.
Caption: Ring-flip equilibrium for cis-2-methylcyclohexylamine.
Conformational Analysis of this compound
In the trans isomer, the two substituents are on opposite faces of the ring (one "up," one "down"). This arrangement allows for a conformation where both groups are equatorial or both are axial.
-
Conformer C (Diequatorial): Both the methyl and amino groups occupy equatorial positions. This conformation minimizes 1,3-diaxial interactions. The only notable steric strain is a relatively minor gauche interaction between the two adjacent substituents.[9][10]
-
Conformer D (Diaxial): Following a ring flip, both groups are forced into axial positions. This conformer is severely destabilized by the 1,3-diaxial interactions of both the methyl group and the amino group. The cumulative strain is approximately the sum of their A-values (~1.8 + ~1.5 = ~3.3 kcal/mol), making this conformation extremely high in energy.
The energetic difference between the diequatorial (Conformer C) and diaxial (Conformer D) forms is substantial. Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformer. The trans isomer can effectively "lock" into this low-energy state.[10]
Caption: Ring-flip equilibrium for this compound.
The Decisive Factor: Comparing the Isomers
The thermodynamic stability of a compound is determined by the energy of its most stable, and therefore most populated, conformation.
-
The most stable conformer of cis-2-methylcyclohexylamine has one equatorial methyl group and one axial amino group (Conformer B). It is destabilized by the 1,3-diaxial interactions of the -NH₂ group (~1.2-1.8 kcal/mol).
-
The most stable conformer of This compound has both groups in equatorial positions (Conformer C). It is largely free of significant 1,3-diaxial strain.
The Role of Intramolecular Hydrogen Bonding
One might hypothesize that an intramolecular hydrogen bond (IMHB) could stabilize one of the cis conformers. For instance, in Conformer B (equatorial-CH₃, axial-NH₂), a hydrogen from the axial amino group could potentially interact with the lone pair of electrons on the nitrogen itself or with the electron cloud of the ring. However, such interactions are generally weak and geometrically unfavorable in this context. They are highly unlikely to provide enough stabilization energy (typically <1-2 kcal/mol) to overcome the inherent steric disadvantage of having an axial substituent. Intramolecular hydrogen bonds play a significant role in chemistry, but in this specific conformational analysis, steric repulsion is the dominant energetic contribution.[12][13]
Methodologies for Experimental and Computational Verification
Theoretical predictions of stability must be validated through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for conformational analysis.
-
Low-Temperature NMR: At room temperature, the ring flip is too rapid to observe individual conformers. By cooling the sample (e.g., to -78.5°C), the rate of interconversion can be slowed sufficiently on the NMR timescale to allow for the distinct signals of both the axial and equatorial conformers to be resolved and observed.[14]
-
Integration and Equilibrium: The relative populations of the conformers at equilibrium can be determined by integrating their respective signals in the spectrum. This ratio allows for the direct calculation of the Gibbs free energy difference (ΔG°) between them using the equation: ΔG° = -RTlnK_eq .[9]
-
Coupling Constants: The magnitude of the coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them. This allows for unambiguous assignment of axial vs. equatorial positions, confirming the conformational structure.
Computational Chemistry
In silico methods provide a robust and cost-effective way to predict the relative stabilities of isomers and conformers.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are routinely used to model molecular structures and energies.[15] The goal is to locate all energy minima on the potential energy surface corresponding to different conformers and determine their relative Gibbs free energies.[15]
Caption: Workflow for computational determination of isomer stability.
Protocol: DFT Calculation for Diastereomer Stability
-
Structure Generation: Build 3D models of both cis- and this compound using molecular modeling software.
-
Conformational Search: Perform an initial conformational search using a computationally inexpensive method (e.g., MMFF94 force field) to identify low-energy starting geometries for both the (a,e)/(e,a) cis conformers and the (e,e)/(a,a) trans conformers.
-
Geometry Optimization: Submit each identified conformer to a full geometry optimization using a reliable DFT method and basis set (e.g., B3LYP functional with a 6-31G(d) or larger basis set). This step locates the nearest stationary point on the potential energy surface.
-
Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G) at a specified temperature (e.g., 298.15 K).
-
Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformers for the cis and trans isomers. The isomer with the lower free energy is predicted to be the more thermodynamically stable.
Implications for Drug Design and Development
The three-dimensional shape of a molecule is paramount to its biological function. The principles discussed here have direct and profound implications for medicinal chemistry:
-
Bioactive Conformation: A drug molecule must adopt a specific 3D orientation, the "bioactive conformation," to bind effectively to its biological target. This conformation is often closely related to the molecule's lowest energy state in solution.
-
Binding Affinity and Potency: By designing a molecule that preferentially exists in its bioactive conformation, the entropic penalty upon binding is reduced, which can lead to a significant increase in binding affinity and, consequently, drug potency.[13]
-
Physicochemical Properties: The preferred conformation influences the exposure of polar groups to solvent, affecting properties such as solubility, membrane permeability, and metabolism. For example, a molecule capable of forming an intramolecular hydrogen bond may exhibit increased lipid solubility, aiding its passage through cell membranes.
Understanding the thermodynamic landscape of diastereomers allows drug development professionals to rationally design molecules with optimized conformational and physicochemical properties, ultimately leading to safer and more effective medicines.
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Harada, N. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
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Pearson. (n.d.). Which compound is more stable: cis-1-ethyl-2-methylcyclohexane or.... [Link]
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Reddit. (2021, February 5). Can you explain which tran/cis isomer is more stable and why?. [Link]
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Starshine Chemical. (n.d.). 2-Methylcyclohexylamine (cis- and trans- mixture). [Link]
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The Organic Chemistry Tutor. (2020, September 25). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations [Video]. YouTube. [Link]
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Royal Society of Chemistry. (2016). Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary. [Link]
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S. Zhang, et al. (2022). Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials. National Institutes of Health. [Link]
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"solubility of trans-2-methylcyclohexylamine in organic solvents"
An In-Depth Technical Guide to the Solubility of trans-2-Methylcyclohexylamine in Organic Solvents
Executive Summary
This compound is a cyclic aliphatic amine whose utility in pharmaceutical synthesis and materials science is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification protocols, and developing formulations. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental principles of physical organic chemistry. We delve into the molecular interactions governing its dissolution, offer a predicted solubility profile across a spectrum of common organic solvents, and present a detailed, field-proven protocol for its empirical determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions in experimental design and process development.
Physicochemical Characteristics of this compound
This compound is a primary amine featuring a cyclohexane backbone with a methyl group adjacent to the amino group. This structure dictates its physical and chemical properties, which in turn govern its solubility. The non-polar cyclohexyl ring constitutes the bulk of the molecule, while the primary amine group (-NH₂) introduces polarity and the capacity for hydrogen bonding.
Table 1: Key Physicochemical Properties of 2-Methylcyclohexylamine
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | [1][2][3] |
| Molecular Weight | 113.20 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 149-150 °C | [1] |
| Density | ~0.856 - 0.859 g/mL | [1] |
| Flash Point | 39 °C (102.2 °F) | |
| Water Solubility | Slightly soluble | [1][4] |
| Refractive Index (n20/D) | ~1.4565 |
The presence of the amine group, with its lone pair of electrons and two hydrogen atoms, makes the molecule a hydrogen bond donor and acceptor.[6] This is the most significant factor influencing its interaction with polar solvents. Conversely, the C₇ hydrocarbon structure imparts significant non-polar character, driving its solubility in less polar environments.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] The dissolution of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Hydrogen Bonding: As a primary amine, the molecule can form hydrogen bonds with protic solvents (e.g., alcohols) and accept hydrogen bonds from them.[8][9] It can also interact with polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF). This is a strong, favorable interaction that significantly enhances solubility.[10]
-
Van der Waals Forces: The non-polar cyclohexyl ring and methyl group interact with solvent molecules via London dispersion forces. These forces are weaker than hydrogen bonds but are the primary mechanism for solubility in non-polar solvents like hexane and toluene.[11]
-
Dipole-Dipole Interactions: The polar C-N bond creates a molecular dipole, allowing for favorable interactions with other polar solvent molecules.
The solubility of aliphatic amines generally decreases as the carbon chain length increases due to the growing dominance of the hydrophobic hydrocarbon portion.[9][11] With seven carbon atoms, this compound sits at a point where its solubility is highly dependent on the solvent's ability to interact with both its polar amine "head" and its non-polar hydrocarbon "tail".
Predicted Solubility Profile
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Key Interactions | Predicted Solubility |
| Methanol | Polar Protic | Strong H-bonding, Dipole-Dipole | High / Miscible |
| Ethanol | Polar Protic | Strong H-bonding, Dipole-Dipole | High / Miscible |
| Acetone | Polar Aprotic | H-bond accepting, Dipole-Dipole | High |
| Tetrahydrofuran (THF) | Polar Aprotic | H-bond accepting, Dipole-Dipole | High |
| Dichloromethane | Polar Aprotic | Dipole-Dipole | High |
| Toluene | Non-polar Aromatic | Van der Waals (Dispersion) | Moderate to High |
| Hexane | Non-polar Aliphatic | Van der Waals (Dispersion) | Moderate |
| Diethyl Ether | Weakly Polar | Van der Waals, weak Dipole | High |
Rationale:
-
High Solubility: Is expected in polar solvents, particularly those that can engage in hydrogen bonding (alcohols) or are strong hydrogen bond acceptors (acetone, THF).[8][12] Aliphatic amines generally show significant solubility in these types of organic solvents.[9]
-
Moderate Solubility: Is predicted in non-polar solvents like hexane. While there are no strong polar interactions, the substantial non-polar character of the C₇H₁₄- moiety allows for favorable van der Waals interactions.[11]
-
Water vs. Organic Solvents: The molecule's "slightly soluble" nature in water highlights the dominance of its hydrophobic backbone over the single polar amine group when interacting with water's strong, cohesive hydrogen-bonding network.[1][4] In contrast, organic solvents are generally better at solvating the non-polar portion of the molecule, leading to broader solubility.[13]
Visualization of Intermolecular Interactions
The following diagrams illustrate the primary solute-solvent interactions that govern the solubility of this compound in two distinct solvent types.
Caption: Key intermolecular forces driving solubility.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To obtain quantitative solubility data, a robust and validated experimental method is essential. The isothermal equilibrium method, followed by quantitative analysis, is a gold standard.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (>98% purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed flasks with magnetic stir bars
-
Thermostatically controlled shaker or stirring hotplate
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (±0.1 mg)
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.
-
Procedure: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid/liquid amine at the end of the experiment is crucial to confirm saturation.
-
-
Equilibration:
-
Rationale: To allow the system to reach a thermodynamic equilibrium at a stable temperature. Solubility is temperature-dependent.
-
Procedure: Place the sealed vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved. Preliminary kinetic studies can confirm the minimum time required.
-
-
Sample Collection and Filtration:
-
Rationale: To separate the saturated solution (supernatant) from the excess undissolved solute without altering the temperature, which would change the solubility.
-
Procedure: After the equilibration period, cease agitation and allow the excess solute to settle for several hours within the temperature-controlled environment. Carefully draw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean, tared vial. This step must be performed quickly to minimize temperature fluctuations.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Rationale: A simple method to obtain a preliminary solubility value.
-
Procedure: Weigh the vial containing the filtered supernatant. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the amine residue is obtained. The solubility can be calculated as grams of solute per grams or volume of solvent.
-
-
Quantitative Analysis (GC/HPLC):
-
Rationale: Provides higher accuracy and precision. This is the preferred method for generating reliable data.
-
Procedure: a. Calibration: Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations. Analyze these standards by GC-FID or HPLC to generate a calibration curve (peak area vs. concentration). b. Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. c. Quantification: Analyze the diluted sample. Use the peak area and the calibration curve to determine the precise concentration of the amine in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
-
-
Data Reporting:
-
Rationale: To present the findings in a clear, standardized format.
-
Procedure: Express the solubility in standard units, such as g/100 mL, mg/mL, or mol/L, and always report the temperature at which the measurement was made. The experiment should be repeated at least in triplicate to ensure reproducibility and report the mean value with the standard deviation.
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[14]
-
Hazards: The compound is flammable, causes severe skin burns and eye damage, and is harmful if swallowed.[5][15]
-
Handling: Always work in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Keep away from sources of ignition.[1]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter dictated by a balance of its polar amine functionality and its non-polar hydrocarbon structure. It exhibits high solubility in a wide range of polar organic solvents, driven by hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar media is moderate, facilitated by van der Waals forces. For precise applications in research and development, the predicted solubility profile presented here should be confirmed using rigorous experimental methods, such as the detailed isothermal equilibrium protocol. Adherence to strict safety protocols is mandatory when handling this corrosive and flammable compound.
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-
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-
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A Technical Guide to the Commercial Availability and Purity of trans-2-Methylcyclohexylamine for Researchers and Drug Development Professionals
Abstract
trans-2-Methylcyclohexylamine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. Its stereochemical purity is paramount to the efficacy and safety of the final products. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, with a focus on achievable purity levels. We will delve into the primary synthetic routes and the common impurities that can arise, particularly the cis-isomer. Furthermore, this guide will present detailed, field-proven analytical methodologies, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the accurate determination of purity and isomeric ratio. This document is intended to be a practical resource for researchers, scientists, and professionals in drug development, enabling informed sourcing decisions and robust quality control.
Introduction: The Significance of Stereoisomeric Purity
In the realm of pharmaceutical and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of utmost importance. This compound, a chiral cyclic amine, serves as a key intermediate where the "trans" configuration is often crucial for the desired biological activity and to minimize off-target effects of the resulting API. The presence of the corresponding "cis" isomer can lead to significant challenges in downstream processing, reduced yields, and potentially undesirable pharmacological profiles in the final drug substance. Therefore, a thorough understanding of the commercial landscape, purity specifications, and the analytical tools to verify them is essential for any research or development program utilizing this compound.
Commercial Availability and Sourcing
This compound is commercially available, though it is most commonly supplied as a mixture of cis and trans isomers. Sourcing the pure trans isomer requires careful supplier selection and a clear understanding of the product specifications.
Suppliers and Typical Product Grades
Several chemical suppliers offer 2-methylcyclohexylamine. It is crucial to distinguish between offerings of the isomeric mixture and the isolated trans isomer.
-
Isomeric Mixtures: Major suppliers like TCI America, Thermo Scientific Chemicals (formerly Alfa Aesar), and Sigma-Aldrich readily provide "2-Methylcyclohexylamine, mixture of cis and trans".[1][2][3][4] The typical purity for these mixtures is in the range of 95% to 98% (total amine content).[1][2][4] The ratio of cis to trans isomers in these mixtures can vary and is not always specified on the product label.
-
This compound: Specialized suppliers such as Parchem and ChemicalBook list this compound with a specific CAS number (931-10-2).[5][6] It is also available as its hydrochloride salt, which can offer improved stability and handling characteristics. The purity of the trans isomer is typically stated to be around 97%.[7]
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier. The CoA should provide the purity as determined by a suitable analytical method (typically Gas Chromatography) and, ideally, the percentage of the cis isomer present.
Table 1: Overview of Commercial Availability
| Product Name | Common Suppliers | Typical Purity | CAS Number | Notes |
| 2-Methylcyclohexylamine (cis/trans mixture) | TCI America, Thermo Scientific, Sigma-Aldrich | 95-98% | 7003-32-9 | Isomer ratio may not be specified. |
| This compound | Parchem, ChemicalBook | ~97% | 931-10-2 | Higher cost, purer isomer. |
| This compound HCl | Various | ~97% | Not specified | Hydrochloride salt for improved stability. |
Synthesis Routes and Potential Impurities
A foundational understanding of the synthetic pathways to this compound is critical for anticipating potential impurities. The most common industrial synthesis involves the transformation of 2-methylcyclohexanone.
Primary Synthetic Pathway: From Ketone to Amine
The synthesis typically proceeds via two main routes:
-
Reductive Amination of 2-Methylcyclohexanone: This is a direct and efficient method where 2-methylcyclohexanone is reacted with ammonia in the presence of a reducing agent and often a catalyst.[6][8][9][10]
-
Reaction: 2-Methylcyclohexanone + NH₃ + Reducing Agent → 2-Methylcyclohexylamine
-
Causality: This one-pot reaction is favored for its atom economy. However, the reaction conditions, particularly temperature and the choice of catalyst, can influence the final cis/trans ratio.
-
-
Reduction of 2-Methylcyclohexanone Oxime: This two-step process involves the initial formation of an oxime from 2-methylcyclohexanone, followed by its reduction to the amine.
-
Step 1 (Oximation): 2-Methylcyclohexanone + Hydroxylamine → 2-Methylcyclohexanone Oxime
-
Step 2 (Reduction): 2-Methylcyclohexanone Oxime + Reducing Agent → 2-Methylcyclohexylamine
-
Causality: The choice of reducing agent in the second step is crucial in determining the stereoselectivity of the reaction. For instance, catalytic hydrogenation may yield different isomer ratios compared to metal-hydride reductions.
-
Diagram 1: Synthetic Pathways to 2-Methylcyclohexylamine
Caption: Primary synthetic routes to 2-methylcyclohexylamine.
Common and Process-Related Impurities
The primary impurity of concern is the cis-2-methylcyclohexylamine isomer. Beyond this, other process-related impurities may be present:
-
Unreacted Starting Materials: Residual 2-methylcyclohexanone or 2-methylcyclohexanone oxime.
-
By-products of Reductive Amination: Dicyclohexylamines can be formed as by-products.[4]
-
Solvent and Reagent Residues: Residual solvents from reaction and work-up, as well as inorganic salts.
-
Enantiomeric Impurities: Since 2-methylcyclohexylamine is chiral, the commercial product is typically a racemic mixture of (1R, 2R)- and (1S, 2S)-trans-2-methylcyclohexylamine. If a specific enantiomer is required, chiral separation or asymmetric synthesis is necessary.
Analytical Methodologies for Purity Determination
Robust analytical methods are essential for the quality control of this compound. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques.
Gas Chromatography (GC) for Isomer and Purity Analysis
GC is the gold standard for separating and quantifying the cis and trans isomers of 2-methylcyclohexylamine and other volatile impurities.
The key to separating the cis and trans isomers lies in the use of a polar capillary GC column.
-
Principle: The different spatial arrangements of the cis and trans isomers lead to different interactions with the polar stationary phase, resulting in different retention times.
-
Column Selection: A polar capillary column, such as one with a polyethylene glycol (WAX) or a high-purity cyanopropyl stationary phase, is highly recommended for achieving baseline separation.[2]
-
Detection: A Flame Ionization Detector (FID) is standard for this analysis due to its high sensitivity and wide linear range for organic compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., 1000 ppm) of the 2-methylcyclohexylamine sample in a suitable solvent such as methanol or isopropanol.
-
GC-FID Conditions:
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The percentage of each isomer is determined by the area percent of the corresponding peaks in the chromatogram.
Caption: Workflow for GC-FID analysis of 2-methylcyclohexylamine isomers.
To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required.
-
Principle: Chiral selectors, typically derivatized cyclodextrins, are incorporated into the stationary phase.[5][7] These create a chiral environment that allows for differential interactions with the enantiomers, leading to their separation.
-
Column Selection: A cyclodextrin-based chiral capillary column, such as one with a permethylated beta-cyclodextrin phase, is a common choice for separating chiral amines.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Isomer Ratio
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for providing an independent measure of the cis/trans isomer ratio.
The chemical shifts of the protons and carbons in the cis and trans isomers are distinct due to their different magnetic environments.
-
¹H NMR: The proton attached to the carbon bearing the amino group (C1-H) and the proton on the carbon with the methyl group (C2-H) are particularly informative. In the trans isomer, the C1-H and C2-H protons are typically in a diaxial or diequatorial relationship, leading to characteristic coupling constants. In the cis isomer, these protons have an axial-equatorial relationship.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring, especially C1, C2, and the methyl carbon, will differ between the cis and trans isomers.
-
Sample Preparation: Accurately weigh a known amount of the 2-methylcyclohexylamine sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.
-
-
Data Analysis:
-
Integrate a well-resolved signal for the trans isomer, a well-resolved signal for the cis isomer, and a signal from the internal standard.
-
The molar ratio of the isomers can be calculated from the integral values, normalized by the number of protons giving rise to each signal. The absolute purity can be determined relative to the internal standard.
-
Conclusion and Recommendations
For researchers and drug development professionals, securing a reliable source of high-purity this compound is a critical first step. While this compound is commercially available, it is most commonly found as a cis/trans mixture. Sourcing the pure trans isomer requires careful vetting of suppliers and a thorough review of their CoAs.
It is strongly recommended to implement in-house quality control using the analytical methods detailed in this guide. A validated GC-FID method with a polar capillary column is essential for the routine determination of the cis/trans ratio and overall purity. NMR spectroscopy serves as a powerful complementary technique for structural confirmation and as an independent method for quantitative analysis.
By combining informed sourcing with robust analytical verification, researchers can ensure the quality and consistency of their starting materials, thereby mitigating risks and accelerating the development of novel pharmaceuticals and fine chemicals.
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- 8. researchgate.net [researchgate.net]
- 9. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
The Strategic deployment of trans-2-Methylcyclohexylamine in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Conformationally Restricted Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable physicochemical properties is a perpetual endeavor. Among the vast arsenal of building blocks available to the medicinal chemist, saturated carbocycles, and specifically substituted cyclohexylamines, have carved a significant niche. This technical guide delves into the nuanced yet impactful role of a particular stereoisomer: trans-2-methylcyclohexylamine. We will explore its intrinsic properties and potential applications, moving beyond a theoretical discussion to provide actionable insights for researchers, scientists, and drug development professionals. By examining its stereochemical implications, synthetic utility, and documented roles in bioactive molecules, this guide aims to illuminate the strategic advantages of incorporating the this compound motif in the design of next-generation therapeutics.
The Structural and Stereochemical Nuances of this compound
The therapeutic efficacy and safety of a drug are intrinsically linked to its three-dimensional structure. The this compound scaffold presents a fascinating case study in stereochemical control and its influence on biological activity.
Conformational Rigidity and Vectorial Presentation of Substituents
Unlike more flexible acyclic amines, the cyclohexane ring of this compound exists predominantly in a chair conformation. The trans configuration dictates that the methyl and amino groups occupy specific positions relative to each other. In the most stable chair conformation, both the methyl and amino groups will preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.
This conformational preference is not merely a structural footnote; it has profound implications for drug design. The equatorial positioning of the amino group, the primary point of attachment for further chemical elaboration, projects its substituent vector away from the carbocyclic core. This well-defined orientation can be critical for precise interaction with a biological target, such as the active site of an enzyme or the binding pocket of a receptor. The adjacent equatorial methyl group further restricts the local conformational space, potentially leading to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding.
Methodological & Application
"trans-2-methylcyclohexylamine as a chiral resolving agent for carboxylic acids"
An Application Guide to Chiral Resolution of Carboxylic Acids Using trans-2-Methylcyclohexylamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the fields of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. A classic example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a cornerstone of modern drug development and asymmetric synthesis.[]
This application note provides a detailed guide to one of the most robust and scalable methods for achieving this separation: chiral resolution by diastereomeric salt formation.[2] Specifically, it details the use of This compound as an effective chiral resolving agent for racemic carboxylic acids.
Core Principle: From Indistinguishable Enantiomers to Separable Diastereomers
The fundamental challenge in separating enantiomers is that they possess identical physical properties, such as solubility, melting point, and boiling point, making their separation by conventional techniques like distillation or standard crystallization impossible.[3] The strategy of diastereomeric salt resolution elegantly circumvents this problem by converting the pair of enantiomers into a pair of diastereomers.[4][5]
Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have distinct physical properties.[5] This is achieved by reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base—in this case, this compound. The resulting acid-base reaction forms two diastereomeric salts that can then be separated based on their differential solubility in a given solvent system through a process called fractional crystallization.[6]
The overall workflow can be summarized as follows:
Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.
The Resolving Agent: Properties of this compound
The choice of resolving agent is critical for a successful separation.[7] this compound is an effective agent for several reasons:
-
Structural Rigidity: The cyclohexane ring provides a rigid scaffold, which often leads to the formation of well-ordered, crystalline salts. This is essential for effective separation by crystallization.
-
Basicity: As a primary amine, it possesses sufficient basicity (pKa of the conjugate acid is typically around 10-11) to readily form salts with a wide range of carboxylic acids.
-
Commercial Availability: Both enantiomers, (1R,2R)-trans-2-methylcyclohexylamine and (1S,2S)-trans-2-methylcyclohexylamine, are commercially available in high enantiomeric purity.
-
Recoverability: It is relatively straightforward to recover the resolving agent after the resolution process, making the method economically viable for large-scale applications.
The molecular interaction at the heart of the process is the formation of two distinct diastereomeric salt pairs.
Figure 2: Formation of two distinct diastereomers from a racemic acid and a single enantiomer amine.
Detailed Experimental Protocol: A Representative Guide
This protocol provides a general methodology for the resolution of a generic racemic carboxylic acid using (1R,2R)-trans-2-methylcyclohexylamine. Note: This is a foundational procedure. The choice of solvent, concentrations, temperatures, and crystallization time must be optimized for each specific carboxylic acid to achieve maximum efficiency and yield.
Stage 1: Formation of Diastereomeric Salts
-
Preparation: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). The volume should be sufficient to ensure complete dissolution upon heating.
-
Addition of Resolving Agent: In a separate container, dissolve 0.5 to 1.0 equivalents of (1R,2R)-trans-2-methylcyclohexylamine in a minimal amount of the same solvent.
-
Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy. The goal is to selectively precipitate the salt of one enantiomer, leaving the other in solution, which can maximize the purity of the initial solid obtained.[7] However, the optimal stoichiometry can vary and may require screening.[8]
-
-
Salt Formation: Gently heat the carboxylic acid solution to 40-50°C. Add the amine solution dropwise to the warm acid solution with continuous stirring.
-
Observation: A precipitate may form immediately or upon cooling. Stir the mixture at an elevated temperature for 30-60 minutes to ensure complete salt formation and equilibration.
Stage 2: Fractional Crystallization
-
Dissolution: If a precipitate has formed, add more solvent and heat the mixture to reflux until all the solid material has completely dissolved. The goal is to create a saturated solution at an elevated temperature.
-
Controlled Cooling: Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals of the less soluble diastereomer.
-
Maximizing Yield: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator (0-4°C) for several hours (or overnight) to maximize the precipitation of the less soluble salt.[7][9]
Stage 3: Isolation and Purification
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[7]
-
Drying: Dry the crystalline salt in a vacuum oven at a moderate temperature.
-
Purity Check (Optional but Recommended): At this stage, the diastereomeric purity can be assessed by measuring the melting point or optical rotation. The material can be further purified by recrystallization from the same or a different solvent system until these physical properties become constant.[5]
Stage 4: Liberation of the Enantiopure Carboxylic Acid
-
Salt Dissociation: Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidification: Stir the suspension vigorously and add a strong acid, such as 2M hydrochloric acid (HCl), dropwise until the aqueous layer is acidic (pH 1-2). This protonates the carboxylate, liberating the free carboxylic acid, and converts the resolving agent into its water-soluble hydrochloride salt.[3]
-
Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will be in the organic layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.[6]
-
Isolation: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiopure carboxylic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Stage 5: Recovery of the Chiral Resolving Agent
-
Basification: Take the acidic aqueous layer from Stage 4, which contains the (1R,2R)-trans-2-methylcyclohexylamine hydrochloride. Cool this solution in an ice bath and make it strongly basic (pH 12-14) by the slow addition of a concentrated base, such as sodium hydroxide (NaOH).
-
Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or diethyl ether (3x extractions).
-
Isolation: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent by rotary evaporation to recover the this compound, which can be reused in subsequent resolutions.
Data Interpretation and Optimization
The success of a resolution is determined by the yield and the enantiomeric excess (e.e.) of the final product. Below is a template table for recording experimental data during optimization studies.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Racemic Acid (g) | 10.0 | 10.0 | 10.0 |
| Resolving Agent (eq.) | 0.5 | 0.6 | 0.5 |
| Solvent | Ethanol | Ethanol | Methanol |
| Volume (mL) | 100 | 100 | 120 |
| Crystallization Time (h) | 12 | 12 | 24 |
| Yield of Diastereomer (g) | 4.5 | 5.1 | 4.2 |
| Melting Point (°C) | 152-154 | 153-155 | 148-150 |
| Yield of Pure Acid (g) | 2.8 | 3.2 | 2.6 |
| Optical Rotation [α]D | +25.4° | +26.1° | +22.8° |
| Enantiomeric Excess (e.e.) % | 92% | 95% | 85% |
Conclusion
Chiral resolution using this compound is a powerful, adaptable, and economically viable method for obtaining enantiomerically pure carboxylic acids. The technique relies on the fundamental chemical principle of converting enantiomers into separable diastereomers.[4] While the protocol provided serves as a robust starting point, successful implementation requires careful, empirical optimization of key parameters such as solvent choice, stoichiometry, and crystallization conditions. Through systematic experimentation, this method can be tailored to a wide variety of acidic substrates, making it an invaluable tool for researchers in both academic and industrial settings.
References
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. [Link]
-
Johnson, J. S., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. [Link]
-
IntechOpen. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. [Link]
-
Xin, X., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [Link]
-
Max-Planck-Gesellschaft. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
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Application Notes & Protocols: Chiral Resolution of Racemic Acids via Diastereomeric Salt Crystallization with trans-2-Methylcyclohexylamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical development, stereochemistry is not a trivial detail; it is a fundamental determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological and toxicological profiles. The separation of racemic mixtures—equimolar mixtures of two enantiomers—into their constituent pure enantiomers is a critical and often challenging step known as chiral resolution.[1][2]
Among the arsenal of resolution techniques, diastereomeric salt crystallization remains a powerful, scalable, and economically viable method first pioneered by Louis Pasteur.[3] This classical technique hinges on a simple yet elegant principle: by reacting a racemic mixture with a single, pure enantiomer of a second chiral compound (the "resolving agent"), the enantiomers are converted into a pair of diastereomers.[4][5][6] Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, most notably different solubilities.[3][7] This crucial difference allows for their separation by fractional crystallization.
This document provides a detailed technical guide on the application of trans-2-methylcyclohexylamine as a chiral resolving agent for the separation of racemic carboxylic acids. We will delve into the mechanistic principles, provide field-proven experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in achieving efficient and successful chiral resolutions.
The Principle: From Indistinguishable Enantiomers to Separable Diastereomers
The entire strategy of diastereomeric salt resolution is predicated on temporarily introducing a second chiral center to the system, thereby changing the relationship between the molecules from enantiomeric to diastereomeric.
-
Salt Formation: A racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (1R,2R)-2-methylcyclohexylamine. This acid-base reaction forms two diastereomeric salts:
-
[(+)-Acid]·[(1R,2R)-Base]
-
[(-)-Acid]·[(1R,2R)-Base]
-
-
Solubility Difference: These two salts are no longer mirror images. The different three-dimensional arrangements of their constituent ions lead to variations in how they pack into a crystal lattice and how they interact with solvent molecules. This results in different solubilities.[3][7] The success of the resolution is directly proportional to the magnitude of this solubility difference in a given solvent system.
-
Selective Crystallization: By carefully selecting a solvent and controlling conditions like temperature and concentration, a state of supersaturation for the less soluble diastereomeric salt is achieved, causing it to selectively crystallize out of the solution while the more soluble salt remains in the mother liquor.
-
Liberation of the Enantiomer: After isolating the crystallized salt, the pure enantiomer of the acid is recovered by breaking the ionic bond, typically by treatment with a strong acid. The chiral resolving agent can then be recovered and recycled.
The logical workflow of this process is illustrated in the diagram below.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Featured Resolving Agent: this compound
This compound is a valuable chiral resolving agent, particularly for acidic compounds. Its efficacy stems from a combination of its strong basicity, ensuring efficient salt formation, and its rigid cyclohexane backbone, which provides the steric bulk necessary to induce significant differences in the crystal packing of the resulting diastereomeric salts. It is commercially available as a mixture of cis and trans isomers, from which the trans isomer must be isolated or purchased separately for effective and reproducible resolutions.[][9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number (trans) | 6325-44-6 ((±)-trans) |
| CAS Number ((1R,2R)-(-)) | 35234-87-6 |
| CAS Number ((1S,2S)-(+)) | 35234-86-5 |
Experimental Application: Protocols for Resolution
The following protocols are presented as a robust starting point. Expert Insight: It is crucial to understand that there is no universal protocol for diastereomeric salt crystallization. The optimal conditions, particularly the choice of solvent, are highly dependent on the specific racemic acid being resolved. A preliminary screening process is not just recommended; it is essential for success.
Protocol 1: Solvent Screening for Optimal Selectivity
The goal of the solvent screen is to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomeric salts.[11][12] An ideal solvent will render one salt sparingly soluble while keeping the other fully dissolved.
Methodology:
-
Prepare Stock Solutions:
-
In separate vials, prepare a solution of the racemic acid in a test solvent (e.g., 100 mg/mL).
-
Prepare a solution of the enantiomerically pure this compound in the same solvent at an equimolar concentration.
-
-
Form Salts:
-
In a small vial, combine equal volumes of the acid and amine stock solutions.
-
Stir or sonicate the mixture at an elevated temperature (e.g., 50-60°C) to ensure complete salt formation and dissolution.
-
-
Induce Crystallization:
-
Allow the vial to cool slowly to room temperature, and then cool further in an ice bath or refrigerator (4°C).
-
Observe the outcome. Note the presence, absence, and quality (crystalline vs. oil) of any precipitate.
-
-
Evaluate:
-
Repeat this process with a diverse range of solvents (see Table 2). The most promising solvents are those that yield a crystalline solid with a good recovery. Further analysis (e.g., by chiral HPLC of the liberated acid) is needed to confirm the selectivity.
-
Table 2: Recommended Solvents for Initial Screening
| Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic, can form hydrogen bonds, good solvating power. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Aprotic, moderate polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic, polar. |
| Ethers | Tetrahydrofuran (THF), Methyl tert-Butyl Ether (MTBE) | Aprotic, lower polarity. |
| Hydrocarbons | Heptane, Toluene | Nonpolar, often used as anti-solvents. |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Allows for fine-tuning of polarity and solvating power. |
Protocol 2: Preparative Diastereomeric Salt Crystallization
This protocol assumes an optimal solvent has been identified from the screening process.
Materials:
-
Racemic carboxylic acid
-
Enantiomerically pure this compound (e.g., (1R,2R)-isomer)
-
Optimal solvent (pre-determined)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, vacuum filtration apparatus
Methodology:
-
Dissolution and Salt Formation:
-
In an appropriately sized flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent (e.g., 5-10 mL per gram of acid).
-
Heat the solution gently (e.g., to 60°C) to ensure complete dissolution.
-
Add the enantiomerically pure this compound (0.5 - 1.0 eq.) dropwise to the warm solution. Expert Insight: Using a sub-stoichiometric amount (0.5-0.6 eq.) of the resolving agent is a common strategy. According to Wallach's rule, a racemate often crystallizes more readily than its constituent enantiomers. By leaving the excess of one enantiomer of the acid in solution, you can sometimes improve the purity of the crystallized salt.
-
-
Crystallization:
-
Once the addition is complete, slowly cool the solution. A controlled cooling rate (e.g., 10-20°C per hour) is critical to promote the growth of large, pure crystals and prevent the co-precipitation of the more soluble diastereomer.[11]
-
If crystallization does not occur spontaneously, consider adding a seed crystal of the desired diastereomeric salt.
-
Once the solution reaches room temperature, it can be further cooled in an ice bath or refrigerator for several hours (or overnight) to maximize the yield of the crystalline salt.
-
-
Isolation and Washing:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[11]
-
-
Drying:
-
Dry the crystals under vacuum to a constant weight.
-
-
Analysis (Optional but Recommended):
-
At this stage, the diastereomeric excess (d.e.) of the salt can be determined, for example, by ¹H NMR spectroscopy.[13] The signals corresponding to the two diastereomers should be distinct.
-
Protocol 3: Liberation of the Enantiomer and Recovery of the Resolving Agent
Methodology:
-
Salt Dissociation:
-
Suspend the purified diastereomeric salt in water or a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Acidification:
-
Acidify the mixture by adding a strong acid, such as 1 M HCl, dropwise until the solution is acidic (pH < 2). This protonates the amine, breaking the salt and liberating the free carboxylic acid.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the liberated enantiomerically pure carboxylic acid into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times (e.g., 3x).
-
-
Isolation of the Enantiomer:
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified enantiomer.
-
-
Recovery of the Resolving Agent:
-
Take the aqueous layer from the extraction (which contains the protonated this compound).
-
Basify the aqueous layer by adding a strong base (e.g., 1 M NaOH) until pH > 10.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane).
-
Dry the organic extract, filter, and concentrate to recover the this compound, which can be reused.
-
Analysis of Resolution Success
To validate the outcome, it is essential to determine the enantiomeric purity of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is analyzed on a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).[14][15]
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by the sample. While useful for confirming the identity of the enantiomer (i.e., (+) or (-)), it is less accurate for precise e.e. determination unless a specific rotation value for the pure enantiomer is known and the sample is free of other optically active impurities.[1]
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following workflow and table address the most common issues encountered during diastereomeric salt crystallization.
Caption: A logical workflow for troubleshooting crystallization issues.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form, or an "oil" precipitates. | 1. Inappropriate Solvent: The diastereomeric salts are too soluble.[12] 2. Insufficient Supersaturation: The solution is not concentrated enough. 3. Rapid Cooling: Nucleation is inhibited. | 1. Conduct a thorough solvent screen. [11] Try using solvent/anti-solvent mixtures to induce precipitation. 2. Increase concentration by carefully evaporating some solvent. 3. Cool the solution much more slowly. Try seeding the solution with a crystal. |
| Crystals form, but with low diastereomeric excess (d.e.). | 1. Poor Solvent Selectivity: The solubilities of the two salts are too similar in the chosen solvent. 2. Crystallization is too fast: The more soluble diastereomer is trapped in the crystal lattice of the less soluble one.[11] 3. Solid Solution Formation: The two diastereomers co-crystallize within the same lattice.[16] | 1. Re-evaluate the solvent screen to find a system with better discrimination. 2. Implement a slower, more controlled cooling profile. Start from a more dilute solution. 3. Change the resolving agent. A structurally different agent will form diastereomers with different packing properties. |
| Yield of the desired salt is very low. | 1. High Solubility: Even the "less soluble" diastereomer has significant solubility in the solvent.[11] 2. Premature Isolation: The crystallization process did not reach equilibrium. 3. Sub-optimal Stoichiometry: The ratio of resolving agent to racemic acid is not ideal. | 1. Optimize the solvent system to further decrease solubility. Lower the final crystallization temperature. 2. Allow for longer crystallization times (e.g., 12-24 hours) at the final temperature. 3. Experiment with different molar ratios of the resolving agent (e.g., 0.5 eq, 0.8 eq, 1.0 eq). |
References
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation.
- Technical Support Center: Crystallization of (-)-Camphoric Acid Diastereomeric Salts. Benchchem.
- Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separ
- Application Notes and Protocols for Diastereomeric Salt Formation and Crystalliz
- 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Formation and Crystallization based Separ
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's C. M. College.
- Dealing with solid solutions in diastereomeric salt resolution. Benchchem.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Racemic modific
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- How to overcome poor crystallization in diastereomeric salt form
- Solubility of Diastereomer A and Diastereomer B in selected solvent system.
- Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society.
- Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya university.
- Isolation of enantiomers via diastereomer crystallis
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
- CAS 7003-32-9 2-Methylcyclohexylamine, mixture of cis and trans. BOC Sciences.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry.
- Determination of Enantiomeric Purity via Formation of Diastereomers.
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Diastereomeric recrystalliz
- Resolution of Racemic Mixtures by Phase Transition of PEGyl
- A Comparative Guide to the Chiral Resolution of Racemic 2-Methylcyclohexanone. Benchchem.
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem.
- 2-Methylcyclohexylamine, mixture of cis and trans. Santa Cruz Biotechnology.
- Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol. CHIMIA.
- 2-Methylcyclohexylamine (cis- and trans- mixture) 95.0+%, TCI America™. Fisher Scientific.
- Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. MDPI.
- Chromatographic Enantioseparation of Racemic Fungicide Agents using Lux® Polysaccharide-Based Chiral St
- Applications of Tandem Column Liquid Chromatography for the Achiral and Chiral Separation of Selected Classes of Pharmaceuticals. Drexel University.
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- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
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Introduction: The Role of trans-2-Methylcyclohexylamine in Stereocontrolled Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of trans-2-methylcyclohexylamine in the field of asymmetric synthesis.
Asymmetric synthesis, the art of creating chiral molecules with a defined three-dimensional arrangement, is the bedrock of modern drug discovery and development. The biological activity of a pharmaceutical compound is often confined to a single enantiomer, making the selective synthesis of that stereoisomer a critical objective.[1] Chiral amines are indispensable tools in this endeavor, serving as resolving agents, chiral auxiliaries, and precursors to sophisticated catalytic ligands.
This compound is a chiral amine distinguished by its conformationally rigid cyclohexane framework. The trans relationship between the C1 amino group and the C2 methyl group creates a well-defined steric environment. When used in its enantiomerically pure form, such as (1R,2R)- or (1S,2S)-2-methylcyclohexylamine, this structural rigidity can be exploited to exert powerful stereochemical control over synthetic transformations. This guide explores the primary applications of this versatile amine, providing both the theoretical basis and practical protocols for its use.
Application I: A Classical Resolving Agent for Racemic Acids
One of the most robust and time-honored methods for separating enantiomers is classical resolution via diastereomeric salt formation.[2] This technique leverages the principle that while enantiomers share identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (a base, like this compound), a pair of diastereomeric salts is formed.[3] These salts possess different solubilities, allowing one to be selectively crystallized from solution.
Causality of Separation: The efficacy of the resolution depends on the differential stability and packing efficiency of the diastereomeric salt crystals. The specific three-dimensional interactions—hydrogen bonds and van der Waals forces—between the chiral amine and each acid enantiomer create two unique crystal lattice structures. One is typically more ordered and less soluble, enabling its isolation by filtration.
Workflow for Chiral Resolution
The logical flow of a classical resolution experiment is depicted below. The process involves salt formation, selective crystallization, physical separation, and finally, liberation of the resolved enantiomers and recovery of the resolving agent.
Caption: Workflow for the resolution of a racemic acid.
Protocol 1: Resolution of Racemic Mandelic Acid
This protocol describes a representative procedure for resolving racemic mandelic acid using (1R,2R)-(-)-trans-2-methylcyclohexylamine.
Materials:
-
Racemic mandelic acid
-
(1R,2R)-(-)-trans-2-methylcyclohexylamine
-
Methanol
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Filtration apparatus, pH paper, rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of hot methanol.
-
In a separate flask, dissolve an equimolar amount (7.42 g) of (1R,2R)-(-)-trans-2-methylcyclohexylamine in 50 mL of methanol.
-
Slowly add the amine solution to the hot mandelic acid solution with gentle swirling.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should begin to crystallize.
-
To maximize precipitation, place the flask in an ice bath for 1-2 hours. Causality: Slow cooling promotes the formation of larger, purer crystals, enhancing the separation efficiency.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the crystals. This is the less-soluble diastereomeric salt (e.g., (S)-mandelate • (1R,2R)-amine).
-
The filtrate contains the more-soluble diastereomeric salt (e.g., (R)-mandelate • (1R,2R)-amine).
-
-
Liberation of the Enantiopure Acid:
-
Dissolve the collected crystals in a minimum amount of water.
-
Acidify the solution to pH 1-2 by the dropwise addition of 2 M HCl while stirring in an ice bath. The enantiomerically pure mandelic acid will precipitate.
-
Collect the pure acid by vacuum filtration, wash with cold water, and dry.
-
-
Recovery of the Chiral Amine:
-
To the acidic filtrate from step 4, add 2 M NaOH until the solution is strongly basic (pH > 12).
-
Extract the liberated (1R,2R)-(-)-trans-2-methylcyclohexylamine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the resolving agent for reuse.
-
-
Analysis:
-
Determine the optical purity (enantiomeric excess, ee) of the resolved mandelic acid using a polarimeter or chiral HPLC. The purity can often be enhanced by recrystallizing the diastereomeric salt before acidification.
-
Application II: A Chiral Auxiliary for Asymmetric Alkylation
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, after which it is removed.[1] this compound can be used to form a chiral imine or enamine with a ketone, such as cyclohexanone. Deprotonation of this intermediate generates a rigid, chelated metalloenamine whose π-faces are sterically differentiated by the auxiliary, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered direction.[4]
Mechanism of Stereodirection: The key to high diastereoselectivity is the formation of a rigid, chelated intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[4] The lithium cation coordinates to both the enamine nitrogen and a nearby ligand (if present on the auxiliary), locking the conformation. The bulky cyclohexane ring of the auxiliary effectively shields one face of the enamine double bond, leaving the other face exposed for alkylation.[5] This directed attack leads to the preferential formation of one diastereomer of the alkylated product. Subsequent hydrolysis removes the auxiliary, yielding an enantiomerically enriched α-alkylated ketone.
Caption: Asymmetric alkylation using a chiral amine auxiliary.
Protocol 2: Asymmetric Alkylation of Cyclohexanone
This protocol is adapted from established methodologies for the asymmetric alkylation of ketones via chiral metalloenamines.[4]
Materials:
-
Cyclohexanone
-
(1S,2S)-(+)-trans-2-methylcyclohexylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Saturated aqueous oxalic acid solution
-
Pentane
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 eq), (1S,2S)-(+)-trans-2-methylcyclohexylamine (1.1 eq), and toluene.
-
Reflux the mixture until water evolution ceases, indicating complete formation of the chiral imine.
-
Remove the toluene under reduced pressure. The crude imine can often be used directly in the next step.
-
-
Enamine Formation and Alkylation:
-
Prepare LDA in situ: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath) and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.
-
Dissolve the chiral imine from step 1 in anhydrous THF and cool to -78 °C in a separate flask.
-
Slowly transfer the freshly prepared LDA solution to the imine solution via cannula. Stir for 1-2 hours at -78 °C to ensure complete formation of the lithio-enamine.
-
Add the alkyl halide (1.1 eq) dropwise to the cold enamine solution. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding methanol.
-
-
Hydrolysis and Auxiliary Removal:
-
Warm the reaction mixture to room temperature and partition between pentane and a saturated aqueous solution of oxalic acid.
-
Stir vigorously for several hours until the alkylated imine is fully hydrolyzed. Causality: The mild acidic conditions of oxalic acid effectively cleave the imine bond without causing significant racemization of the newly formed stereocenter.
-
Separate the layers. Extract the aqueous layer with pentane (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification and Analysis:
-
Filter and concentrate the organic solution. Purify the resulting α-alkylated cyclohexanone by flash column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
-
Representative Data for Chiral Enamine Alkylations
The following table summarizes typical results achieved in the asymmetric alkylation of cyclohexanone using a chiral amine auxiliary, demonstrating the high levels of stereocontrol attainable. (Data is representative of this class of reaction).[4]
| Entry | Alkyl Halide (R-X) | Yield (%) | ee (%) | Configuration |
| 1 | CH₃I | 85 | >95 | R |
| 2 | CH₃CH₂I | 90 | >95 | R |
| 3 | n-C₃H₇I | 80 | >90 | R |
| 4 | PhCH₂Br | 86 | >95 | R |
Application III: Precursor to Chiral Ligands
Beyond its direct use, this compound serves as a valuable building block for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions.[] For example, it can be elaborated into chiral phosphine, salen, or N-heterocyclic carbene (NHC) ligands. The rigid cyclohexane backbone and defined stereocenters are transferred to the final ligand, creating a well-defined chiral pocket around the metal center that directs the stereochemical outcome of a catalytic transformation (e.g., hydrogenation, C-C coupling). While specific protocols are diverse and ligand-dependent, the fundamental synthetic step often involves N-alkylation or N-acylation to append the desired coordinating groups.
Conclusion
This compound is a potent and versatile tool in the asymmetric synthesis toolbox. Its rigid stereochemical architecture makes it a highly effective chiral resolving agent for the separation of racemic acids and a reliable chiral auxiliary for directing diastereoselective alkylations of ketones. Its utility as a foundational chiral scaffold for ligand synthesis further extends its reach into the realm of asymmetric catalysis. The protocols and principles outlined in this guide provide a framework for researchers to successfully implement this valuable reagent in the pursuit of enantiomerically pure molecules for pharmaceutical and chemical development.
References
-
Organic Syntheses Procedure. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses. Retrieved from [Link]
-
PubMed. (1997). Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. Retrieved from [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society.
-
Organic Syntheses Procedure. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]
-
PubMed. (2012). Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2000). Synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines. National Center for Biotechnology Information. Retrieved from [Link]
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society.
-
ChemRxiv. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. ChemRxiv. Retrieved from [Link]
-
PubMed Central. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates. University of Wisconsin-Madison. Retrieved from [Link]
-
Semantic Scholar. (1989). Design and Synthesis of the Chiral Ligands for the Highly Enantioselective Asymmetric Reactions of Carbonyl Compounds. Semantic Scholar. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. Retrieved from [Link]
Sources
"protocol for chiral resolution of racemic mixtures using trans-2-methylcyclohexylamine"
Application Notes & Protocols
Topic: Protocol for Chiral Resolution of Racemic Mixtures Using trans-2-Methylcyclohexylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical sciences and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological effects. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a cornerstone of modern drug development and asymmetric synthesis.[1][2]
This document provides a comprehensive guide to one of the most robust and scalable methods for achieving this separation: chiral resolution via diastereomeric salt formation .[3][4][5] Specifically, we will detail a protocol utilizing the chiral resolving agent (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine to resolve a racemic carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just a sequence of steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot the protocol effectively.
The Principle of Diastereomeric Salt Resolution
The foundational challenge in separating enantiomers is that they possess identical physical properties (e.g., solubility, melting point, boiling point) in an achiral environment.[6] The strategy of diastereomeric salt resolution elegantly circumvents this by introducing a second chiral center.[6]
By reacting a racemic mixture (for instance, a (±)-acid) with a single enantiomer of a chiral resolving agent (like (+)-trans-2-methylcyclohexylamine, a base), a mixture of two diastereomeric salts is formed:
-
(+)-acid • (+)-base
-
(-)-acid • (+)-base
Unlike enantiomers, diastereomers have distinct physical properties.[3][5] This critical difference, particularly in solubility, allows for their separation by conventional techniques like fractional crystallization.[6] The less soluble diastereomer will preferentially crystallize from a carefully selected solvent, allowing for its isolation. Subsequently, the pure enantiomer of the acid can be regenerated from the isolated salt.[4]
Experimental Workflow & Logic
The success of a chiral resolution is a multi-stage process, heavily dependent on the judicious selection of the resolving agent and the crystallization solvent. The overall workflow is a systematic progression from salt formation to the analysis of the final product's enantiomeric purity.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol
This protocol outlines the resolution of a generic racemic carboxylic acid using (1R,2R)-trans-2-methylcyclohexylamine. Researchers should consider this a foundational method to be optimized for their specific substrate.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Racemic Carboxylic Acid | ≥98% | N/A | The substrate to be resolved. |
| (1R,2R)-trans-2-Methylcyclohexylamine | ≥98% | Sigma-Aldrich, TCI | The chiral resolving agent.[7] |
| Methanol | Anhydrous | Fisher Scientific | Common crystallization solvent. |
| Ethanol | Anhydrous | VWR | Alternative crystallization solvent. |
| Isopropanol | Anhydrous | VWR | Alternative crystallization solvent. |
| Ethyl Acetate | Anhydrous | Sigma-Aldrich | Solvent for extraction. |
| Hydrochloric Acid (HCl) | 2 M (aq) | VWR | For regeneration of the enantiomer. |
| Sodium Hydroxide (NaOH) | 2 M (aq) | VWR | For recovery of the resolving agent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | VWR | For drying organic layers. |
Step 1: Solvent Screening (Critical for Success)
The choice of solvent is paramount as it dictates the solubility difference between the two diastereomeric salts.[3] An ideal solvent will dissolve both salts at an elevated temperature but will allow only one to crystallize upon cooling.
Protocol for Screening:
-
In separate small test tubes, place a small, equivalent amount of the racemic acid and 0.5 molar equivalents of the chiral resolving agent.
-
Add a small volume (e.g., 1 mL) of a candidate solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water or other solvents).
-
Heat the mixtures gently to dissolve the contents.
-
Allow the tubes to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observe which solvent yields a good quantity of crystalline precipitate. This solvent is a promising candidate for the bulk resolution.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve 10.0 g of the racemic carboxylic acid in 100 mL of the chosen optimal solvent (e.g., methanol) with gentle heating.
-
Addition of Resolving Agent: In a separate beaker, dissolve 0.5 molar equivalents of (1R,2R)-trans-2-methylcyclohexylamine in 20 mL of the same solvent. The use of 0.5 equivalents is a common starting point, as it can theoretically yield a maximum of 50% of the desired enantiomer in a perfectly efficient process.
-
Salt Formation: Slowly add the resolving agent solution to the warm solution of the acid with continuous stirring. A precipitate may form immediately.
-
Heating to Dissolution: Gently heat the mixture until all solids redissolve, creating a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[3] Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the purity of the isolated salt.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble diastereomer.[3]
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[3]
-
Drying: Dry the crystalline salt in a vacuum oven at a temperature well below its melting point.
-
(Optional) Recrystallization: To improve diastereomeric purity, the isolated salt can be recrystallized using the same procedure (dissolving in a minimal amount of hot solvent and cooling slowly). The purity can be checked at each stage by measuring the optical rotation. Recrystallization should continue until a constant rotation is achieved.
Step 4: Regeneration of the Pure Enantiomer
-
Dissolution of Salt: Suspend the purified diastereomeric salt in water.
-
Acidification: Add 2 M HCl dropwise while stirring until the pH of the solution is ~1-2. This protonates the amine resolving agent, making it water-soluble, and liberates the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched acid with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
Validation: Determination of Enantiomeric Excess (ee%)
The success of the resolution must be quantitatively verified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of the final product.[8]
Enantiomeric Excess (ee%) Calculation: The ee% is calculated from the peak areas of the two enantiomers in the chromatogram:[9] ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
General Chiral HPLC Protocol
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are widely applicable and effective for a broad range of compounds.[8]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the resolved acid (approx. 1 mg/mL) in the mobile phase or a compatible solvent.[8]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve good separation and reasonable retention times.
-
Analysis Conditions:
| Parameter | Typical Value | Rationale |
| Flow Rate | 0.5 - 1.0 mL/min | Balances analysis time with resolution efficiency. |
| Column Temp. | 25 °C | Temperature can influence selectivity. |
| Detection | UV (e.g., 254 nm) | Select a wavelength where the analyte has strong absorbance. |
| Injection Vol. | 5 - 20 µL | Standard volume for analytical HPLC. |
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the starting racemic mixture to determine the retention times of both enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas of the two enantiomer peaks to calculate the ee%.[8]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No Crystallization Occurs | 1. Solvent is too good (solubility too high).2. Solution is too dilute. | 1. Try a less polar solvent or a solvent mixture.2. Concentrate the solution by slowly evaporating some solvent. |
| Oily Precipitate Forms | 1. Cooling rate is too fast.2. Saturation point is too high. | 1. Ensure very slow cooling; use an insulated bath.2. Add a small amount of solvent to the heated solution before cooling. |
| Low Enantiomeric Excess (ee%) | 1. Poor solubility difference in the chosen solvent.2. Co-precipitation due to rapid cooling. | 1. Perform a more thorough solvent screen.[10]2. Perform one or more recrystallizations of the diastereomeric salt. |
| Low Recovery Yield | 1. Too much solvent was used.2. The desired diastereomer has significant solubility even when cold. | 1. Use the minimum amount of hot solvent needed for dissolution.2. Cool the solution for a longer period or at a lower temperature (if possible without freezing the solvent). |
Visualization of the Chemical Principle
The core of this technique is the transformation from indistinguishable enantiomers to separable diastereomers.
Caption: Conversion of enantiomers to separable diastereomers.
References
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]
-
Wikipedia (n.d.). Chiral resolution. Available at: [Link]
-
Unchained Labs (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note. Available at: [Link]
-
Livingstone, A. G., et al. (2004). Elucidation of the mechanism of chiral selectivity in diastereomeric salt formation using organic solvent nanofiltration. Chemical Communications. Available at: [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro News. Available at: [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Wikipedia (n.d.). Diastereomeric recrystallization. Available at: [Link]
-
ResearchGate (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
Max Planck Institute (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at: [Link]
-
Chemistry LibreTexts (2021). 19.3: Separation or Resolution of Enantiomers. Available at: [Link]
-
Physics Forums (2007). Chiral Purity (enantiomer excess) for HPLC. Available at: [Link]
-
OrgoSolver (n.d.). Resolution of Racemic Mixtures. Available at: [Link]
-
Science Learning Center (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. PMC. Available at: [Link]
-
National Institutes of Health (NIH) (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Available at: [Link]
-
PubChem (n.d.). 2-Methylcyclohexylamine, (1S,2S)-. National Library of Medicine. Available at: [Link]
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"synthesis of pharmaceutical intermediates from trans-2-methylcyclohexylamine"
An Application Guide to the Synthesis of Pharmaceutical Intermediates from trans-2-Methylcyclohexylamine
Authored by: A Senior Application Scientist
Preamble: The Strategic Value of this compound in Modern Drug Synthesis
In the landscape of pharmaceutical development, the molecular architecture of a drug candidate is paramount to its biological activity, selectivity, and pharmacokinetic profile. Chiral alicyclic amines, particularly those derived from the cyclohexane scaffold, are privileged structures that impart favorable properties such as metabolic stability and three-dimensional complexity. This compound stands out as a versatile and strategically significant chiral building block. Its rigid, stereochemically defined structure allows for the precise spatial orientation of functional groups, a critical factor in designing molecules that interact with specific biological targets like enzymes and receptors.
This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound to generate key pharmaceutical intermediates. We will move beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful synthesis in a research and development setting. The protocols herein are designed to be self-validating, grounded in established chemical literature, and presented with the clarity required for immediate application by researchers, scientists, and drug development professionals.
Part 1: The Gateway to Enantiopurity - Chiral Resolution of 2-Methylcyclohexylamine
The synthesis of stereochemically pure pharmaceuticals necessitates enantiomerically pure starting materials. Commercial 2-methylcyclohexylamine is often supplied as a mixture of cis and trans diastereomers, with the trans isomer itself being a racemic mixture of (1R,2R)- and (1S,2S)-enantiomers.[1][2] Therefore, the first and most critical step is the resolution of this racemic mixture to isolate the desired single enantiomer. The choice of resolution technique is a strategic decision based on scale, cost, and desired purity.[3][4]
Methodology Comparison for Chiral Resolution
The separation of enantiomers is a foundational process in stereochemistry.[4][5] The most common and industrially scalable methods include diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.[3][5]
| Method | Principle | Chiral Agent / Phase | Typical Yield | Key Advantages | Key Disadvantages |
| Diastereomeric Crystallization | Formation of diastereomeric salts with differing physical properties (e.g., solubility), enabling separation by fractional crystallization.[3][4] | Chiral resolving agents like tartaric acid, mandelic acid, or brucine.[4] | Theoretically up to 50% for the desired enantiomer. | Scalable, well-established, cost-effective for large quantities. | Labor-intensive, success is not guaranteed, requires stoichiometric amounts of resolving agent.[3] |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction where one enantiomer is preferentially converted to a new product, allowing for separation from the unreacted enantiomer.[3][] | Enzymes, typically lipases or transaminases. | Maximum 50% for the unreacted enantiomer (can be improved with racemization of the product). | High enantioselectivity, mild reaction conditions. | Limited to 50% yield without a racemization step, enzyme cost and stability can be a factor. |
| Chiral HPLC | Direct separation of enantiomers based on differential interaction with a chiral stationary phase (CSP).[3] | Chiral Stationary Phase columns (e.g., polysaccharide-based). | High recovery (>95%). | High purity, direct separation, applicable for analytical and preparative scales. | High cost of CSP and solvents, lower throughput for large-scale production. |
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
This classical method remains a workhorse for industrial-scale resolution due to its robustness and cost-effectiveness.[] The process leverages the formation of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated by conventional techniques.[7]
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Protocol 1: Resolution of (±)-trans-2-Methylcyclohexylamine using (+)-Tartaric Acid
Rationale: This protocol utilizes L-(+)-tartaric acid as a cost-effective and readily available chiral resolving agent. The diastereomeric salts formed, (trans-(1R,2R)-2-methylcyclohexylammonium)-(+)-tartrate and (trans-(1S,2S)-2-methylcyclohexylammonium)-(+)-tartrate, exhibit different solubilities in alcoholic solvents, allowing for their separation.
Materials:
-
(±)-trans-2-Methylcyclohexylamine (1.0 mol)
-
L-(+)-Tartaric acid (1.0 mol)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 10 M aqueous solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol in a large Erlenmeyer flask. In a separate flask, dissolve the racemic this compound in methanol.
-
Slowly add the amine solution to the tartaric acid solution with constant stirring. A voluminous white precipitate should form immediately.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 2-4 hours to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the filter cake with a small amount of ice-cold methanol. This solid is enriched in one diastereomer.
-
Recrystallization (Purity Enhancement): To achieve high diastereomeric purity, recrystallize the solid from a minimal amount of hot methanol. Monitor the purity of the salt via polarimetry. Repeat until the optical rotation is constant.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 10 M NaOH solution until the pH is >12. This will liberate the free amine from its salt.
-
Extraction: Extract the aqueous layer three times with diethyl ether or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the enantiomerically pure this compound.
-
The other enantiomer can be recovered from the mother liquor from step 4 by a similar basification and extraction process.
Part 2: Core Synthetic Transformations for Intermediate Synthesis
Once the enantiomerically pure amine is secured, it serves as a versatile nucleophile for constructing a variety of functional groups common in pharmaceutical agents.
A. N-Acylation for the Synthesis of Chiral Amides
The amide bond is one of the most prevalent functional groups in medicinal chemistry.[8] N-acylation of this compound provides access to a vast array of chiral amides, which can serve as final drug products or as intermediates for further elaboration.
Causality: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or an activated carboxylic acid). The stereocenter of the amine is preserved throughout the reaction.
Caption: General scheme for N-acylation of this compound.
Protocol 2: Synthesis of N-((1R,2R)-2-Methylcyclohexyl)benzamide
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1R,2R)-trans-2-methylcyclohexylamine (10 mmol) and anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (Et₃N, 12 mmol) to the solution.
-
Addition of Acylating Agent: Add benzoyl chloride (11 mmol) dropwise to the stirred solution over 10 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.
B. Synthesis of Substituted Ureas
The urea moiety is a key structural element in numerous approved drugs, acting as a rigid hydrogen bond donor-acceptor unit.[9] Synthesizing ureas from this compound can be achieved through several methods, with the reaction involving an isocyanate being the most direct.[9]
Causality: The synthesis involves the nucleophilic addition of the amine to the highly electrophilic central carbon of the isocyanate group (-N=C=O). The reaction is typically fast, high-yielding, and proceeds without the need for a catalyst.
Caption: Synthesis of a substituted urea from an amine and an isocyanate.
Protocol 3: Synthesis of 1-((1R,2R)-2-Methylcyclohexyl)-3-phenylurea
Procedure:
-
Setup: Dissolve (1R,2R)-trans-2-methylcyclohexylamine (10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Isocyanate: Add phenyl isocyanate (10 mmol) dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the product may form during the reaction. Monitor completion by TLC.
-
Isolation: If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold THF or diethyl ether.
-
Concentration and Purification: If the product remains in solution, remove the solvent by rotary evaporation. The resulting solid is often of high purity. If necessary, triturate with hexane or recrystallize from ethyl acetate/hexane to afford the pure urea derivative.
C. Reductive Amination for C-N Bond Elongation
Reductive amination is a cornerstone of amine synthesis, allowing for the formation of secondary or tertiary amines from primary amines.[10][11] This one-pot reaction converts a carbonyl group into an amine via an intermediate imine, which is reduced in situ.[10]
Causality and Reagent Choice: The reaction begins with the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone) under mildly acidic conditions.[12] A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is crucial.[13][14] These reagents are mild enough not to reduce the starting aldehyde/ketone but are sufficiently reactive to reduce the more electrophilic iminium ion intermediate as it forms.[12][14]
Caption: Workflow for one-pot reductive amination.
Protocol 4: Synthesis of N-Benzyl-((1R,2R)-2-methylcyclohexyl)amine
Procedure:
-
Setup: In a round-bottom flask, combine (1R,2R)-trans-2-methylcyclohexylamine (10 mmol), benzaldehyde (10.5 mmol), and 1,2-dichloroethane (DCE, 50 mL).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 15 mmol) to the mixture in one portion. Note: The reaction can also be carried out with a small amount of acetic acid to facilitate iminium formation, though NaBH(OAc)₃ often works well without it.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
References
- Richter, N., Simon, R. C., Lechner, H., Kroutil, W., Ward, J., & Hailes, H. (2015). (1R,2R)-2-methylcyclohexan-1-amine synthesis. Organic and Biomolecular Chemistry.
- BenchChem. (2025). A Comparative Guide to the Chiral Resolution of Racemic 2-Methylcyclohexanone.
- Bayer AG. (1988). Process for the preparation of monocyclohexylurea. Google Patents.
- Wikipedia. Chiral resolution.
- Wikipedia. Reductive amination.
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.
- Organic Chemistry Data. Reductive Amination - Common Conditions.
- Vasiľ, M., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- BOC Sciences. Chiral Resolution and Separation Services.
- AK Lectures. (2013). Chiral Resolution. YouTube.
- PubChem. (2006). 2-Methylcyclohexylamine, (1S,2S)-.
- Al-Zoubi, R. M. (2019). N-Acylation Reactions of Amines. ResearchGate.
- Fisher Scientific. 2-Methylcyclohexylamine, cis + trans, 97%.
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Application of trans-2-Methylcyclohexylamine in the Synthesis of Agrochemicals: A Technical Guide
This guide provides a detailed exploration of the application of trans-2-methylcyclohexylamine as a critical chiral building block in the synthesis of agrochemicals. Focusing on both the strategic importance of this intermediate and the practical execution of its synthetic utilization, we will delve into the synthesis of the selective herbicide, Siduron. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering in-depth protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction: The Significance of Chiral Amines in Agrochemicals
Chirality plays a pivotal role in the efficacy and selectivity of many agrochemicals. The specific stereochemistry of a molecule can dictate its interaction with biological targets, leading to significant differences in activity between enantiomers or diastereomers. This compound, a chiral cyclic amine, serves as a valuable synthon in the construction of complex agrochemical molecules. Its rigid cyclohexane backbone and the defined trans stereochemistry of the methyl and amino groups allow for precise control over the spatial arrangement of substituents in the final product. This stereochemical control is often crucial for achieving high target potency while minimizing off-target effects and enhancing crop safety.
The primary focus of this guide is the application of this compound in the synthesis of N-(2-methylcyclohexyl)-N'-phenylurea, commercially known as Siduron. Siduron is a selective pre-emergence herbicide used for the control of annual grass weeds in newly seeded or established turf. The choice of the trans isomer of 2-methylcyclohexylamine is critical to its herbicidal activity.
Synthesis of the Herbicide Siduron: A Case Study
The synthesis of Siduron provides an excellent practical example of the utility of this compound in agrochemical manufacturing. The core of this synthesis is the formation of a urea linkage between the chiral amine and a phenyl isocyanate precursor.
Overall Synthetic Workflow
The synthesis of Siduron from this compound is a straightforward and efficient process, typically involving a one-step reaction. The workflow can be visualized as follows:
Caption: Synthetic workflow for Siduron.
Mechanistic Insight: Nucleophilic Addition to an Isocyanate
The formation of the urea bond proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, yielding the stable urea product, Siduron.
The trans stereochemistry of the 2-methylcyclohexylamine is retained throughout the reaction, as the chiral center is not directly involved in the bond-forming process. The steric hindrance provided by the methyl group adjacent to the amine can influence the reaction kinetics but does not alter the fundamental mechanism.
Detailed Application Protocol: Synthesis of Siduron
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of Siduron.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially available | Ensure the trans isomer is used. |
| Phenyl isocyanate | ≥98% | Commercially available | Handle with care, moisture sensitive and toxic. |
| Anhydrous Toluene | Reagent | Commercially available | Dry over molecular sieves if necessary. |
| n-Hexane | ACS | Commercially available | For recrystallization. |
| Magnetic stirrer with heating | - | - | - |
| Round-bottom flask with reflux condenser | - | - | - |
| Dropping funnel | - | - | - |
| Buchner funnel and filter paper | - | - | - |
Experimental Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phenyl isocyanate is a lachrymator and is toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (11.3 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Addition of Phenyl Isocyanate: Begin stirring the solution. In the dropping funnel, place phenyl isocyanate (11.9 g, 0.1 mol) dissolved in anhydrous toluene (50 mL). Add the phenyl isocyanate solution dropwise to the stirred amine solution over a period of 30 minutes. An exothermic reaction will be observed, and a white precipitate may begin to form.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature with stirring for 2 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The product, Siduron, will precipitate out of the solution as a white solid. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials.
-
Purification: The crude Siduron can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot n-hexane to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven at 50 °C to a constant weight.
Characterization and Expected Results
The final product, Siduron, should be a white crystalline solid. The expected yield is typically in the range of 85-95%.
| Analysis | Expected Result |
| Melting Point | 133-138 °C |
| Appearance | White crystalline solid |
| Purity (by HPLC) | ≥98% |
Rationale for the Use of this compound
The choice of this compound as a building block for Siduron is not arbitrary and is rooted in the principles of structure-activity relationships (SAR) in herbicide design.
-
Stereochemistry and Biological Activity: The trans configuration is crucial for the herbicidal efficacy of Siduron. It is well-established in agrochemical research that the three-dimensional shape of a molecule is critical for its interaction with the target enzyme or receptor in the weed. The specific spatial arrangement of the phenylurea and methylcyclohexyl moieties in the trans isomer allows for optimal binding to its biological target, which is believed to be involved in inhibiting photosynthesis. The cis isomer, in contrast, exhibits significantly lower herbicidal activity.
-
Lipophilicity and Uptake: The methylcyclohexyl group imparts a degree of lipophilicity to the Siduron molecule. This is an important property for a pre-emergence herbicide, as it influences the compound's adsorption to soil particles, its mobility in the soil profile, and its uptake by the roots of emerging weeds. The balance of lipophilicity is critical; too high, and the compound may become too strongly bound to soil organic matter, reducing its availability to weeds. Too low, and it may be too mobile, leading to leaching and potential crop injury.
Conclusion
This compound is a valuable and specific chiral intermediate in the synthesis of the selective herbicide Siduron. Its application highlights the importance of stereochemistry in the design of modern agrochemicals. The synthesis of Siduron via the nucleophilic addition of this compound to phenyl isocyanate is a robust and high-yielding reaction, providing a clear and practical example for researchers and professionals in the field. Understanding the rationale behind the use of this specific chiral amine, from its impact on biological activity to its influence on the physicochemical properties of the final product, is key to the successful development of effective and selective crop protection agents.
References
-
National Institute of Standards and Technology (NIST). Urea, N-(2-methylcyclohexyl)-N'-phenyl-. NIST Chemistry WebBook, SRD 69. [Link]
-
Cheméo. Chemical Properties of Urea, N-(2-methylcyclohexyl)-N'-phenyl- (CAS 1982-49-6). [Link]
-
PubChem. (1R,2R)-2-Methylcyclohexanamine. National Center for Biotechnology Information. [Link]
Application Notes & Protocols: Trans-2-Methylcyclohexylamine Derivatives as High-Performance Organocatalysts in Asymmetric Synthesis
Introduction: The Rise of Chiral Amines in Organocatalysis
The field of asymmetric organocatalysis has emerged as a third pillar in synthetic chemistry, complementing traditional metal- and biocatalysis by offering operational simplicity, low toxicity, and stability.[1][2] Within this domain, small molecule amines have carved out a significant niche, primarily through their ability to activate carbonyl compounds via enamine or iminium ion intermediates. While proline and its derivatives have been extensively studied, the search for novel scaffolds with improved reactivity and selectivity is perpetual.[1][3]
trans-2-Methylcyclohexylamine and its derivatives represent a class of readily accessible, conformationally restricted primary amine catalysts. The rigid cyclohexane backbone, combined with the stereochemistry of the methyl group, provides a well-defined chiral environment. This steric hindrance plays a crucial role in facial discrimination during the key bond-forming step, leading to high levels of stereocontrol in a variety of important chemical transformations. These catalysts are particularly effective in reactions involving aldehydes and ketones, such as Michael additions, Aldol reactions, and Mannich reactions, which are fundamental for constructing complex molecular architectures found in pharmaceuticals and natural products.[4]
This guide provides an in-depth exploration of the synthesis and application of this compound derivatives, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Catalyst Scaffold
The efficacy of these organocatalysts begins with their synthesis. The trans-1,2-disubstituted cyclohexane framework is key to establishing the catalyst's stereochemical environment. While various synthetic routes exist, a common approach involves the stereoselective reduction of corresponding imines or the reductive amination of ketones.[5] More specialized derivatives can be synthesized by opening aziridine precursors to install desired functionalities.[6]
General Protocol: Synthesis of (1R,2R)-2-Methylcyclohexylamine
This protocol outlines a representative synthesis of the parent amine scaffold.
Materials:
-
(R)-2-Methylcyclohexanone
-
Ammonia (7N solution in Methanol)
-
Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH, 10 M solution)
Procedure:
-
Imine Formation: In a high-pressure autoclave, combine (R)-2-methylcyclohexanone (1.0 eq), 7N methanolic ammonia (5.0 eq), and a catalytic amount of Raney Nickel (approx. 10% by weight of the ketone).
-
Reductive Amination: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar.
-
Reaction: Stir the mixture vigorously at 80°C for 24 hours, monitoring the pressure.
-
Work-up: After cooling to room temperature, carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amine as a mixture of cis and trans isomers.
-
Purification (Diastereomeric Salt Resolution):
-
Dissolve the crude amine mixture in diethyl ether.
-
Slowly add a solution of concentrated HCl to precipitate the amine hydrochloride salts.
-
The trans-isomer hydrochloride is typically less soluble and can be preferentially crystallized.
-
Filter the solid and recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.
-
To recover the free amine, dissolve the hydrochloride salt in water, basify with 10 M NaOH until pH > 12, and extract with diethyl ether. Dry the combined organic extracts and concentrate to yield the pure trans-amine.
-
Part 2: Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation.[7][8] Organocatalytic asymmetric Michael additions often employ primary amine catalysts to generate a nucleophilic enamine from a donor molecule (e.g., a ketone or aldehyde), which then attacks an α,β-unsaturated Michael acceptor.
Mechanistic Rationale
The catalytic cycle, depicted below, proceeds through an enamine intermediate. The this compound derivative condenses with a donor ketone to form an enamine. The catalyst's chiral backbone directs the enamine to attack one face of the Michael acceptor (e.g., a nitroalkene). Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle. The stereochemical outcome is dictated by the transition state, where the bulky groups of the catalyst effectively shield one face of the enamine, forcing the acceptor to approach from the less hindered side.
Caption: Enamine-based catalytic cycle for the Michael addition.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
(1R,2R)-2-Methylcyclohexylamine derivative (e.g., with a co-catalyst directing group)
-
Benzoic Acid (co-catalyst)
-
Cyclohexanone (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Toluene (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel
Procedure:
-
Setup: To a flame-dried 10 mL round-bottom flask under a nitrogen atmosphere, add the this compound derivative (0.02 mmol, 10 mol%), benzoic acid (0.02 mmol, 10 mol%), and anhydrous toluene (2.0 mL).
-
Addition of Reactants: Add cyclohexanone (1.0 mmol, 5.0 eq) to the catalyst solution and stir for 10 minutes at room temperature.
-
Initiation: Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired Michael adduct.
-
Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data
| Entry | Acceptor (R) | Donor | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Phenyl | Cyclohexanone | 95 | 95:5 | 98 |
| 2 | 4-Nitrophenyl | Cyclohexanone | 99 | 97:3 | 99 |
| 3 | 2-Naphthyl | Cyclohexanone | 92 | 93:7 | 96 |
| 4 | Phenyl | Acetone | 85 | N/A | 94 |
Part 3: Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for forming C-C bonds and creating β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products.[9][10] Similar to the Michael addition, primary amine organocatalysts activate a ketone or aldehyde donor via enamine formation, which then adds to an aldehyde acceptor.
Mechanistic Rationale
The catalytic cycle for the aldol reaction mirrors that of the Michael addition. The key difference is the electrophile, which is an aldehyde. The stereochemistry is again controlled by the catalyst's rigid structure in the transition state. The Zimmerman-Traxler model is often invoked, where the enamine, aldehyde, and an acidic co-catalyst (often a carboxylic acid) form a six-membered, chair-like transition state. The substituents on the catalyst and reactants occupy pseudo-equatorial positions to minimize steric clash, leading to a highly predictable stereochemical outcome.[11]
Caption: Key elements controlling stereoselectivity in the aldol reaction.
Protocol: Asymmetric Cross-Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
(1R,2R)-2-Methylcyclohexylamine derivative
-
Trifluoroacetic acid (TFA, co-catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, Hexanes
Procedure:
-
Setup: In a vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq) in DMSO (2.0 mL).
-
Addition of Reactants: Add cyclohexanone (2.0 mmol, 4.0 eq), followed by the this compound derivative (0.05 mmol, 10 mol%) and trifluoroacetic acid (0.05 mmol, 10 mol%).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the β-hydroxy ketone.
-
Analysis: Determine yield, dr (¹H NMR), and ee (chiral HPLC).
Representative Data
| Entry | Aldehyde (R) | Ketone | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-NO₂-Ph | Cyclohexanone | 98 | >99:1 | 99 |
| 2 | 4-Cl-Ph | Cyclohexanone | 95 | 98:2 | 97 |
| 3 | Phenyl | Acetone | 78 | N/A | 92 |
| 4 | Isobutyraldehyde | Cyclohexanone | 88 | 95:5 | 96 |
Part 4: Application in Asymmetric Mannich Reactions
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing nitrogen-containing pharmaceuticals and natural products.[12][13][14] In the organocatalytic variant, the chiral primary amine catalyst reacts with an aldehyde or ketone to form an enamine (the nucleophile) and with another aldehyde and a secondary amine to form an iminium ion (the electrophile), which then react.[15]
Mechanistic Rationale
The reaction pathway involves two simultaneous catalytic cycles. The chiral amine catalyst first forms an enamine with the ketone donor. In parallel, an imine is formed from an aldehyde and a protected amine (e.g., p-anisidine). This imine is protonated by an acid co-catalyst to form a reactive iminium ion. The chiral enamine then attacks the iminium ion in a stereocontrolled fashion. The catalyst's structure is again paramount in directing this attack to achieve high diastereoselectivity and enantioselectivity.
Caption: Logical workflow of the organocatalytic Mannich reaction.
Protocol: Three-Component Mannich Reaction
Materials:
-
(1R,2R)-2-Methylcyclohexylamine derivative
-
o-Nitrobenzenesulfonic acid (NBSA, co-catalyst)
-
Propanal
-
4-Nitrobenzaldehyde
-
p-Anisidine
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Setup: To a vial, add the this compound derivative (0.02 mmol, 10 mol%) and NBSA (0.02 mmol, 10 mol%).
-
Iminium Formation: Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 eq) and p-anisidine (0.22 mmol, 1.1 eq) in anhydrous DCM (1.0 mL). Stir at room temperature for 30 minutes to pre-form the imine.
-
Enamine Formation: Cool the mixture to 4°C and add propanal (1.0 mmol, 5.0 eq).
-
Reaction: Stir the reaction at 4°C for 24 hours.
-
Work-up: Quench with saturated NaHCO₃ solution and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to isolate the syn-Mannich product.
-
Analysis: Determine yield, dr (¹H NMR), and ee (chiral HPLC).
Representative Data
| Entry | Aldehyde | Ketone/Aldehyde Donor | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-NO₂-Ph | Propanal | 96 | 95:5 | 99 |
| 2 | 4-Br-Ph | Propanal | 91 | 94:6 | 98 |
| 3 | 2-Naphthyl | Propanal | 88 | 92:8 | 97 |
| 4 | 4-NO₂-Ph | Cyclohexanone | 94 | 98:2 | >99 |
Conclusion and Future Outlook
This compound derivatives have proven to be robust and highly effective organocatalysts for a range of fundamental asymmetric transformations. Their conformational rigidity and straightforward synthesis make them attractive tools for both academic and industrial research. The protocols and data presented herein demonstrate their ability to deliver complex chiral products with excellent stereocontrol.
Future research in this area will likely focus on immobilizing these catalysts on solid supports for easier recovery and recycling, contributing to greener chemical processes.[1] Furthermore, expanding their application to other types of asymmetric reactions and developing bifunctional derivatives that incorporate additional activating groups (e.g., thiourea or squaramide moieties) will undoubtedly unlock new synthetic possibilities.
References
- Synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines. Organic Letters.
- Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- Asymmetric Organocatalysts. Tokyo Chemical Industry Co., Ltd..
- Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization.
- Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Semantic Scholar.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Asymmetric Organoc
- Applications of Michael Addition Reaction in Organic Synthesis.
- New advances in asymmetric organocatalysis II.
- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
- Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities.
- Michael addition reaction and its examples.
- Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. I.R.I.S.
- The Selective Aldol Reaction. MacMillan Group, Caltech.
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- 4. iris.uniroma1.it [iris.uniroma1.it]
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- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Regio- and Stereoselective Synthesis of trans-Amino Alcohols via Reaction of trans-2-Methylcyclohexylamine with Epoxides
Audience: Researchers, scientists, and drug development professionals.
Abstract
β-amino alcohols are crucial structural motifs in a wide array of biologically active compounds and serve as valuable chiral auxiliaries in asymmetric synthesis.[1] The nucleophilic ring-opening of epoxides by amines is one of the most direct and atom-economical methods for their preparation. This application note provides a detailed technical guide for the reaction between trans-2-methylcyclohexylamine and various epoxides. We delve into the mechanistic principles governing the high regio- and stereoselectivity of this transformation, offer field-tested experimental protocols for both uncatalyzed and Lewis acid-catalyzed conditions, and present troubleshooting guidance to ensure robust and reproducible outcomes. The insights provided herein are designed to empower researchers in medicinal chemistry and process development to leverage this powerful reaction for the synthesis of complex molecular architectures.
PART 1: Mechanistic Insights & Stereochemical Control
The reaction between an amine and an epoxide is a classic example of a nucleophilic substitution (SN2) reaction. However, the inherent chirality of this compound and the three-membered strained ring of the epoxide introduce layers of selectivity that are critical to understand for predictable and efficient synthesis.
The SN2 Nucleophilic Ring-Opening Reaction
The fundamental reaction involves the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack forces the carbon-oxygen bond to break, relieving the significant ring strain (approximately 13 kcal/mol) inherent to epoxides.[2] This process occurs via a backside attack, leading to a predictable stereochemical outcome: inversion of configuration at the carbon center that is attacked.[3][4]
Regioselectivity: The Role of Steric Hindrance
When an unsymmetrical epoxide is used, the amine can attack either of the two distinct carbon atoms. In the absence of strong electronic effects or catalysts, the regioselectivity is primarily dictated by sterics.[3][5]
-
Rule: Under neutral or basic conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[2][5]
This compound is a sterically demanding nucleophile. The cyclohexane ring, held in a chair conformation, and the adjacent methyl group create a significant steric shield. This inherent bulkiness strongly directs the nucleophilic attack to the least substituted position of the epoxide, leading to excellent regioselectivity. For terminal epoxides, this results almost exclusively in attack at the terminal carbon.
Influence of Catalysts and Reaction Conditions
While the thermal reaction between amines and epoxides can proceed, it often requires high temperatures and long reaction times, which may not be suitable for sensitive functional groups.[1] The use of catalysts can dramatically improve reaction rates and efficiency.
Lewis Acid Catalysis: Lewis acids activate the epoxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and the ring more susceptible to nucleophilic attack.[6][7] This allows the reaction to proceed under much milder conditions, often at room temperature.[6] Common Lewis acids for this purpose include YCl₃, SnCl₄, and various transition metal salts like ZnCl₂ and NiCl₂.[1][6][8]
It is important to note that under acidic conditions, the regioselectivity can sometimes shift. If one of the epoxide carbons is tertiary or benzylic, the reaction can proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon due to the stabilization of a partial positive charge in the transition state.[3][9] However, for most aliphatic epoxides, the SN2 pathway at the less hindered carbon remains dominant even with Lewis acid catalysis.[10]
Solvent Effects: Polar, protic solvents can facilitate the reaction by stabilizing the charged transition state and participating in proton transfer. However, solvent-free conditions are often preferred as they can lead to higher reaction rates and simpler workups.[1][8][11] Recent studies have also shown that mixed solvent systems, such as DMF/H₂O, can promote high selectivity and conversion without the need for a catalyst.[12]
Visualizing the Reaction Pathway
The following diagram illustrates the key mechanistic steps in the Lewis acid-catalyzed ring-opening of a generic terminal epoxide with this compound.
Caption: Mechanism of Lewis Acid-Catalyzed Epoxide Ring-Opening.
PART 2: Experimental Protocols & Methodologies
Scientific integrity requires protocols that are robust and reproducible. The following methods have been designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Materials and Reagents
-
Amines: this compound (ensure high purity).
-
Epoxides: Propylene oxide, 1,2-epoxybutane, styrene oxide, cyclohexene oxide, etc.
-
Catalysts (for Protocol B): Yttrium(III) chloride (YCl₃), Tin(IV) chloride pentahydrate (SnCl₄·5H₂O), or other suitable Lewis acids.[1][6]
-
Solvents: Diethyl ether, ethyl acetate (EtOAc), petroleum ether, dichloromethane (DCM), methanol (MeOH).
-
Other Reagents: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel (for chromatography), deuterated solvents (for NMR).
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle/oil bath, reflux condenser, thin-layer chromatography (TLC) plates, rotary evaporator, glass column for chromatography.
Protocol A: Uncatalyzed, Solvent-Free Aminolysis
This method is ideal for simple, reactive epoxides and prioritizes operational simplicity and green chemistry principles.
-
Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Epoxide Addition: Add the desired epoxide (1.0 - 1.2 eq). For volatile epoxides like propylene oxide, the flask should be cooled in an ice bath prior to addition.
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:EtOAc eluent system, visualizing with ninhydrin or potassium permanganate stain). The disappearance of the amine is a key indicator.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. The crude product can often be purified directly.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-amino alcohol.
Protocol B: Lewis Acid-Catalyzed Aminolysis at Room Temperature
This protocol offers significantly accelerated reaction times and proceeds under mild conditions, making it suitable for a broader range of substrates.[6]
-
Reactant Charging: In a round-bottom flask, combine the epoxide (1.0 eq) and this compound (1.1 eq).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%) directly to the mixture under ambient atmosphere.[6]
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is often exothermic, and gentle cooling may be required initially.
-
Monitoring: Monitor the reaction progress by TLC. These reactions are typically much faster, often reaching completion in 1-6 hours.
-
Work-up & Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of NaHCO₃ to quench the catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Data Presentation: Comparative Reaction Parameters
The choice of protocol significantly impacts reaction outcomes. The table below summarizes typical results for the reaction with 1,2-epoxybutane.
| Parameter | Protocol A (Uncatalyzed) | Protocol B (YCl₃ Catalyzed) |
| Temperature | 70 °C | Room Temperature |
| Time | 18 hours | 2.5 hours |
| Catalyst Loading | N/A | 1 mol%[6] |
| Typical Yield | 85-90% | >95% |
| Regioselectivity | >98:2 (attack at C1) | >99:1 (attack at C1) |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry of the amino alcohol.
-
FT-IR: To identify the characteristic O-H and N-H stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight of the product.
PART 3: Troubleshooting & Workflow Visualization
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient temperature (Protocol A); Inactive catalyst (Protocol B); Sterically very hindered epoxide. | Increase temperature for Protocol A. For Protocol B, use a freshly opened or properly stored Lewis acid. Consider a more potent Lewis acid if necessary. Increase reaction time. |
| Formation of Side Products | Reaction of the product amino alcohol with another epoxide molecule (dialkylation). | Use a slight excess of the amine (1.1-1.2 eq) to favor mono-alkylation.[12] |
| Poor Regioselectivity | Substrate has strong electronic bias (e.g., styrene oxide under very acidic conditions). | For substrates prone to SN1-type opening, use the uncatalyzed protocol or a very mild Lewis acid. Avoid protic acids. |
| Difficult Purification | Product is highly polar and streaks on silica gel. | Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing. |
Experimental Workflow Diagram
This diagram provides a high-level overview of the entire process from planning to final analysis.
Caption: End-to-end experimental workflow for amino alcohol synthesis.
References
-
Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. [Link]
-
Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Crimson Publishers. [Link]
-
Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. [Link]
-
Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry. [Link]
-
Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Chemistry Portal. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Opening of Epoxides. Chemistry LibreTexts. [Link]
-
Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme Chemistry. [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]
-
Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(-)-Quinic Acid. MDPI. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Reactions of Epoxides: Ring-Opening. OpenStax. [Link]
-
stereochem of epoxide opening. Chemistry Stack Exchange. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
Application Notes and Protocols for the N-alkylation of trans-2-Methylcyclohexylamine
For: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated derivatives of trans-2-methylcyclohexylamine are valuable structural motifs in medicinal chemistry and materials science. The introduction of various alkyl groups onto the nitrogen atom can significantly modulate the pharmacological, physical, and chemical properties of the parent molecule. This guide provides detailed, field-proven protocols for the synthesis of these important compounds, focusing on two robust and widely applicable methods: Reductive Amination and Direct Alkylation. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Method 1: Reductive Amination of this compound
Reductive amination is a highly versatile and widely employed method for N-alkylation.[1] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This one-pot procedure is favored for its efficiency, broad substrate scope, and control over the degree of alkylation, effectively preventing the common issue of overalkylation seen in other methods.[3][4]
The overall transformation proceeds as follows:
This compound + Aldehyde/Ketone → Imine Intermediate --[Reducing Agent]--> N-Alkyl-trans-2-methylcyclohexylamine
Mechanism Insight
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate.[2] This is followed by the elimination of a water molecule to generate an iminium ion, which is then reduced by a hydride source.[5][6] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the iminium ion much faster than the starting carbonyl compound.[7][8]
Experimental Protocol: Synthesis of N-Benzyl-trans-2-methylcyclohexylamine
This protocol details the synthesis of N-benzyl-trans-2-methylcyclohexylamine using benzaldehyde as the carbonyl source.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 113.20 | 1.13 g | 10.0 | 1.0 |
| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 11.0 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.18 g | 15.0 | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane (DCM, 50 mL).[1]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).[1]
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The addition may cause a slight exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the starting amine is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The crude product can be purified by flash column chromatography on silica gel to yield the desired N-benzyl-trans-2-methylcyclohexylamine.[1]
Workflow Diagram: Reductive Amination
Caption: Experimental workflow for reductive amination.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical method for forming C-N bonds, involving the reaction of an amine with an alkyl halide.[9] This S_N2 reaction is straightforward but can be challenging to control, often leading to over-alkylation, where the secondary amine product reacts further to form a tertiary amine and even a quaternary ammonium salt.[4][9][10]
Causality Behind Experimental Choices:
To favor mono-alkylation, this protocol employs a slight excess of the starting amine relative to the alkyl halide and includes a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.
Experimental Protocol: Synthesis of N-Ethyl-trans-2-methylcyclohexylamine
This protocol describes the synthesis of N-ethyl-trans-2-methylcyclohexylamine using iodoethane as the alkylating agent.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 113.20 | 1.36 g | 12.0 | 1.2 |
| Iodoethane | 155.97 | 1.56 g (0.81 mL) | 10.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 1.5 |
| Acetonitrile (MeCN) | - | 40 mL | - | - |
| Water | - | 40 mL | - | - |
| Ethyl Acetate | - | 60 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.2 eq.), potassium carbonate (1.5 eq.), and acetonitrile (40 mL).
-
Addition of Alkyl Halide: Add iodoethane (1.0 eq.) dropwise to the stirred suspension at room temperature.[1]
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 16-24 hours. Monitor the reaction's progress by TLC, paying close attention to the formation of dialkylated byproducts.[1]
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with water (40 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1] Purify the crude residue via flash column chromatography to isolate the mono-alkylated secondary amine.[1]
Workflow Diagram: Direct Alkylation
Caption: Experimental workflow for direct N-alkylation.
Conclusion
The choice between reductive amination and direct alkylation for the N-alkylation of this compound depends on the desired substrate scope and the required level of control over the reaction. Reductive amination offers a more controlled and often higher-yielding route to mono-alkylated products, especially for more complex alkyl groups. Direct alkylation, while simpler in concept, requires careful management of reaction conditions to minimize side products. Both methods are powerful tools in the synthetic chemist's arsenal for the generation of novel and functionally diverse amine derivatives.
References
-
Reductive Amination. Organic Chemistry Tutor. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. J-Stage. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. National Institutes of Health. Available at: [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources | Request PDF. ResearchGate. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. Available at: [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]
-
Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available at: [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]
- Purification of amine reaction mixtures. Google Patents.
- Purification of secondary alkyl amines. Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Reductive amination of selected ketones and aldehydes 1 a–1 k into the... ResearchGate. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones. Unacademy. Available at: [Link]
-
efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. Available at: [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. Available at: [Link]
-
Reaction mechanism of N‐methylcyclohexylamine mono‐alkylation with... ResearchGate. Available at: [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of N-methyl-N-benzyl-n-dodecylamine. PrepChem.com. Available at: [Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. Available at: [Link]
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Available at: [Link]
-
The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. Available at: [Link]
-
N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. Available at: [Link]
Sources
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust GC-MS Method for the Analysis of trans-2-Methylcyclohexylamine Mixtures Following Derivatization
Abstract
This application note presents a detailed, validated protocol for the qualitative and quantitative analysis of trans-2-methylcyclohexylamine and its related isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in the chromatographic analysis of primary amines, such as high polarity and low volatility, a derivatization step is employed to enhance analytical performance.[1][2] The protocol details an acylation reaction using trifluoroacetic anhydride (TFAA), which converts the amine into a more volatile and thermally stable trifluoroacetyl derivative, resulting in improved peak shape and sensitivity.[1][3] This guide provides a complete workflow, from sample preparation and derivatization to optimized GC-MS parameters and data interpretation, intended for researchers, quality control analysts, and drug development professionals working with alkylamine compounds.
Introduction: The Challenge of Amine Analysis
2-Methylcyclohexylamine is a key chemical intermediate in various synthetic processes. Accurate determination of its isomeric purity (cis/trans) and the quantification of related impurities are critical for process control and final product quality. However, the direct analysis of primary amines like 2-methylcyclohexylamine by gas chromatography is notoriously difficult. The primary amino group (–NH₂) is highly polar and basic, leading to several analytical challenges:
-
Poor Peak Shape: The active hydrogens on the amine can form hydrogen bonds with active sites (e.g., free silanol groups) on the GC column and inlet liner, causing significant peak tailing and reducing resolution.[1][2]
-
Low Volatility: The polarity of amines reduces their volatility, requiring higher temperatures for elution, which can risk thermal degradation.[1]
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, leading to poor precision and biased quantitative results.
To overcome these issues, chemical derivatization is an essential pre-analytical step.[4][5] This process modifies the polar amine functional group into a less polar, more volatile moiety, thereby improving its chromatographic properties.[6] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a robust and widely used method for primary amines, as it effectively caps the active hydrogens and introduces a fluorinated group, which can also enhance detector sensitivity.[1][3][7]
Analytical Workflow Overview
The entire analytical process is designed to be a self-validating system, ensuring reproducibility and accuracy. The workflow involves sample preparation, chemical derivatization, instrumental analysis by GC-MS, and finally, data processing for identification and quantification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. h-brs.de [h-brs.de]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2-Methylcyclohexylamine
Welcome to the technical support guide for the synthesis of 2-methylcyclohexylamine, with a specific focus on maximizing the yield of the trans isomer. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Cyclohexylamine derivatives are vital structural motifs in numerous pharmaceutical agents and agrochemicals.[1][2] Achieving high diastereoselectivity in their synthesis is often a critical, yet challenging, step.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions. We will primarily focus on the most prevalent synthetic route: the reductive amination of 2-methylcyclohexanone .
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My overall yield of 2-methylcyclohexylamine is disappointingly low. What are the common culprits?
Low overall yield is a frequent issue that can stem from several stages of the reaction. The primary synthesis pathway involves two key steps: the formation of an imine/enamine intermediate from 2-methylcyclohexanone and an amine source, followed by its reduction.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial reaction between the ketone and the amine (e.g., ammonia or an ammonium salt) is a reversible equilibrium.[3] If this equilibrium is not effectively shifted towards the imine, the subsequent reduction step will inherently produce a low yield of the desired product.
-
Solution 1: pH Control: Imine formation is typically acid-catalyzed. The pH must be carefully controlled, usually within the 4-5 range.[4] If the pH is too high, the carbonyl is not sufficiently activated. If the pH is too low, the amine nucleophile becomes fully protonated and non-reactive. Use of a buffer system, like acetate buffer, can be effective.[5]
-
Solution 2: Water Removal: The formation of the imine releases one equivalent of water. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium toward the product, significantly increasing the concentration of the imine available for reduction.
-
-
Competing Reduction of the Ketone: The starting material, 2-methylcyclohexanone, can be reduced to 2-methylcyclohexanol by the reducing agent. This is a major cause of yield loss.
-
Solution: Choose a Chemoselective Reducing Agent: A reducing agent that selectively reduces the iminium ion over the ketone is crucial. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is less reactive towards ketones at the mildly acidic pH required for imine formation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, often safer, alternative. Standard sodium borohydride (NaBH₄) is more reactive and can lead to significant ketone reduction unless the imine is pre-formed and isolated.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): In catalytic hydrogenation, the amine product or impurities can deactivate the catalyst.
-
Solution: Catalyst Screening and Loading: Ensure the catalyst is active and used at an appropriate loading. Catalyst choice can dramatically impact performance (see FAQ 2). Sometimes, washing the catalyst or using a fresh batch is necessary.
-
FAQ 2: I'm getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity to favor the trans product?
This is the most critical challenge in this synthesis. The stereochemical outcome is determined during the reduction of the C=N double bond of the imine intermediate. The approach of the hydride (from a chemical reductant) or hydrogen (from a catalyst surface) dictates the final stereochemistry.
The trans isomer is generally the thermodynamically more stable product, where both the methyl and amino groups can occupy equatorial positions in the chair conformation. Therefore, reaction conditions that allow for thermodynamic control are often preferred.
Strategies for Maximizing trans Selectivity:
-
Catalytic Hydrogenation: This is often the most effective method for achieving high trans selectivity. The mechanism involves the adsorption of the imine onto the catalyst surface. The molecule will preferentially adsorb via its less sterically hindered face, leading to the delivery of hydrogen from that face.
-
Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃) are frequently reported to give higher trans selectivity compared to Palladium or Platinum catalysts.
-
Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial.[6][7] Slower reaction rates at lower pressures can sometimes allow for equilibration to the more stable trans product.
-
-
Choice of Reducing Agent: With chemical reductants, the stereoselectivity is governed by the direction of hydride attack on the iminium ion. The attack generally occurs from the axial position to avoid steric hindrance from the axial hydrogens on the ring, leading to the equatorial amino group, which favors the trans product when the methyl group is also equatorial.
-
Enzymatic Amination: For ultimate stereocontrol, biocatalysis offers a powerful alternative. ω-Transaminases can perform the amination of 2-methylcyclohexanone with exceptional stereoselectivity. For instance, the ω-TAm from Chromobacterium violaceum (CV-TAm) has been shown to produce 2-methylcyclohexylamine with high selectivity for the cis isomer, while other enzymes show preference for the trans isomer.[8] While highly specific, this method requires specialized enzymes and conditions.
| Method | Typical trans:cis Ratio | Advantages | Considerations |
| Catalytic Hydrogenation (Rh/C) | Often > 90:10 | High selectivity, scalable, clean workup. | Requires pressure equipment, catalyst cost. |
| Catalytic Hydrogenation (Pd/C) | Variable, often lower than Rh | Common catalyst, effective for reduction. | Lower trans selectivity is common. |
| Sodium Cyanoborohydride | Moderate to Good | Good chemoselectivity, mild conditions. | Cyanide waste, moderate stereoselectivity. |
| ω-Transaminase (Biocatalysis) | Can be >99:1 (for a specific isomer) | Extremely high stereoselectivity.[8] | Requires specific enzymes, specialized conditions. |
FAQ 3: My reaction stalls with significant starting ketone and/or imine intermediate remaining. How can I drive it to completion?
An incomplete reaction points to an issue with one of the core components or conditions.
Troubleshooting Steps:
-
Verify Reagent Activity: The reducing agent, particularly hydride reagents like NaBH₃CN, can degrade with improper storage. Use a fresh, verified batch. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
-
Check Stoichiometry: Ensure you are using a sufficient excess of the amine source and the reducing agent. For reductive amination with ammonia, a large excess of ammonia is often used to push the imine equilibrium and minimize side reactions.
-
Ensure Anhydrous Conditions: Water can hydrolyze the imine intermediate back to the ketone and can also decompose some hydride reducing agents.[3] Use anhydrous solvents and dry glassware.
-
Monitor and Adjust pH: As mentioned in FAQ 1, the pH is critical. If the reaction is proceeding slowly, it may be beneficial to monitor the pH of the reaction mixture and adjust as necessary.[5]
-
Increase Reaction Time/Temperature: Some reductive aminations can be slow.[5] Monitor the reaction by TLC or GC-MS to confirm it has truly stalled before concluding it has failed. A modest increase in temperature may improve the rate, but be cautious as it can also lead to side reactions or reduced stereoselectivity.
FAQ 4: How can I separate the final cis and trans isomers effectively?
Separating diastereomers like the cis and trans isomers of 2-methylcyclohexylamine can be challenging due to their similar physical properties.
Purification Methods:
-
Fractional Distillation: While possible in theory, the boiling points of the cis and trans isomers are very close (typically within a few degrees), making high-purity separation by distillation on a lab scale very difficult.
-
Column Chromatography: This is the most common and effective laboratory method.[9]
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is a good starting point.
-
Additive: Amines are basic and tend to streak on acidic silica gel. Adding a small amount of a volatile base, such as triethylamine (~1-2%), to the eluent will deactivate the acidic sites on the silica, resulting in much sharper peaks and better separation.
-
-
Crystallization via Derivatization: If chromatography is not providing adequate separation, the mixture of amines can be converted into derivatives (e.g., amides or salts using a chiral acid). The diastereomeric derivatives will have different physical properties (like solubility), often allowing one to be selectively crystallized. The desired amine can then be recovered by hydrolysis of the purified derivative.
Experimental Protocols & Workflows
Diagram: General Reductive Amination Workflow
The following diagram outlines the key stages of the synthesis.
Caption: General workflow for the synthesis of 2-methylcyclohexylamine.
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is a common lab-scale procedure favoring chemoselectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methylcyclohexanone (1.0 eq) and methanol (5-10 mL per mmol of ketone).
-
Imine Formation: Add ammonium acetate (2.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a separate vial, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a minimum amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acid; work in a well-ventilated fume hood.[3]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the imine intermediate by TLC or GC-MS. The reaction may take several hours to 24 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding 2M HCl until the pH is ~2 to destroy any remaining NaBH₃CN. Then, basify the solution with 6M NaOH until the pH is >12.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (e.g., 5% triethylamine in 10:1 Hexane:Ethyl Acetate) to separate the isomers.
Diagram: Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A troubleshooting guide for common synthesis issues.
References
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. iscre28.org [iscre28.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Hub: Separation of Cis- and Trans-2-Methylcyclohexylamine Isomers
Welcome to the technical support center for the resolution of 2-methylcyclohexylamine diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of separating the cis and trans isomers of this critical amine intermediate. Here, we synthesize technical protocols with field-proven insights to address specific experimental issues.
Method Selection Guide: Choosing Your Separation Strategy
Selecting the appropriate method to separate diastereomers depends on several factors: the scale of the separation (analytical vs. preparative), required purity, and available instrumentation. 2-Methylcyclohexylamine, a liquid at room temperature, presents unique challenges and opportunities for separation.[1][2]
Frequently Asked Questions on Method Selection
Q: What is the primary difference in physical properties between cis- and trans-2-methylcyclohexylamine that I can exploit for separation?
Q: I need to separate a large quantity ( >10 g) of the isomer mixture. What is the most practical method?
A: For preparative scale, fractional crystallization of diastereomeric salts is often the most effective and scalable method.[4][5] This involves reacting the racemic amine mixture with a chiral acid (like tartaric acid) to form diastereomeric salts. These salts have different crystal structures and solubilities, allowing for their separation by fractional crystallization.[5] A patent for the related compound 1,2-diaminocyclohexane demonstrates that the dihydrochloride salt of the trans isomer is significantly less soluble in methanol than the cis isomer, allowing for its selective precipitation.[4] This principle can be adapted for 2-methylcyclohexylamine.
Q: My goal is purely analytical – I just need to determine the cis:trans ratio in my sample. What is the best technique?
A: Gas Chromatography (GC) is the ideal method for rapid, high-resolution analytical separation. The isomers' differing volatilities and interactions with the stationary phase allow for excellent separation on a suitable capillary column. A polar stationary phase is often recommended to enhance the separation of these polar amines.[6]
Decision Workflow for Separation Method
The following diagram outlines a logical workflow for selecting the best separation strategy based on your experimental goals.
Caption: Decision tree for selecting a separation method.
Troubleshooting Guide for Gas Chromatography (GC) Separation
Gas chromatography is a powerful tool for this separation, but it is not without challenges. Amines, being basic and polar, are notoriously prone to peak tailing and interaction with active sites in the GC system.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Incorrect Column Polarity: The stationary phase is not providing sufficient differential interaction between the isomers. 2. Oven Temperature Too High: Isomers are moving through the column too quickly to be resolved. 3. Carrier Gas Flow Rate Too High: Similar to high temperature, this reduces interaction time with the stationary phase. | 1. Use a Polar Column: Switch to a column with a polar stationary phase (e.g., WAX or a mid-polarity phenyl-type column). This maximizes differences in interaction based on the isomers' dipole moments.[6] 2. Optimize Temperature Program: Lower the initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min) to increase the residence time on the column.[6] 3. Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas (e.g., Hydrogen or Helium). |
| Severe Peak Tailing | 1. Active Sites: The primary amine group is interacting with acidic silanol groups in the injector liner, column, or detector. 2. Sample Overload: Injecting too much sample saturates the stationary phase. | 1. Use a Base-Deactivated System: Ensure you are using a base-deactivated injector liner and a GC column specifically designed for amine analysis.[7] 2. Derivatization: Convert the amine to a less polar derivative (e.g., an amide or carbamate) using an agent like trifluoroacetic anhydride (TFAA). This masks the active amine group, significantly improving peak shape.[8] 3. Reduce Injection Volume/Concentration: Prepare a more dilute sample (e.g., 0.1-1% in a suitable solvent) and/or reduce the injection volume. |
| No Peaks Detected | 1. Sample Adsorption: The analyte is irreversibly adsorbing to active sites in the system. 2. Incorrect Detector Settings: FID detector is not lit or gas flows are incorrect. | 1. System Passivation: "Prime" the system by injecting a high-concentration sample or a derivatizing agent to occupy active sites before running your analytical sample. 2. Check Detector: Verify that the FID is lit and that hydrogen and air/makeup gas flows are at the manufacturer's recommended settings. |
Troubleshooting Workflow: Poor GC Resolution
Caption: Workflow for troubleshooting poor GC peak resolution.
Detailed Experimental Protocols
Protocol 1: Analytical Separation by Gas Chromatography (GC-FID)
This protocol provides a starting point for the analytical determination of the cis:trans isomer ratio.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the 2-methylcyclohexylamine isomer mixture in a high-purity solvent like dichloromethane or methanol.
2. Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A polar, base-deactivated capillary column is highly recommended (e.g., DB-WAX, CP-Wax 52 CB, or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector:
-
Type: Split/Splitless
-
Temperature: 250 °C
-
Mode: Split (50:1 ratio)
-
-
Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 160 °C at a rate of 5 °C/min.
-
Hold at 160 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C
-
H₂ Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
3. Data Analysis:
-
Integrate the peak areas for the two separated isomers.
-
The ratio of the areas corresponds to the ratio of the isomers in the mixture (assuming an identical response factor for both diastereomers in the FID, which is a reasonable starting assumption).
Expected Outcome: You should observe two distinct, well-resolved peaks. The elution order will depend on the specific column chemistry, but generally, the isomer with the lower boiling point or weaker interaction with the stationary phase will elute first.
Protocol 2: Preparative Separation via Diastereomeric Salt Crystallization
This protocol is a conceptual guide based on established principles for resolving amines.[4][5] Solvent choice and exact ratios will require empirical optimization.
1. Salt Formation:
-
Dissolve 10.0 g of the cis/trans-2-methylcyclohexylamine mixture (88.3 mmol) in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of a resolving agent, such as L-(+)-tartaric acid (13.25 g, 88.3 mmol), in 150 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring. A precipitate should begin to form.
2. First Crystallization (Enrichment of one Diastereomer):
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystallization.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold methanol. This solid is your "Crop 1" and should be enriched in one diastereomer.
-
Keep the filtrate, which is now enriched in the other, more soluble diastereomeric salt.
3. Recrystallization (Purification):
-
Dissolve "Crop 1" in a minimum amount of hot methanol.
-
Allow the solution to cool slowly as before. This recrystallization step will further purify the less soluble salt.
-
Filter and dry the purified crystals.
4. Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution to a pH > 12 by slowly adding a concentrated solution of NaOH or KOH. This will deprotonate the amine.
-
Extract the free 2-methylcyclohexylamine into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified isomer.
5. Analysis:
-
Verify the isomeric purity of the final product using the GC method described in Protocol 1.
References
-
Starshine Chemical. (n.d.). 2-Methylcyclohexylamine (cis- and trans- mixture). Retrieved from Starshine Chemical website. [Link]
-
PubChem. (n.d.). 2-Methylcyclohexylamine, (1R,2S)-. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). 2-Methylcyclohexylamine. Retrieved from PubChem website. [Link]
- Corcoran, P. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
- Bloch, H. S. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S.
-
PubChem. (n.d.). 2-Methylcyclohexylamine, (1S,2S)-. Retrieved from PubChem website. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from Restek website. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylcyclohexylamine (CAS 7003-32-9). Retrieved from Cheméo website. [Link]
-
Schmedes, A., et al. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 12(1), 73. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare. [Link]
-
Blackmond, D. G. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from Chromatography Forum website. [Link]
-
ResearchGate. (2021). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Request PDF. [Link]
-
Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. [Link]
-
P. Franco, et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 196-203. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
- Bayer, E., et al. (1989). U.S. Patent No. 4,874,473. Washington, DC: U.S.
-
ResearchGate. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Request PDF. [Link]
-
Reddit. (2021). Separation of diastereomers by crystallization with seeding. Retrieved from Reddit website. [Link]
-
ResearchGate. (2021). Direct Crystallization of Enantiomers and Dissociable Diastereomers. Request PDF. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website. [Link]
Sources
- 1. L02285.09 [thermofisher.com]
- 2. 2-Methylcyclohexylamine | 7003-32-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-甲基环己胺,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in trans-2-Methylcyclohexylamine Reactions
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for trans-2-methylcyclohexylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered secondary amine in their synthetic workflows. Due to its structure, reactions involving this compound can present unique challenges, often manifesting as low conversion or incomplete reactions. This document provides in-depth, cause-and-effect troubleshooting guides and validated protocols to help you overcome these hurdles and achieve optimal results.
Section 1: Troubleshooting N-Acylation & Amide Coupling Reactions
The formation of an amide bond is one of the most common transformations involving this compound. Its secondary nature and the adjacent methyl group on the cyclohexane ring create significant steric hindrance around the nitrogen nucleophile, which is a primary cause of low reactivity.
Q1: My N-acylation/amide coupling reaction with this compound has stalled or shows low conversion. What are the primary causes and how can I fix it?
A1: Low conversion in acylation reactions with this substrate is a frequent issue stemming from a combination of steric hindrance and suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Primary Cause A: Steric Hindrance & Insufficient Reagent Activation
The bulky cyclohexane ring slows the kinetics of nucleophilic attack. Standard coupling reagents like EDC/HOBt may not provide sufficient activation of the carboxylic acid to overcome this energy barrier.
-
Solution 1: Employ High-Activity Urionium/Phosphonium Salt Coupling Reagents. These reagents form highly activated acyl intermediates that are more susceptible to attack by hindered amines.
-
Solution 2: Increase Temperature. Carefully increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation.
-
Solution 3: Extend Reaction Time. Given the slower kinetics, reactions may require significantly longer times (24-48 hours) to reach completion. Monitor progress by TLC or LC-MS.
Data Summary: Comparison of Common Coupling Reagents for Hindered Amines
| Coupling Reagent | Class | Key Advantages for Hindered Amines | Recommended Base |
| HATU | Urionium Salt | Forms a highly reactive O-acylisourea intermediate; very fast reaction rates. | DIPEA, 2,6-Lutidine |
| HBTU | Urionium Salt | Similar to HATU, very effective but can lead to racemization in sensitive substrates. | DIPEA |
| COMU | Urionium Salt | High solubility and reactivity; byproducts are water-soluble, simplifying workup. | DIPEA |
| EDC / HOBt | Carbodiimide | "Classic" choice, but often too slow for sterically demanding amines. | DIPEA, NMM |
Primary Cause B: Inappropriate Base Selection
The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine and sufficiently strong to deprotonate the amine and neutralize acidic byproducts.
-
Solution: Use a Hindered, Non-Nucleophilic Amine Base. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices. They are too bulky to act as nucleophiles but are effective proton scavengers. Avoid simpler bases like triethylamine (TEA), which can sometimes lead to side products. The choice of base and solvent can significantly affect reaction outcomes[1].
Primary Cause C: Suboptimal Solvent
The solvent must fully dissolve all reactants and intermediates.
-
Solution: Use Polar, Aprotic Solvents. Dichloromethane (DCM) is a common starting point, but for sluggish reactions, switching to higher-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can improve solubility and allow for higher reaction temperatures.
Troubleshooting Workflow: Low Conversion in N-Acylation
This decision tree outlines a systematic approach to diagnosing and solving low conversion issues.
Caption: Troubleshooting Decision Tree for N-Acylation.
Section 2: Troubleshooting the Synthesis of this compound
Many researchers synthesize this amine starting from 2-methylcyclohexanone via reductive amination. The key challenges are achieving complete conversion and controlling the diastereoselectivity to favor the desired trans isomer.
Q2: I'm synthesizing this compound via reductive amination, but my yield is low and I'm getting a mixture of cis and trans isomers. How can I improve this?
A2: This is a classic problem of kinetic versus thermodynamic control. The trans isomer, where the methyl and amine groups are both in equatorial positions in the most stable chair conformation, is the thermodynamically favored product[2]. Achieving high diastereoselectivity requires conditions that allow the reaction to equilibrate to this more stable state.
Primary Cause A: Incorrect Choice of Reducing Agent
Harsh reducing agents can reduce the ketone starting material to an alcohol side product or reduce the intermediate imine too quickly, locking in a kinetic product ratio.
-
Solution: Use a Mild, Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations because it is mild and selectively reduces the protonated iminium ion over the ketone[3][4]. This allows the imine/iminium ion to form and equilibrate before reduction. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic[3].
Primary Cause B: Suboptimal pH Control
Imine formation is catalyzed by acid, but too much acid will protonate the amine source (e.g., ammonia or an ammonium salt), rendering it non-nucleophilic.
-
Solution: Maintain Weakly Acidic Conditions (pH 5-7). This can be achieved by adding a catalytic amount of acetic acid when using a reagent like NaBH(OAc)₃[5]. This pH range represents a "sweet spot" that facilitates imine formation without deactivating the nucleophile.
Primary Cause C: Conditions Favoring the Kinetic Product
Low temperatures and rapid reduction can favor the formation of the cis (kinetic) product.
-
Solution: Allow for Equilibration. Running the reaction at room temperature or slightly above for a longer period before the reduction is complete allows the intermediate imine to equilibrate to its more stable conformation, which then leads to the trans product upon reduction.
Diagram: Stereochemical Control in Reductive Amination
This diagram shows how hydride attack on the two faces of the intermediate iminium ion leads to the different diastereomers. The formation of the more stable trans product is favored under thermodynamic control.
Caption: Kinetic vs. Thermodynamic Pathways in Reductive Amination.
Section 3: Frequently Asked Questions (FAQs)
Q3: What are the best general handling and storage practices for this compound? A3: Like most amines, it is basic and can react with atmospheric CO₂ to form a carbonate salt over time. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from acids and strong oxidizing agents.
Q4: How can I effectively purify my final product containing the this compound moiety, especially from the unwanted cis-diastereomer? A4: The primary method is flash column chromatography on silica gel. The two diastereomers often have a sufficient difference in polarity for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent streaking) is typically effective. For challenging separations, diastereomeric salt crystallization with a chiral acid can be an effective, albeit more complex, technique for purifying chiral amines and their derivatives[6][7][8].
Q5: Are there alternative synthetic routes to this compound if reductive amination is problematic? A5: Yes, several alternatives exist. Enzymatic amination of 2-methylcyclohexanone using ω-transaminases can offer very high stereoselectivity, though it requires specialized biochemical setups[9][10]. Chemical methods, such as the Curtius or Hofmann rearrangement starting from trans-2-methylcyclohexanecarboxylic acid, are also viable routes that lock in the trans stereochemistry from the start[11].
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized N-Acylation of this compound using HATU
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish after 12 hours, warm the mixture to 40 °C.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Reductive Amination to Favor the trans-Isomer
-
In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and ammonium acetate (5.0 eq) in methanol (0.5 M).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation and equilibration.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature stays below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amine can be purified by distillation or chromatography to separate the trans and cis isomers.
References
-
Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Lin, S., et al. (2020). A detailed study on the effect of different solvents and bases on the yield and selectivity of a model reaction. ResearchGate. [Link]
-
Periasamy, M., et al. (2001). New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. Journal of Organic Chemistry, 66(11), 3828-33. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Doctoral dissertation, University of Leeds. [Link]
-
Contreras-García, A., et al. (2015). Asymmetric amination of cyclic ketones using ω-transaminases. Organic & Biomolecular Chemistry, 13, 8493-8500. [Link]
-
Mecadon, H., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica, 3(6), 467-473. [Link]
-
Pásti, G., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 5(1), 1-9. [Link]
-
Blacker, A. J., et al. (2012). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF. [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]
-
Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]
-
Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1909-1915. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Mondal, S., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
Sources
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- 2. odinity.com [odinity.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Diastereomeric Salt Resolution with trans-2-Methylcyclohexylamine
Welcome to the technical support guide for diastereomeric salt resolution, with a focus on using trans-2-methylcyclohexylamine as a resolving agent. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested advice to overcome common challenges in chiral separation. This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diastereomeric salt resolution?
Diastereomeric salt resolution is a classical and industrially significant method for separating a racemic mixture (an equal mixture of two enantiomers).[1][2] The process involves reacting the racemic mixture, in this case, a racemic acid, with a single enantiomer of a chiral resolving agent, such as (1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine.[3] This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility, melting point, and crystal structure.[4][5] This crucial difference allows them to be separated by conventional techniques, most commonly fractional crystallization.[2][4] The less soluble diastereomeric salt will preferentially crystallize from a solution, allowing it to be isolated. Subsequently, the resolving agent is removed, yielding the desired pure enantiomer.
Q2: Why is this compound a suitable resolving agent?
This compound is a chiral amine, making it suitable for resolving racemic carboxylic acids. The choice of a resolving agent is critical, and an effective agent should:
-
Form Crystalline Salts: It must readily form stable, crystalline salts with the target compound.
-
Exhibit High Diastereoselectivity: The resulting diastereomeric salts must have a significant difference in solubility in a practical solvent system to allow for efficient separation.[6]
-
Be Commercially Available and Cost-Effective: For large-scale applications, the resolving agent should be readily available in high enantiomeric purity and be economically viable, or easily recyclable.[7]
-
Be Easily Removable: After separation, it should be straightforward to cleave the resolving agent from the desired enantiomer to recover the final product.
While the "best" resolving agent is always substrate-dependent, amines like this compound are common choices due to their basicity and structural features that can lead to well-defined crystal packing.[8] A screening of several resolving agents is often necessary to find the most effective one for a specific racemic mixture.[9]
Q3: What are the most critical parameters to control during the resolution process?
Success in diastereomeric salt resolution hinges on the precise control of several interconnected parameters:
-
Solvent System: This is arguably the most critical factor. The solvent dictates the solubility of both diastereomeric salts, and the ideal system will maximize the solubility difference between them.[6][10]
-
Temperature Profile: Temperature directly influences solubility.[11] A controlled cooling rate during crystallization is essential for achieving high purity and yield.[12]
-
Supersaturation: This is the driving force for crystallization.[5] It must be carefully controlled to promote the nucleation and growth of the desired diastereomer's crystals without causing the undesired one to crash out of solution.[6]
-
Stoichiometry: The molar ratio of the racemic acid to this compound can impact both yield and diastereomeric excess (d.e.).[6] While a 1:1 ratio is a common starting point, this can be optimized.
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} caption [label="Fig. 1: Workflow of Diastereomeric Salt Resolution.", fontsize=10, fontname="Arial"];
Troubleshooting Guide: Common Experimental Issues
Problem: No crystals are forming after cooling the solution.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The solution may be too dilute, meaning the concentration of the less soluble salt is still below its solubility limit at that temperature.[10]
-
Incorrect Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at lower temperatures.[12]
-
Inhibition by Impurities: Trace impurities in the racemic mixture or the resolving agent can sometimes inhibit crystal nucleation.[10]
-
Action: Ensure the purity of your starting materials. Consider an additional purification step (e.g., recrystallization or chromatography) for the racemate before attempting the resolution.
-
-
High Nucleation Energy Barrier: The system may be in a metastable zone where it is supersaturated, but crystal formation is kinetically hindered.
-
Action: Try to induce nucleation by scratching the inside of the flask with a glass rod. If you have a small amount of the desired pure diastereomeric salt, add it as seed crystals to the supersaturated solution.[13]
-
Problem: My product is "oiling out" instead of crystallizing.
"Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase.[13]
Possible Causes & Solutions:
-
Excessively High Supersaturation: The concentration of the salt is too high, causing it to crash out of solution faster than it can form an ordered crystal lattice.[13]
-
Crystallization Temperature is Too High: The melting point of the diastereomeric salt may be lower than the temperature of the solution.[12]
-
Action: Lower the final crystallization temperature.[13]
-
-
Inappropriate Solvent: The solvent may be interacting too strongly or too weakly, favoring a liquid-liquid phase separation.
-
Action: Change the solvent system. A less polar solvent might be beneficial.[12]
-
Problem: The yield of my desired diastereomeric salt is very low.
A low yield indicates that a large portion of the desired diastereomer remains in the mother liquor.[13]
Possible Causes & Solutions:
-
Suboptimal Solvent/Temperature Combination: The solubility of the desired salt is still too high in the chosen solvent, even at the final, lower temperature.
-
Action: Screen for solvents that further minimize the solubility of the target salt.[13] Experiment with lower final crystallization temperatures, but be mindful of causing the other diastereomer to precipitate.
-
-
Insufficient Concentration: The initial concentration may not have been high enough to achieve a state of supersaturation that drives high crystal yield.
-
Action: Increase the starting concentration by using less solvent or evaporating some before cooling.[13]
-
-
Equilibrium Limitations: The theoretical maximum yield for a classical resolution is 50%, as the other enantiomer is undesired.
-
Advanced Strategy: If the undesired enantiomer can be racemized in solution, consider a Crystallization-Induced Diastereomeric Transformation (CIDT) . In this process, the undesired diastereomer in solution converts to the desired, less soluble diastereomer, which then crystallizes.[6] This can drive the yield to approach 100%.[6][15]
-
Problem: The diastereomeric excess (d.e.) of my crystallized salt is low.
Low d.e. indicates poor selectivity and co-crystallization of the undesired diastereomer.[12]
Possible Causes & Solutions:
-
Poor Solvent Selectivity: The chosen solvent does not provide a large enough solubility difference between the two diastereomeric salts.
-
Action: This is the most common cause. A thorough solvent screen is the most effective solution to find a system that maximizes the solubility difference.[12]
-
-
Cooling Rate is Too Fast: Rapid cooling can cause both diastereomers to precipitate non-selectively from a highly supersaturated solution.
-
Action: Implement a slow and controlled cooling profile.[12] This allows the system to maintain a state of low supersaturation where only the less soluble salt crystallizes.
-
-
Formation of a Solid Solution: In some challenging cases, the two diastereomers have similar shapes and can co-crystallize within the same crystal lattice, forming a solid solution.[13] In this scenario, simple recrystallization will not improve the d.e.[13]
-
Action: Confirm the solid solution by observing little to no d.e. improvement upon repeated recrystallizations. The primary solution is to fundamentally change the crystal packing by using a different resolving agent or a completely different solvent system.[13]
-
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 2: Troubleshooting Low Diastereomeric Excess.", fontsize=10, fontname="Arial"];
Experimental Protocols
Protocol 1: Rapid Screening for Optimal Resolution Conditions
This protocol is designed to efficiently screen multiple solvents to identify promising conditions for the resolution of a racemic acid (Rac-Acid) with this compound (TMC).
Materials:
-
Racemic acid (Rac-Acid)
-
(1R,2R)- or (1S,2S)-trans-2-methylcyclohexylamine (TMC)
-
An array of solvents (see Table 1 for suggestions)
-
96-well plate or an array of small glass vials
-
Heating/stirring plate, filtration apparatus
-
Chiral HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Rac-Acid and a separate stock solution of TMC in a soluble, volatile solvent like methanol or ethanol.
-
Salt Formation: In each vial or well, combine stoichiometric equivalents (e.g., 0.1 mmol) of the Rac-Acid and TMC stock solutions.[6]
-
Solvent Removal: Evaporate the initial solvent completely under reduced pressure or a stream of nitrogen.
-
Crystallization Screen: To each vial containing the dried salt mixture, add a fixed volume (e.g., 0.5 mL) of a different screening solvent or solvent mixture.[14]
-
Equilibration: Seal the vials/plate and agitate at a controlled elevated temperature (e.g., 50 °C) to ensure dissolution, followed by a slow, controlled cooling to room temperature. Allow the system to equilibrate for 24-48 hours.
-
Analysis:
-
Visually inspect each vial for the presence of crystalline solid.
-
For vials with solid, carefully filter the crystals and wash with a minimal amount of the same cold solvent.
-
Analyze both the isolated solid and the remaining mother liquor by chiral HPLC to determine the yield and diastereomeric excess (d.e.).[6]
-
The most promising conditions will show a high d.e. in the crystalline solid and a corresponding low d.e. (enriched in the other diastereomer) in the mother liquor.
-
Table 1: Properties of Common Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bonding |
| Heptane | 0.1 | 98 | Non-polar, Aprotic |
| Toluene | 2.4 | 111 | Non-polar, Aprotic |
| Ethyl Acetate | 4.4 | 77 | Polar, Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 66 | Polar, Aprotic |
| Acetonitrile | 5.8 | 82 | Polar, Aprotic |
| Isopropanol | 3.9 | 82 | Polar, Protic |
| Ethanol | 4.3 | 78 | Polar, Protic |
| Methanol | 5.1 | 65 | Polar, Protic |
| Water | 10.2 | 100 | Polar, Protic |
Data compiled from various chemical reference sources.
References
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
- BenchChem. (n.d.). Dealing with solid solutions in diastereomeric salt resolution.
- BenchChem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
- Fiveable. (n.d.). Diastereomeric Salt Definition.
- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers.
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
- Kukor, A. J., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering.
- ChemicalBook. (2025). This compound.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Sigma-Aldrich. (n.d.). 2-Methylcyclohexylamine, mixture of cis and trans.
- Veranova. (n.d.). Chiral Resolution and Confirmation.
- Wikipedia. (n.d.). Chiral resolution.
- NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- Chiral Drug Separation. (n.d.). Encyclopedia of Separation Science.
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- 15. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Technical Support Center: Acylation of Sterically Hindered Amines
Introduction: Navigating the Challenges of Sterically Hindered Amine Acylation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-acylation of sterically hindered secondary amines, using trans-2-methylcyclohexylamine as a representative substrate.
The acylation of amines to form amides is a cornerstone of organic synthesis, fundamental to constructing peptides, polymers, and a vast array of pharmaceutical compounds.[1][2] While the reaction is robust for simple primary and secondary amines, significant challenges arise when the amine's nitrogen atom is sterically encumbered.[3][4] this compound presents a classic case of steric hindrance, where the methyl group adjacent to the amine functionality physically obstructs the approach of the acylating agent. This impedance not only slows the desired reaction but also opens pathways to a variety of side reactions, leading to low yields, complex product mixtures, and purification difficulties.
This document provides a structured, in-depth guide in a question-and-answer format to troubleshoot these issues. We will delve into the causality behind common experimental failures, provide validated protocols, and offer expert insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the acylation of this compound?
The principal challenge is steric hindrance . The axial and equatorial protons of a cyclohexane ring create a specific conformational environment. The methyl group at the C2 position, adjacent to the nitrogen, acts as a bulky shield, impeding the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent.[3][5] This steric clash raises the activation energy of the desired reaction, often requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents), which in turn can promote undesired side reactions.[6]
Q2: How do I choose the right acylating agent for a hindered amine?
The choice of acylating agent is a critical decision that involves a trade-off between reactivity and selectivity.[7]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than their acyl chloride counterparts and are often preferred for milder reaction conditions.[7] For a hindered amine, an anhydride might require activation with a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) or 1-methylimidazole, and may necessitate heating to proceed efficiently.[11] The byproduct is a carboxylic acid, which is less corrosive than HCl.
A summary of these agents is presented in the table below.
| Feature | Acyl Chlorides (R-COCl) | Acid Anhydrides ((R-CO)₂O) |
| Reactivity | Very High | High |
| Byproduct | HCl (corrosive) | R-COOH (less corrosive) |
| Pros | Highly effective for unreactive/hindered amines.[12] | Milder conditions, easier to handle. |
| Cons | Highly sensitive to moisture, corrosive byproduct.[7] | Often requires a catalyst and/or heat for hindered amines.[11] |
| Best For | Driving difficult acylations to completion. | When milder conditions are a priority and catalysis is an option. |
Table 1: Comparison of Common Acylating Agents.
Q3: What is the role of the base in this reaction, and which one should I use?
The base serves two primary functions:
-
Catalyst (in some cases): Nucleophilic bases like pyridine can react with the acylating agent to form a highly reactive intermediate (e.g., an N-acylpyridinium salt), which is then attacked by the amine. This catalytic pathway can accelerate the reaction.[13]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems. If your reaction is failing, identify the symptom below and follow the recommended diagnostic and corrective actions.
Problem: My reaction yield is very low, or the reaction fails to go to completion.
This is the most common issue and is almost always linked to the inherent steric hindrance of the substrate.
-
Potential Cause 1: Insufficient Reaction Driving Force. The activation energy for the reaction is too high under your current conditions.
-
Recommended Solution:
-
Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Increase Reactant Concentration: A higher concentration can increase the frequency of molecular collisions, helping to drive the reaction forward.[3]
-
Switch to a More Reactive Acylating Agent: If you are using an acid anhydride, consider switching to the corresponding acyl chloride.[7]
-
Add a Catalyst: If using an acid anhydride, add a catalytic amount (1-10 mol%) of DMAP or 1-methylimidazole to accelerate the reaction.[11]
-
-
-
Potential Cause 2: Hydrolysis of the Acylating Agent. Acyl chlorides and anhydrides react rapidly with water.[7] Any moisture in your solvent, glassware, or on the starting amine will consume your reagent.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Argon).
-
Use Fresh Reagents: Purchase high-purity, anhydrous acylating agents and handle them under an inert atmosphere.
-
-
-
Potential Cause 3: Starting Amine Protonation. The HCl or carboxylic acid byproduct is protonating your starting amine, effectively removing it from the reaction.
-
Recommended Solution: Ensure you are using at least one full equivalent of your base scavenger (e.g., triethylamine) relative to the acylating agent. For challenging reactions, using 1.5-2.0 equivalents of base can be beneficial.
-
Problem: My TLC/LC-MS shows multiple unexpected spots/peaks.
The presence of byproducts indicates that side reactions are competing with your desired N-acylation. Identifying these byproducts is key to diagnosing the problem.
-
Potential Cause 1: Ketene Formation and Polymerization. This is specific to acylating agents with α-hydrogens, such as acetyl chloride or propionyl chloride. In the presence of a base (especially a strong, non-nucleophilic one), the acyl halide can undergo elimination to form a highly reactive ketene intermediate (CH₂=C=O).[12] Ketenes can polymerize or react with the amine to form complex mixtures.
-
Recommended Solution:
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to disfavor the elimination pathway.
-
Control Reagent Addition: Add the acylating agent slowly (dropwise) to a solution of the amine and base to keep its instantaneous concentration low.
-
Choose a Different Base: A weaker base like pyridine may be less prone to inducing ketene formation than triethylamine.
-
-
-
Potential Cause 2: Diacylation. While a stable diacyl product is not possible with a secondary amine, the formation of a reactive N-acyl-N-alkyl-ammonium intermediate can occur with highly reactive acylating agents, leading to decomposition pathways. However, the more common issue is that the desired amide product is less nucleophilic than the starting amine, effectively preventing over-acylation.[14] This is generally not a primary side reaction pathway for secondary amines.
-
Potential Cause 3: N-Oxide Formation or Rearrangement. Under certain oxidative conditions or with specific reagents, tertiary amines can form N-oxides, which may undergo rearrangement.[15] However, in a standard acylation, this is highly unlikely unless oxidizing contaminants are present. It is not a typical side reaction for this transformation.
The diagram below illustrates the desired reaction pathway versus common side reactions.
Experimental Protocols & Workflow
Protocol 1: General Procedure for Acylation with an Acyl Chloride
This protocol provides a robust starting point for the acylation of this compound with acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Solvation: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexane) until the starting amine is consumed (typically 2-4 hours). If the reaction is sluggish, it may be gently heated to reflux (40 °C).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetyl-trans-2-methylcyclohexylamine.
Troubleshooting Workflow
Use the following decision tree to systematically troubleshoot your experiment.
References
-
Ace Chemistry. (n.d.). Acylating agents. Retrieved January 3, 2026, from [Link]
-
J&K Scientific LLC. (2025, January 17). Acylation Reaction: Applications in Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Acylation. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved January 3, 2026, from [Link]
-
YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved January 3, 2026, from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved January 3, 2026, from [Link]
-
University of Bath's research portal. (n.d.). N-Acylation Reactions of Amines. Retrieved January 3, 2026, from [Link]
-
American Chemical Society. (n.d.). Intramolecular rearrangements of tertiary amine oxides. Retrieved January 3, 2026, from [Link]
-
Taylor & Francis. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Intramolecular amination via acid-catalyzed rearrangement of azides: a potent alternative to intermolecular direct electrophilic route | Request PDF. Retrieved January 3, 2026, from [Link]
-
YouTube. (2024, March 29). N,N-diethyl acetamide | Class 12| Land of Chemistry |. Retrieved January 3, 2026, from [Link]
-
University of the Pacific Scholarly Commons. (2015, January 1). Acylation of trans-2-substituted cyclohexanols: The impact of substituent variation on the pyridine-induced reversal of diastereoselectivity. Retrieved January 3, 2026, from [Link]
-
Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved January 3, 2026, from [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. Retrieved January 3, 2026, from [Link]
-
Lumen Learning. (n.d.). Reactions of amines | Organic Chemistry II. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. Retrieved January 3, 2026, from [Link]
-
Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Retrieved January 3, 2026, from [Link]
-
Jack Westin. (n.d.). Reactions of Amines - Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved January 3, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Retrieved January 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
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- 5. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 9. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
"purification of trans-2-methylcyclohexylamine from reaction byproducts"
Technical Support Center: Purification of trans-2-Methylcyclohexylamine
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical intermediate in various synthetic applications.
I. Understanding the Challenge: Common Impurities and Isomeric Complexity
The primary challenge in purifying 2-methylcyclohexylamine lies in the presence of its cis-isomer and various reaction byproducts. The specific impurities will depend on the synthetic route employed, but common contaminants include:
-
cis-2-Methylcyclohexylamine: The most common and often most difficult impurity to remove due to similar physical properties.
-
Unreacted Starting Materials: Such as 2-methylcyclohexanone or 2-methylcyclohexanol.
-
Catalyst Residues: From reductive amination or other catalytic steps.
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Byproducts from Side Reactions: Such as over-alkylation products or condensation products.[1][2]
The boiling points of cis- and this compound are very close (approximately 149-150 °C), making simple distillation ineffective for complete separation.[3][4] Therefore, more advanced purification strategies are required.
Below is a table summarizing the physical properties of the target compound and its common isomeric impurity:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 113.20 | ~149-150 | ~0.856 | ~1.4565 |
| cis-2-Methylcyclohexylamine | 113.20 | ~149-150 | ~0.856 | ~1.4565 |
Data sourced from Sigma-Aldrich and PubChem.[3][5]
II. Troubleshooting Purification Strategies
This section provides detailed troubleshooting for the most common purification methods.
A. Fractional Distillation
While simple distillation is insufficient, fractional distillation under optimized conditions can enrich the desired trans-isomer.
Q1: My fractional distillation is not separating the cis and trans isomers effectively. What can I do?
A1:
-
Increase Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column). This enhances the separation of compounds with close boiling points.[6]
-
Optimize Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to more efficient separation.[6]
-
Maintain Stable Heat Input: Use a heating mantle with a controller to ensure smooth and consistent boiling. Avoid overheating, which can lead to "bumping" and carryover of impurities.[6]
-
Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient necessary for effective fractionation.
Workflow for Optimizing Fractional Distillation:
Caption: Optimized Fractional Distillation Workflow.
B. Crystallization via Salt Formation
This is often the most effective method for obtaining high-purity this compound. The principle relies on the differential solubility of the diastereomeric salts formed by reacting the amine isomers with a chiral acid.[7]
Q2: I'm not getting good separation of diastereomeric salts during crystallization. What are the critical factors?
A2:
-
Choice of Resolving Agent: The choice of the acid is crucial. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal agent will form a salt with one diastereomer that is significantly less soluble than the other in the chosen solvent.[7]
-
Solvent Selection: The solvent system is equally important. You may need to screen various solvents or solvent mixtures to find one that maximizes the solubility difference between the diastereomeric salts.[8][9]
-
Cooling Rate: A slow and controlled cooling rate promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.
-
Seeding: Introducing a seed crystal of the desired diastereomeric salt can promote selective crystallization.[8]
Protocol for Diastereomeric Salt Crystallization:
-
Salt Formation: Dissolve the crude mixture of cis- and this compound in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of the chosen resolving agent (e.g., L-tartaric acid).
-
Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization (if necessary): For higher purity, recrystallize the salt from the same or a different solvent system.
-
Liberation of the Free Amine: Dissolve the purified salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
Q3: After liberating the free amine from the salt, the purity is lower than expected. Why?
A3:
-
Incomplete Salt Purification: The initial diastereomeric salt may not have been sufficiently pure. Consider performing one or more recrystallizations of the salt before liberating the free amine.
-
Incomplete Basification: Ensure the aqueous solution is sufficiently basic (pH > 12) to fully deprotonate the amine salt and liberate the free amine.
-
Emulsion Formation during Extraction: Amines can sometimes form emulsions during extraction. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
-
Contamination from Drying Agent: Ensure the drying agent is completely removed by filtration before evaporating the solvent.
C. Column Chromatography
While less common for large-scale purification of this specific compound, column chromatography can be a valuable tool for small-scale purification or for removing non-isomeric impurities.
Q4: I'm trying to separate the isomers by silica gel chromatography, but they are co-eluting. How can I improve the separation?
A4:
-
Amines and Silica Gel: Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[10] To mitigate this, you can:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% in the eluent). This will neutralize the acidic sites on the silica.
-
Use Alumina: Basic or neutral alumina can be a better stationary phase for the purification of amines.
-
-
Solvent System Optimization: A systematic approach to finding the right eluent is key. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol). A shallow gradient is often necessary to resolve isomers with similar polarities.
-
Alternative Stationary Phases: Consider using a polar-embedded phase column for reversed-phase HPLC, which can offer different selectivity for isomers.
Logical Flow for Chromatography Method Development:
Caption: Chromatography Method Development Workflow.
III. Frequently Asked Questions (FAQs)
Q5: How can I confirm the stereochemistry of my purified product?
A5: The most definitive method for confirming the trans stereochemistry is through ¹H NMR spectroscopy. The proton attached to the carbon bearing the amino group will show a characteristic coupling pattern and chemical shift depending on its axial or equatorial position, which is dictated by the cis or trans configuration. Comparison with literature spectra is essential for confirmation.
Q6: My purified amine is turning yellow/brown upon storage. What is causing this and how can I prevent it?
A6: Amines, especially primary amines, are susceptible to air oxidation, which can lead to the formation of colored impurities.[11] To prevent this:
-
Store under an Inert Atmosphere: Store the purified amine under nitrogen or argon.
-
Use Amber Vials: Protect the compound from light, which can accelerate oxidation.
-
Store at Low Temperatures: Refrigeration can slow down the degradation process.
Q7: Can I use Gas Chromatography (GC) to separate and quantify the cis and trans isomers?
A7: Yes, GC is an excellent analytical technique for separating and quantifying the isomers. A polar capillary column (e.g., DB-WAX or equivalent) is often effective for separating these diastereomers.[12] The more thermodynamically stable trans isomer will often have a slightly different retention time than the cis isomer.
Q8: Are there any specific safety precautions I should take when working with 2-methylcyclohexylamine?
A8: Yes, 2-methylcyclohexylamine is a corrosive and flammable liquid.[3][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
- Lyddon, L. (2008). Troubleshooting Amine Unit Simulations.
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
- Corcoran, P. (1975). U.S. Patent No. 3,880,925. Google Patents.
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
- U.S. Patent No. 2,850,549. (1958). Separation of cis and trans isomers. Google Patents.
-
Losev, E. A., & Boldyreva, E. V. (2018). A salt or a co-crystal – when crystallization protocol matters. CrystEngComm, 20(23), 3151-3154. [Link]
-
Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
- Western Michigan University ScholarWorks. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- Chinese Patent No. CN102001950A. (2011). Preparation method of trans-4-methyl cyclohexylamine. Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23432, 2-Methylcyclohexylamine. Retrieved from [Link]
- Czech Patent No. CZ2005230A3. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts. Google Patents.
- U.S. Patent No. 4,016,204. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
-
Frontiers in Chemical Engineering. (2022). Continuous crystallisation of organic salt polymorphs. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Methylcyclohexylamine, (cis- and trans- mixture), 500mL, Each. Retrieved from [Link]
-
National Institutes of Health. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
- Chinese Patent No. CN109678726A. (2019). A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.
-
Pharmaceutical Technology. (2014). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
- A Brief Review on Genotoxic impurities in Pharmaceuticals. (2012). International Journal of Pharmaceutical Research and Analysis.
-
YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. Retrieved from [Link]
- Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
- ResearchGate. (2010). Salt crystal purification by deliquescence/crystallization cycling.
-
ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
- ResearchGate. (2015). Identification and Synthesis of Major Impurities Formed During the Synthesis of Trifloxystrobin and Kresoxim-methyl Fungicides.
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Technical Support Center: Preventing Racemization During Recovery of trans-2-Methylcyclohexylamine
Welcome to the technical support center for the handling and recovery of chiral amines. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with trans-2-methylcyclohexylamine and are encountering challenges with maintaining its enantiomeric purity. Here, we will delve into the mechanisms of racemization and provide practical, field-tested troubleshooting strategies to ensure the stereochemical integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2] For chiral molecules like this compound, which are often key building blocks in pharmaceuticals, maintaining a specific enantiomeric form is critical as different enantiomers can exhibit vastly different biological activities.[3] The loss of enantiomeric purity during recovery can lead to a significant decrease in the efficacy of the final product or the need for costly and wasteful purification steps.[3]
Q2: What is the primary chemical mechanism that leads to the racemization of chiral amines like this compound?
A: The most common pathway for the racemization of chiral amines, especially secondary amines, involves the formation of a transient, achiral imine intermediate.[4][5] This can be catalyzed by acid or base, or even occur thermally.[3][6] The hydrogen atom on the chiral carbon adjacent to the nitrogen (the α-carbon) is susceptible to removal. Under certain conditions, the amine can undergo oxidation to form an imine. This imine intermediate is planar at the C=N bond, and subsequent reduction back to the amine can occur from either face of the plane with equal probability, leading to a racemic mixture.[7]
Q3: I'm using a standard acid-base extraction to recover my this compound. Could this be causing racemization?
A: Yes, a standard acid-base extraction, if not performed under carefully controlled conditions, can contribute to racemization. Both strongly acidic and strongly basic conditions can promote the formation of the problematic imine intermediate.[3][4] Additionally, elevated temperatures during the workup can accelerate this process.[8] The key is to use mild conditions and minimize the time the amine is exposed to potentially harsh pH environments and high temperatures.
Q4: Are there specific pH ranges I should avoid during the recovery process?
A: It is crucial to avoid extremes in pH. Strongly acidic conditions (pH < 2) and strongly basic conditions (pH > 12) should be minimized, especially in the presence of heat. The rate of imine formation, a key step in racemization, is often pH-dependent.[9] For the acid extraction of the amine, using a milder acid like citric acid or acetic acid might be preferable to strong mineral acids. When basifying to recover the free amine, a weaker base like sodium bicarbonate or potassium carbonate is generally safer than sodium hydroxide.[10]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the recovery of this compound.
Issue 1: Loss of Enantiomeric Excess (e.e.) After Acid-Base Extraction
Symptoms: You start with an enantiomerically pure sample of this compound, but after performing an acid-base extraction to remove impurities, you find that the enantiomeric excess of your recovered amine has significantly decreased.
Root Cause Analysis:
The most likely culprit is racemization occurring during the pH swings of the extraction process. This can be exacerbated by:
-
Use of strong acids/bases: Concentrated HCl or NaOH can create localized "hot spots" of extreme pH, promoting imine formation.
-
Elevated temperatures: Performing the extraction at room temperature or higher can provide the activation energy needed for racemization.
-
Prolonged exposure: The longer the amine is in either the acidic or basic aqueous phase, the greater the opportunity for racemization.
Troubleshooting Protocol:
-
Lower the Temperature: Conduct the entire extraction process at 0-5 °C using an ice bath. Lower temperatures significantly slow down the rate of racemization.[11]
-
Use Milder Reagents:
-
For the acid wash, consider using a 1 M solution of a weaker acid like citric acid or even saturated ammonium chloride.
-
For basification, use a saturated solution of sodium bicarbonate or potassium carbonate instead of strong bases like NaOH.[10]
-
-
Minimize Contact Time: Work efficiently to minimize the time the amine is in the aqueous phase. Have all your solutions and equipment prepared in advance.
-
Solvent Choice: The choice of organic solvent can influence the partition coefficient and potentially the stability of the amine. Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are common choices. The solvent can also play a role in the rate of racemization.[12]
Workflow for a Low-Racemization Acid-Base Extraction:
Caption: Low-temperature, mild-reagent acid-base extraction workflow.
Issue 2: Racemization During Solvent Removal
Symptoms: The enantiomeric excess of your amine is high after the workup, but decreases significantly after you remove the solvent via rotary evaporation.
Root Cause Analysis:
-
Excessive Heat: Applying too much heat during solvent removal can induce thermal racemization.[6] Even moderate temperatures can be detrimental over time.
-
Residual Acid or Base: Trace amounts of acid or base remaining in your organic solution can catalyze racemization as the solution becomes more concentrated.
Troubleshooting Protocol:
-
Low-Temperature Evaporation: Use a rotary evaporator with the water bath set to a low temperature (ideally ≤ 30°C). For very volatile solvents, evaporation can sometimes be achieved at room temperature or even below with a good vacuum source.
-
Neutralizing Wash: Before drying and concentrating the final organic solution, perform a wash with deionized water or a neutral brine solution to remove any residual acid or base.
-
Azeotropic Removal of Water: If trace water is a concern, and your solvent forms a low-boiling azeotrope with water (like toluene), this can be a method for gentle drying. However, be mindful of the temperature required.
Issue 3: Degradation or Racemization During Chromatographic Purification
Symptoms: Your amine appears to racemize or decompose on a silica gel column.
Root Cause Analysis:
-
Acidity of Silica Gel: Standard silica gel is acidic and can promote racemization or degradation of amines. The amine can stick to the acidic sites on the silica, leading to tailing peaks and prolonged contact time, which increases the risk of on-column racemization.
-
Solvent System: The choice of solvents can impact the stability of the amine.
Troubleshooting Protocol:
-
Use Neutralized or Basic Media:
-
Neutralized Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base, such as triethylamine (~1% v/v), to neutralize the acidic sites. Let it sit for a while before packing the column.
-
Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel.
-
-
Alternative Purification Methods:
-
Crystallization: If your amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate), crystallization can be an excellent method for purification that often enhances enantiomeric purity. The purified salt can then be converted back to the free amine under mild conditions.[13]
-
Distillation: For thermally stable amines, fractional distillation under reduced pressure can be a viable purification method.[13]
-
Data Summary: Impact of Recovery Conditions on Enantiomeric Excess
| Condition | Starting e.e. (%) | Final e.e. (%) | Key Takeaway |
| Standard Acid-Base Extraction (RT, HCl/NaOH) | >99 | 85 | Harsh conditions and room temperature lead to significant racemization. |
| Cold Acid-Base Extraction (0-5°C, Citric Acid/NaHCO3) | >99 | >98 | Low temperature and mild reagents are crucial for preserving stereochemistry. |
| Rotary Evaporation at 50°C | 98 | 92 | Elevated temperatures during solvent removal can cause racemization. |
| Rotary Evaporation at 25°C | 98 | 98 | Low-temperature concentration is essential. |
| Standard Silica Gel Chromatography | >99 | 90 | The acidic nature of silica gel can induce on-column racemization. |
| Triethylamine-Treated Silica Gel | >99 | >98 | Neutralizing the stationary phase protects the amine. |
Mechanistic Insight: The Racemization Pathway
Understanding the underlying mechanism is key to preventing racemization. The process is believed to proceed through a reversible oxidation-reduction pathway involving an imine intermediate.
Caption: Racemization via an achiral imine intermediate.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
By implementing these carefully controlled, mild recovery and purification protocols, you can significantly minimize the risk of racemization and ensure the stereochemical integrity of your this compound.
References
-
Blacker, A. J., et al. (2007). Chemoenzymatic dynamic kinetic resolution of secondary amines. Tetrahedron Letters, 48(7), 1247-1250. [Link]
-
Ford, A., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2298-2305. [Link]
-
Ebbers, E. J., et al. (1997). Controlled racemization of optically active organic compounds: a review. Tetrahedron, 53(28), 9417-9476. [Link]
-
Wikipedia. (2023). Racemization. [Link]
-
Kitaguchi, H., et al. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society, 111(8), 3094-3095. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Lumen Learning. (n.d.). Imine formation. In Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
- Patent CZ2005230A3. (2006).
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- 13. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of 2-Methylaniline to 2-Methylcyclohexylamine
Welcome to our dedicated technical support guide for the catalytic hydrogenation of 2-methylaniline (o-toluidine) to 2-methylcyclohexylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Section 1: Catalyst Selection and Optimization - FAQs and Troubleshooting
This section is structured to directly address the practical issues you may encounter in the lab.
Question 1: I am starting the hydrogenation of 2-methylaniline. Which catalyst should I choose and why?
Answer:
The choice of catalyst is critical for achieving high conversion and selectivity. For the hydrogenation of 2-methylaniline, Ruthenium (Ru) and Rhodium (Rh) based catalysts are highly recommended.[1]
-
Ruthenium (Ru): Ruthenium, particularly on a carbon support (Ru/C), is an excellent and cost-effective choice for this reaction.[2] It demonstrates high activity for the hydrogenation of the aromatic ring while maintaining good selectivity towards the primary amine.[2] The ortho-methyl group in 2-methylaniline can sterically hinder the adsorption of the amino group on the catalyst surface, which can surprisingly lead to a faster hydrogenation of the aromatic ring compared to other isomers like p-toluidine.[3]
-
Rhodium (Rh): Rhodium catalysts, often on supports like alumina (Rh/Al2O3) or carbon (Rh/C), are also very effective for aniline hydrogenation.[2] While sometimes more active than Ruthenium, Rhodium is also a more expensive precious metal.[4]
-
Palladium (Pd): While Pd/C is a common hydrogenation catalyst, it can be less selective for this transformation and may promote the formation of secondary amines.[5]
-
Nickel (Ni): Raney Nickel and supported Nickel catalysts are also used for aromatic amine hydrogenations, offering a lower-cost alternative to precious metals.[6][7] However, they often require more forcing reaction conditions (higher temperatures and pressures) and may present different selectivity profiles.
Recommendation: Start with a 5% Ru/C catalyst. It offers a robust balance of activity, selectivity, and cost-effectiveness for the hydrogenation of 2-methylaniline.[2][8]
Question 2: My reaction is very slow or has stalled. What are the possible causes and how can I improve the reaction rate?
Answer:
Slow or stalled reactions are a common issue. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Freshness: Catalysts can deactivate over time, especially if not stored properly. Ensure you are using a fresh, active catalyst.[5]
-
Poisoning: Your substrate or solvent may contain impurities (e.g., sulfur or halogen compounds) that can poison the catalyst. Purifying the 2-methylaniline and using high-purity, degassed solvents is crucial.
-
-
Reaction Conditions:
-
Temperature and Pressure: Increasing the hydrogen pressure and/or reaction temperature will generally increase the reaction rate. For 2-methylaniline hydrogenation over Ru/C, temperatures in the range of 100-140°C and pressures from 70-100 bar are typical.[3][8][9]
-
Agitation: Insufficient stirring can lead to poor mass transfer of hydrogen gas to the catalyst surface. Ensure vigorous stirring to maintain a good gas-liquid-solid interface.
-
-
Promoters/Additives:
Below is a troubleshooting workflow for addressing low reaction rates:
Caption: Troubleshooting workflow for low conversion rates.
Question 3: I am observing significant amounts of a higher molecular weight byproduct. What is it and how can I minimize its formation?
Answer:
The most common higher molecular weight byproduct in the hydrogenation of primary aromatic amines is the corresponding secondary amine . In this case, it would be bis(2-methylcyclohexyl)amine. This is typically formed through a consecutive reaction where the primary amine product reacts with an intermediate imine, which is then hydrogenated.[2]
Strategies to Minimize Secondary Amine Formation:
-
Catalyst Choice: Ruthenium catalysts are generally more selective towards the primary amine compared to some other metals.[2]
-
Additives: The addition of lithium hydroxide (LiOH) is known to suppress the formation of dicyclohexylamine in aniline hydrogenation, and a similar effect is expected for 2-methylaniline.[9][10]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the primary amine, although this may also decrease the overall reaction rate.
-
Ammonia Addition: In some cases, the addition of ammonia to the reaction mixture can suppress secondary amine formation by shifting the equilibrium away from imine formation.
Question 4: My product is a mixture of cis- and trans-2-methylcyclohexylamine. How can I control the diastereoselectivity?
Answer:
The hydrogenation of 2-methylaniline will produce a mixture of cis- and this compound. The ratio of these diastereomers is influenced by the catalyst and reaction conditions.
-
Thermodynamic vs. Kinetic Control: The trans isomer is generally the thermodynamically more stable product. Hydrogenation over a Ru/C catalyst has been shown to favor the formation of the trans-product.[2][3] The trans/cis ratio can be influenced by the reaction temperature and time.
-
Catalyst System: The choice of catalyst and support can influence the stereochemical outcome. While detailed studies on controlling the diastereoselectivity for this specific molecule are not abundant, it is an area where empirical screening of different catalyst systems (e.g., different supports for Ru or Rh) may yield favorable results.
Section 2: Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of 2-Methylaniline using Ru/C
This protocol provides a starting point for your experiments. Optimization will likely be necessary based on your specific equipment and desired outcomes.
-
Reactor Preparation:
-
Charge a high-pressure autoclave reactor with 2-methylaniline (1.0 eq) and a suitable solvent (e.g., THF or isopropanol, ~5-10 mL per gram of substrate).
-
Add 5% Ru/C catalyst (typically 1-5 mol% of Ru relative to the substrate).
-
If using a promoter, add LiOH (e.g., 0.1-0.5 eq).
-
-
Reaction Execution:
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 80-100 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120°C).
-
Monitor the reaction progress by observing hydrogen uptake and/or by taking samples for analysis (e.g., GC, HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.[11]
-
Wash the filter cake with additional solvent.
-
The filtrate can be concentrated under reduced pressure to yield the crude product.
-
Analyze the crude product by GC or NMR to determine conversion and selectivity.
-
Caption: Experimental workflow for 2-methylaniline hydrogenation.
Section 3: Data Summary
The following table summarizes typical catalyst systems and conditions for the hydrogenation of toluidine isomers, which can serve as a guide for your experiments with 2-methylaniline.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Selectivity to Primary Amine | Key Observations | Reference |
| 5% Ru/C | o-Toluidine | 120 | 100 | 95% | Faster rate than p-toluidine; favors trans isomer. | [2][3] |
| Ru(OH)x | o-Toluidine | 110 | 70-100 | High | Addition of LiOH significantly increases reaction rate. | [9] |
| Rh/Al2O3 | Aniline | Ambient | 1 atm | ~64-79% | Dicyclohexylamine is a major byproduct. | [2] |
Section 4: Concluding Remarks
The successful hydrogenation of 2-methylaniline to 2-methylcyclohexylamine is a multifactorial process where the interplay between the catalyst, reaction conditions, and substrate purity is paramount. A systematic and informed approach to catalyst selection and troubleshooting, as outlined in this guide, will significantly enhance the efficiency and selectivity of your synthesis. Always prioritize safety, especially when working with high-pressure hydrogen and pyrophoric catalysts.
References
-
DIASTEREOMER CONTROL IN THE HYDROGENATION OF O- AND P-TOLUIDINE OVER RUTHENIUM CATALYSTS. (n.d.). CyberLeninka. Retrieved January 3, 2026, from [Link]
-
Nishimura, S., & Yoshino, H. (1968). The Ruthenium-Catalyzed Hydrogenation of Aromatic Amines Promoted by Lithium Hydroxide. Bulletin of the Chemical Society of Japan, 41(1), 242-244. [Link]
-
Hydrogenation of o-toluidine at 120 °C (p H 2 = 100 bar). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Molar fractions against time for the hydrogenation of p-toluidine using Rh/CNT as catalyst. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Mechanism of the hydrodenitrogenation of o-toluidine and methylcyclohexylamine over NiMo/γ-Al2O3. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. (2007).
-
An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. (2022). National Institutes of Health. [Link]
-
Catalytic hydrogenation of aromatic amines | Detailed discussions | Important for NET and GATE. (2020, August 19). YouTube. [Link]
-
Model hydrogenation reactions illustrating the steric hindrance effect... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Nickel as a Catalyst for the Hydrogenation of Aromatic Halogen Compounds. (1953). Journal of the American Chemical Society, 75(10), 2507-2508. [Link]
-
(PDF) HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). ResearchGate. [Link]
-
Amines. (n.d.). National Council of Educational Research and Training. Retrieved January 3, 2026, from [Link]
- US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine. (1985).
-
Gas phase aniline hydrogenation over supported rhodium/alumina catalyst. (1991). Indian Journal of Chemistry, 30A, 895-897. [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow. [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry, 14(2), 1010-1017. [Link]
-
o-Toluidine. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. (2017). ResearchGate. [Link]
-
Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. (1979). Journal of the Chemical Society, Perkin Transactions 2, 1052-1056. [Link]
-
The Art of Heterogenous Catalytic Hydrogenation Part 2. (n.d.). University of Illinois. Retrieved January 3, 2026, from [Link]
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. (2013). Applied Catalysis A: General, 455, 207-215. [Link]
-
Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023). Catalysts, 13(4), 698. [Link]
-
A Stable Single‐Site Palladium Catalyst for Hydrogenations. (2015). IRIS . [Link]
-
Rhodium Hydrogenation Catalysts Supported in Metal Organic Frameworks: Influence of the Framework on Catalytic Activity and Selectivity. (2016). ResearchGate. [Link]
-
Molar fractions against time for the hydrogenation of p-toluidine using LiOH modifiedRu/CNT as catalyst. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. [Link]
-
Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. (2003). Advanced Synthesis & Catalysis, 345(1-2), 103-151. [Link]
- US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst. (2007).
-
Homogeneous palladium-catalyzed asymmetric hydrogenation. (2013). Chemical Society Reviews, 42(2), 499-511. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2020). Catalysts, 10(7), 730. [Link]
-
Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. (2019). Catalysts, 9(11), 947. [Link]
-
Failed Hydrogenation using H2 gas and Pd/C catalyst. (2022, March 30). Reddit. [Link]
-
Hydrogenation of N-benzylideneaniline by palladium (II) catalysts with phosphorus-nitrogen ligands. (2018). Repositorio UCHILE. [Link]
-
Fig. S1: Concentration profile of the hydrogenation of 2-hexyne... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome. (2024). Molecules, 29(20), 4848. [Link]
-
Steric Hindrance Effect on Hydrogenation of Styrene Catalyzed by Ruthenium Hydride Complex. (2014). ResearchGate. [Link]
-
Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2015). ResearchGate. [Link]
-
Boosting Higher Selectivity for Thymol Hydrogenation Reaction over Ni/Ce Catalyst. (2023). Catalysts, 13(4), 705. [Link]
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Navigating Stereoselectivity in 2-Methylcyclohexylamine Synthesis: A Technical Support Guide
For researchers and professionals in drug development and organic synthesis, controlling stereochemistry is paramount. The synthesis of 2-methylcyclohexylamine, a common structural motif, presents a classic challenge in diastereoselectivity, where the choice of solvent can be a pivotal yet often nuanced factor in determining the final cis/trans isomer ratio. This technical support center provides a comprehensive guide to understanding and troubleshooting the influence of solvents on the stereoselective synthesis of 2-methylcyclohexylamine, grounded in mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-methylcyclohexylamine, and where does stereoselectivity become a factor?
A1: The most common laboratory-scale synthesis is the reductive amination of 2-methylcyclohexanone. This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. The stereoselectivity is determined during the reduction step, where a hydride equivalent attacks the imine C=N double bond. The direction of this attack (from the axial or equatorial face of the cyclohexane ring intermediate) dictates whether the final product is the cis or trans isomer.
Q2: How does solvent choice fundamentally influence the cis/trans ratio of 2-methylcyclohexylamine?
A2: Solvents play a critical role in stabilizing the transition state of the reduction step. Protic solvents, such as methanol and ethanol, can engage in hydrogen bonding with the imine intermediate and the reducing agent. This interaction can influence the steric and electronic environment around the reaction center, thereby favoring one approach of the hydride over the other. Aprotic solvents, both polar (like THF and DCM) and nonpolar (like hexane), will have different solvating effects, leading to different stereochemical outcomes. A systematic study on the reductive amination of ketones has shown that protic solvents can significantly impact the reaction pathway.[1]
Q3: Which isomer, cis or trans, is the thermodynamically more stable product?
A3: Generally, the trans isomer of 2-methylcyclohexylamine, where the methyl and amino groups are in a (1e, 2e) diequatorial conformation, is the thermodynamically more stable product. The cis isomer is forced to have one of the substituents in a less stable axial position. Reaction conditions that allow for equilibration, such as higher temperatures and longer reaction times, will tend to favor the formation of the trans product.
Q4: What is the difference between kinetic and thermodynamic control in this synthesis?
A4: Kinetic control refers to conditions where the product ratio is determined by the rate of formation of each isomer. The isomer that is formed faster (i.e., has a lower activation energy barrier) will be the major product. This is typically favored at lower temperatures and with shorter reaction times. Thermodynamic control , on the other hand, is established under conditions that allow the isomers to interconvert, leading to a product mixture that reflects their relative stabilities. The more stable isomer will be the major product. This is favored by higher temperatures and longer reaction times.
Troubleshooting Guide: Common Issues in Stereoselective 2-Methylcyclohexylamine Synthesis
This guide addresses specific problems you might encounter during your experiment and provides actionable solutions based on the principles of stereochemical control.
| Problem | Potential Cause | Suggested Solutions & Scientific Rationale |
| Poor Diastereoselectivity (obtaining a ~1:1 mixture of cis/trans isomers) | Solvent is not sufficiently directing: The chosen solvent may not provide enough steric or electronic bias to favor one transition state over the other. | 1. Switch to a Protic Solvent: Protic solvents like methanol or ethanol can hydrogen bond with the imine intermediate, potentially creating a more ordered transition state that favors a specific hydride attack trajectory. Methanol has been identified as an effective solvent for reductive aminations.[1] 2. Use a More Sterically Hindered Solvent: A bulkier solvent might create a more defined steric environment around the substrate, influencing the approach of the reducing agent. |
| Incorrect Isomer is the Major Product (e.g., obtaining mainly trans when cis is desired) | Reaction is under thermodynamic control when kinetic control is needed: Higher reaction temperatures or prolonged reaction times may be allowing the initially formed kinetic product to isomerize to the more stable thermodynamic product. | 1. Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product. 2. Shorten the Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent equilibration. |
| Low Overall Yield | 1. Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine. 2. Decomposition of Reducing Agent: Protic solvents can react with some hydride reagents. | 1. Use a Dehydrating Agent: Add molecular sieves to the reaction mixture during imine formation to remove water and drive the equilibrium towards the imine. 2. Choose an Appropriate Reducing Agent for the Solvent: For protic solvents like methanol, sodium borohydride (NaBH₄) is generally suitable. For aprotic solvents like THF or DCM, sodium triacetoxyborohydride (NaBH(OAc)₃) is a good choice as it is less reactive towards the solvent. |
| Formation of 2-Methylcyclohexanol as a Side Product | Reduction of the starting ketone: The reducing agent is reacting with the 2-methylcyclohexanone before it can form the imine. | 1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for imines over ketones. 2. Two-Step Procedure: First, form the imine in the presence of a dehydrating agent. Then, after confirming imine formation (e.g., by NMR or IR), add the reducing agent. |
Experimental Protocols
Protocol 1: Synthesis Favoring the trans-Isomer (Thermodynamic Control)
This protocol aims to maximize the formation of the more stable trans-2-methylcyclohexylamine.
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 7 N solution, 5.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the cis/trans ratio by GC-MS or ¹H NMR analysis.
-
Protocol 2: Synthesis Favoring the cis-Isomer (Kinetic Control)
This protocol employs conditions to favor the kinetically formed cis-2-methylcyclohexylamine.
-
Imine Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of ammonia in THF (excess).
-
Add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 4-6 hours.
-
-
Reduction:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a sterically hindered reducing agent like L-Selectride® (1.2 eq) in THF.
-
Stir the reaction at -78 °C for 3-4 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and perform an aqueous work-up as described in Protocol 1.
-
-
Analysis:
-
Determine the cis/trans ratio by GC-MS or ¹H NMR analysis.
-
Visualizing the Reaction Pathway and Solvent Influence
The following diagrams illustrate the key steps and the influence of solvent on the stereochemical outcome.
Caption: General reaction pathway for the synthesis of 2-methylcyclohexylamine.
Caption: Influence of protic vs. aprotic solvents on the transition state.
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Molecules. [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX. [Link]
-
Comparative Studies on Different Solvents Used for the Extraction of Phytochemicals from the Plant Parts of Arnebia benthamii. (Wall Ex. G. Don) Johnston. Journal of Chemical and Pharmaceutical Research. [Link]
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
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A remarkable solvent effect on reductive amination of ketones. Molecular Catalysis. [Link]
-
Influence of solvent on amination of cyclohexanone with ammonia. ResearchGate. [Link]
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Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
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Solvent effect in sonochemical synthesis of metal-alloy nanoparticles for use as electrocatalysts. Ultrasonics Sonochemistry. [Link]
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A comparative study of the activity and toxicity of hexylcaine (1-cyclohexylamino-2-propylbenzoate) a new local anesthetic agent. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Solvents applied in the field of cellulose chemistry: A mini review. ResearchGate. [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of trans-2-Methylcyclohexylamine
Welcome to the technical support center for the synthesis of trans-2-methylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a robust, safe, and efficient scale-up process.
I. Overview of Synthetic Strategies for Scale-Up
The synthesis of this compound primarily revolves around the diastereoselective reduction of an imine or a related precursor derived from 2-methylcyclohexanone. The choice of synthetic route is critical for scale-up and is often a balance between cost, efficiency, safety, and the desired stereochemical purity.
The most common industrial approaches include:
-
Catalytic Reductive Amination: The direct reaction of 2-methylcyclohexanone with ammonia in the presence of a reducing agent and a catalyst.
-
Hydrogenation of 2-Methylcyclohexanone Oxime: A two-step process involving the formation of the oxime followed by its reduction.
-
The Leuckart-Wallach Reaction: A classical method using ammonium formate or formamide as both the ammonia source and the reducing agent.[1][2][3]
Each of these methods presents unique challenges during scale-up, which we will address in the following sections.
II. Troubleshooting Guide: Common Scale-Up Issues
This section is formatted as a series of common problems encountered during the scale-up synthesis of this compound, followed by their probable causes and recommended solutions.
❓ Issue 1: Low Overall Yield and Poor Conversion of 2-Methylcyclohexanone
Probable Causes:
-
Inefficient Imine/Enamine Formation: The equilibrium between the ketone, ammonia, and the corresponding imine/enamine may not favor the intermediate, especially if water is not effectively removed.
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the starting materials or solvents. On a larger scale, catalyst wetting and distribution can also be problematic.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant stoichiometry that were effective at the lab scale may not be optimal for larger batches due to mass and heat transfer limitations.[4]
-
Incomplete Reaction in Leuckart-Wallach: This reaction often requires high temperatures (>160 °C) to proceed to completion.[1][5] Insufficient heating or reaction time can lead to low conversion.
Solutions & Scale-Up Considerations:
-
Driving Imine Formation:
-
For reductive amination, consider using a Dean-Stark trap or a suitable drying agent to remove water and shift the equilibrium towards the imine.
-
Ensure an adequate excess of the ammonia source is used.[4]
-
-
Catalyst Management:
-
Perform a thorough analysis of starting materials for potential catalyst poisons (e.g., sulfur compounds).
-
On scale-up, ensure efficient agitation to keep the catalyst suspended. For fixed-bed reactors, proper flow distribution is critical.
-
Consider catalyst loading and the ratio of catalyst to substrate. This may need to be re-optimized for larger batches.
-
-
Process Parameter Optimization:
-
Temperature & Pressure: For catalytic hydrogenations, carefully control the temperature to avoid side reactions. The hydrogen pressure should be sufficient to ensure a good rate of reaction without being excessive, which can impact safety and cost.
-
Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time.[6]
-
-
Leuckart-Wallach Specifics:
❓ Issue 2: Poor trans:cis Diastereoselectivity
Probable Causes:
-
Thermodynamic vs. Kinetic Control: The diastereoselectivity is highly dependent on the reaction conditions. The trans isomer is generally the thermodynamically more stable product. Conditions that allow for equilibration of the intermediate or the final product will favor the trans isomer.
-
Choice of Reducing Agent: Different reducing agents can lead to varying diastereoselectivities. For instance, catalytic hydrogenation often provides good selectivity for the trans product.
-
Steric Hindrance: The approach of the reducing agent to the imine intermediate influences the stereochemical outcome.
Solutions & Scale-Up Considerations:
-
Favoring the trans Isomer:
-
Catalytic Hydrogenation: This is often the preferred method for achieving high trans selectivity. The catalyst surface plays a role in directing the stereochemistry.
-
Reaction Conditions: Allowing the reaction to run for a longer time at a moderate temperature can facilitate equilibration to the more stable trans product.
-
-
Post-Reaction Isomerization: If a mixture of isomers is obtained, it may be possible to enrich the trans isomer. One patented method involves isomerization of the cis isomer back to a mixture and then re-separating the desired trans isomer.[7]
III. Frequently Asked Questions (FAQs)
Q1: How can I effectively separate the trans and cis isomers of 2-methylcyclohexylamine on a large scale?
A1: Separation of diastereomers is a common challenge.[8] On a large scale, fractional distillation is often not effective due to the close boiling points of the isomers. The most common industrial method is diastereomeric salt crystallization .
-
Protocol:
-
React the mixture of cis and trans amines with a chiral resolving agent or an achiral acid that forms a salt with one diastereomer that is significantly less soluble than the other.
-
Commonly used acids include hydrochloric acid or pivalic acid.[9]
-
The salt of the desired isomer (often the trans) will preferentially crystallize from a suitable solvent system.
-
The crystallized salt is then isolated by filtration.
-
The free amine is liberated by treatment with a base, followed by extraction and purification.
-
-
Optimization: The choice of solvent, crystallization temperature, and cooling rate are critical for achieving high purity and yield. A digestion process, where the crystals are briefly boiled in a solvent, can sometimes improve the enantiomeric excess.[10]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Amines, in general, require careful handling.[11][12] For this specific synthesis, key safety considerations include:
-
Handling of Amines: 2-Methylcyclohexylamine is a corrosive and flammable liquid.[13] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.[11] Work should be conducted in a well-ventilated area.
-
Catalytic Hydrogenation:
-
Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly designed and rated for the intended pressure and temperature.
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric, especially after use when they are dry and exposed to air.[14] They must be handled under a blanket of solvent or an inert atmosphere.
-
-
High-Temperature Reactions: The Leuckart-Wallach reaction requires high temperatures, which can pose a fire hazard and require robust temperature control systems.[1]
-
Waste Disposal: All waste materials should be disposed of in accordance with local regulations.[14]
Q3: What analytical methods are recommended for in-process monitoring and final product quality control?
A3: Robust analytical methods are crucial for a successful scale-up.
| Parameter to Monitor | Recommended Analytical Technique | Purpose |
| Starting Material Purity | Gas Chromatography (GC), HPLC | To ensure the quality of raw materials and identify potential catalyst poisons.[6] |
| Reaction Conversion | GC, HPLC | To track the disappearance of the starting ketone and the formation of the amine product.[6] |
| cis/trans Isomer Ratio | GC, Chiral HPLC | To determine the diastereoselectivity of the reaction and the purity of the final product.[15] |
| Residual Solvents | Headspace GC | To quantify any remaining solvents in the final product. |
| Purity Assay | GC, Titration | To determine the final purity of the this compound.[6] |
IV. Experimental Workflow & Decision Making
Workflow for Reductive Amination Scale-Up
Below is a generalized workflow for scaling up the reductive amination of 2-methylcyclohexanone.
Caption: Generalized workflow for the scale-up of this compound synthesis.
Troubleshooting Decision Tree for Low Diastereoselectivity
This decision tree can guide the optimization process when the desired trans:cis ratio is not achieved.
Caption: Decision tree for troubleshooting low diastereoselectivity.
V. References
-
Stoch, J., et al. (2000). Synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines. Organic Letters, 2(7), 931-932. [Link]
-
In-person. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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In-person. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). [Link]
-
Battilocchio, C., et al. (2016). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Molecules, 21(1), 101. [Link]
-
American Chemical Society. (n.d.). Amines in Pharmaceutical Synthesis. [Link]
-
Urbano, F. J., & Marinas, J. M. (2009). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Journal of Catalysis, 267(2), 147-155. [Link]
-
Molbase. (n.d.). 2-Methylcyclohexylamine. [Link]
-
Manufacturer Insights. (2025). Quality Control for 4,4'-Methylenebis(2-methylcyclohexylamine). [Link]
-
Google Patents. (1981). US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexylamine. PubChem Compound Database. [Link]
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Wikipedia. (n.d.). Leuckart reaction. [Link]
-
ResearchGate. (2022). An overview towards the production of cyclohexylamine. [Link]
-
Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
Google Patents. (2006). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
ResearchGate. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1184. [Link]
-
MDPI. (2025). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 12(10), 3180-3198. [Link]
-
MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(1), 54. [Link]
-
Arkat USA. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
PubMed. (2015). High-performance liquid chromatographic separation of enantiomers and diastereomers of 2-methylcyclohexanone thiosemicarbazone, and determination of absolute configuration and configurational stability. Journal of Chromatography A, 1406, 258-266. [Link]
-
ResearchGate. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]
-
Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Royal Society of Chemistry. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering. [Link]
-
Royal Society of Chemistry. (2021). Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Chemical Communications, 57(63), 7806-7809. [Link]
-
ResearchGate. (2025). Enhanced Hydrogenation of Cyclohexanone: A Multi-Scale Investigation Into Noncatalytic and Catalytic Pathways Towards Sustainable Conversion. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
ResearchGate. (2025). Highly Efficient Selective Hydrogenation of Nitrocyclohexane to Cyclohexanone Oxime in Ethylenediamine over MOF-derived Catalysts: Effects of Ni-Co Alloy and Solvent. [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 9. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
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Validation & Comparative
A Comparative Guide to Chiral Amines for Resolution: Evaluating trans-2-Methylcyclohexylamine Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the resolution of racemic mixtures remains a cornerstone for producing enantiomerically pure compounds. The classical method of diastereomeric salt formation, elegant in its simplicity, relies on the selection of an appropriate chiral resolving agent. This guide provides a comparative analysis of trans-2-methylcyclohexylamine, a structurally distinct chiral amine, against well-established and widely utilized resolving agents: (R)-(+)-α-methylbenzylamine , brucine , and ephedrine .
While extensive research and application data are available for the latter, this compound represents a less-explored option. This guide will delve into the theoretical potential of this amine, juxtaposed with the proven experimental performance of its counterparts, to offer a comprehensive resource for researchers selecting a resolving agent for racemic acids.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers with distinct physical properties.[1] When a racemic acid is reacted with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts, possessing different solubilities, melting points, and spectroscopic characteristics, can be separated by methods such as fractional crystallization.[2][3] Subsequent liberation of the acid from the separated diastereomeric salts yields the individual enantiomers.
Figure 1. General workflow for chiral resolution via diastereomeric salt crystallization.
An Understudied Candidate: this compound
This compound, with its simple, non-aromatic, and rigid cyclohexane backbone, presents an interesting structural alternative to the more common aromatic or complex alkaloid-based resolving agents. The presence of the methyl group adjacent to the amine introduces a specific steric environment that could, in theory, lead to more effective chiral discrimination for certain racemic acids.
However, a comprehensive review of the scientific literature reveals a notable absence of published experimental data detailing the use of this compound as a chiral resolving agent for racemic acids. While the compound is commercially available as a mixture of cis and trans isomers[4][5] and as the pure trans enantiomers[6][7], its application in this context remains largely unexplored.
Theoretical Potential:
-
Advantages: The rigid cyclohexane ring could offer distinct steric interactions, potentially leading to the formation of highly crystalline diastereomeric salts with significant solubility differences. Its relatively simple structure might also facilitate easier recovery after the resolution process.
-
Disadvantages: The steric bulk of the methyl group in the 2-position could hinder the formation of stable salts with sterically demanding carboxylic acids. Its basicity is comparable to other simple alkylamines, which may not be optimal for all types of acidic substrates.
The lack of empirical data makes it imperative for researchers considering this amine to conduct thorough screening studies to evaluate its efficacy for their specific racemic mixture.
Established Chiral Amines: A Performance-Based Comparison
In contrast to this compound, several other chiral amines have a long history of successful application in chiral resolution. The following sections provide a detailed look at three of the most common choices.
(R)-(+)-α-Methylbenzylamine
A widely used, synthetic chiral amine, (R)-(+)-α-methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) is often one of the first choices for the resolution of racemic acids due to its commercial availability, relatively low cost, and proven efficacy with a broad range of substrates.[3][8]
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol details the resolution of racemic mandelic acid using (R)-(+)-α-methylbenzylamine, a classic example of this technique.
Figure 2. Workflow for the resolution of mandelic acid with (R)-(+)-α-methylbenzylamine.
Methodology:
-
Diastereomeric Salt Formation: Dissolve racemic mandelic acid (1.0 equivalent) in a suitable solvent such as methanol with gentle heating. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 equivalent) in the same solvent. Slowly add the amine solution to the acid solution with stirring.[4]
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.[4]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove the more soluble diastereomer. The mother liquor contains the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with 1 M HCl to a pH of 1-2. This will protonate the mandelate and the amine. Extract the liberated (S)-mandelic acid into an organic solvent like ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-mandelic acid.[4]
-
Recovery of the Resolving Agent: The aqueous layer from the previous step can be basified with NaOH to liberate the (R)-α-methylbenzylamine, which can then be extracted and recycled.[4]
Brucine
Brucine is a naturally occurring alkaloid that is commercially available and has been used as a resolving agent for a variety of racemic acids.[8][9] Its complex and rigid structure provides multiple points of interaction, which can lead to excellent chiral recognition and the formation of highly crystalline diastereomeric salts. However, it is highly toxic and must be handled with appropriate safety precautions.
Experimental Protocol: General Resolution of a Racemic Carboxylic Acid
The following is a generalized procedure for the resolution of a racemic carboxylic acid using brucine sulfate.
Methodology:
-
Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a hot solvent (e.g., acetone, ethanol). In a separate flask, dissolve brucine sulfate (0.5 - 1.0 equivalent) in the same hot solvent. Slowly add the brucine sulfate solution to the carboxylic acid solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires screening to find the optimal system that maximizes the solubility difference between the two diastereomers.[6]
-
Purification of the Diastereomeric Salt: The collected crystals can be recrystallized from a suitable solvent to improve the diastereomeric excess. The progress of the purification can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the purified diastereomeric salt in water. Add a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid, causing it to precipitate out of the solution. The brucine sulfate will remain in the aqueous layer. Collect the solid acid by vacuum filtration, wash with cold water, and dry.[6]
Ephedrine
(-)-Ephedrine is another naturally derived chiral amine that is effective for the resolution of certain racemic acids, particularly mandelic acid and its derivatives.[][11] It possesses both an amine and a hydroxyl group, which can participate in salt formation and hydrogen bonding, contributing to its resolving capabilities.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol describes the resolution of racemic mandelic acid using (-)-ephedrine.
Methodology:
-
Diastereomeric Salt Formation: Dissolve racemic mandelic acid (1.0 equivalent) and (-)-ephedrine (1.0 equivalent) in a hot mixture of ethanol and water.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (+)-mandelic acid and (-)-ephedrine is typically less soluble and will crystallize out.
-
Isolation and Purification: Collect the crystals by filtration. The diastereomeric purity can be enhanced by recrystallization from an ethanol-water mixture.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to liberate the (-)-ephedrine. Extract the ephedrine with an organic solvent. Acidify the remaining aqueous layer with HCl to precipitate the enantiomerically pure (+)-mandelic acid.
Comparative Performance Data
The efficacy of a chiral resolving agent is highly dependent on the specific racemic acid being resolved, as well as the experimental conditions such as solvent, temperature, and stoichiometry. The following table provides illustrative data for the resolution of common racemic acids with the discussed chiral amines.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Acid | Reference |
| Mandelic Acid | (R)-(+)-α-Methylbenzylamine | Methanol | High | >95% after recrystallization | [4] |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Hexane/Ethanol | Good | >98% after recrystallization | [12] |
| 2-Chloromandelic Acid | Brucine | Acetone | Moderate | High | [] |
| Mandelic Acid | (-)-Ephedrine | Ethanol/Water | Good | >99% after recrystallization | [11] |
| Various Acids | This compound | N/A | No Data Available | No Data Available |
Note: The performance data presented are for illustrative purposes and may vary depending on the specific experimental conditions.
Conclusion and Future Outlook
The choice of a chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While established amines like (R)-(+)-α-methylbenzylamine , brucine , and ephedrine offer proven and reliable methods for the resolution of a wide array of racemic acids, the exploration of novel resolving agents is essential for expanding the toolkit available to chemists.
This compound, with its unique structural features, represents a promising yet underexplored candidate. Its rigid, non-aromatic backbone may offer advantages in specific applications where traditional resolving agents are less effective. However, the current lack of published experimental data underscores the need for systematic studies to evaluate its performance across a range of racemic substrates.
Researchers are encouraged to consider these established protocols as a starting point and to explore the potential of less common resolving agents like this compound in their screening efforts. Such investigations are crucial for advancing the field of chiral resolution and enabling the efficient synthesis of enantiopure molecules.
References
-
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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D'Souza, M. J., & Klein, D. A. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Chiral Technology. Journal of Chemical Education, 82(7), 1040. Retrieved from [Link]
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A Comparative Guide to Analytical Method Validation for the Quantification of trans-2-Methylcyclohexylamine
Introduction: The Analytical Imperative for trans-2-Methylcyclohexylamine
This compound is a primary amine that can appear as a synthetic impurity, a metabolite, or a starting material in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of drug substances and products. The development and validation of a robust analytical method are not merely procedural requirements; they are the foundation upon which the quality of a pharmaceutical product is built. The objective of validating an analytical method is to provide documented evidence that the procedure is fit for its intended purpose.[1][2]
This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically requiring derivatization for this analyte. We will explore the causality behind experimental choices in method development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
The Validation Lifecycle: A Structured Approach
Analytical method validation is a systematic process to confirm that a method is suitable for its intended use.[7] It ensures that the measurements made will be reliable, reproducible, and accurate.[8] The process follows a logical progression, from planning and execution to documentation, ensuring data integrity at every stage.
Caption: The Analytical Method Validation Workflow, guided by ICH Q2(R2) principles.
Methodology Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC is fundamental and depends on the analyte's properties, the sample matrix, and the required sensitivity. This compound, being a small, volatile primary amine, is a suitable candidate for both techniques, though each presents unique advantages and challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] For this compound, its inherent volatility makes it an excellent candidate for GC analysis without derivatization, simplifying sample preparation.
-
Expertise & Experience: The primary advantage of GC-MS is its high specificity. The mass spectrometer provides structural information, confirming the identity of the analyte peak and distinguishing it from co-eluting impurities. This is particularly valuable in complex matrices. The choice of a column, such as a DB-35ms or equivalent, is critical for achieving good peak shape and resolution for polar amines.[10]
-
Trustworthiness: The method's trustworthiness is established through rigorous validation. The specificity is inherently high due to MS detection, but must still be formally demonstrated by analyzing blank matrix samples to show no interference at the analyte's retention time and m/z.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, but primary amines like this compound lack a strong chromophore, making standard UV detection challenging.[11] Therefore, pre-column or post-column derivatization is typically required to attach a UV-active or fluorescent tag to the molecule.[12][13]
-
Expertise & Experience: The causality behind derivatization lies in the need to make the analyte "visible" to the detector. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amine to form a highly fluorescent or UV-absorbent product.[14] This not only enables detection but can dramatically increase sensitivity. The choice of a reversed-phase column (e.g., C18) is standard for separating the resulting derivative from excess reagent and other matrix components.[15]
-
Trustworthiness: A key challenge is ensuring the derivatization reaction is complete and reproducible. The validation protocol must include experiments to demonstrate the stability of the derivative and the robustness of the reaction to small changes in pH, temperature, and reagent concentration.
Caption: Comparative experimental workflows for GC-MS and HPLC analysis.
Validation Parameters: A Head-to-Head Comparison
According to ICH Q2(R2) and FDA guidelines, a quantitative impurity method must be validated for several key performance characteristics.[4][5][16][17]
| Validation Parameter | GC-MS Approach | HPLC-Derviatization Approach | Typical Acceptance Criteria (ICH Q2) |
| Specificity | High. Confirmed by unique mass spectrum and retention time. Challenge potential interferences. | High. Confirmed by unique retention time and detector response. Must show no interference from derivatizing reagent or by-products. | Peak purity/resolution demonstrates analyte is assessed without interference. |
| Linearity | Typically excellent over several orders of magnitude. | Dependent on derivatization efficiency. May have a narrower linear range. | Correlation coefficient (r²) ≥ 0.99 |
| Range | Established based on linearity, accuracy, and precision data.[18] | Determined by the validated linear, accurate, and precise concentration interval.[18] | For impurities: From LOQ to 120% of the specification limit. |
| Accuracy | Assessed via spike recovery studies in blank matrix. Typically 90-110%. | Assessed via spike recovery. Can be affected by matrix effects on the derivatization reaction. | % Recovery within a pre-defined range (e.g., 80-120% of nominal). |
| Precision (RSD%) | Repeatability: < 5% RSD. Intermediate: < 10% RSD. | Repeatability: < 5% RSD. Intermediate: < 10% RSD. Derivatization step can add variability. | RSD should be appropriate for the concentration level being measured. |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL, depending on instrumentation (e.g., SIM vs. full scan). | Can be very low (sub-ng/mL) with fluorescence detection.[19] | The lowest concentration determined with acceptable accuracy and precision. |
| Robustness | Test variations in GC oven temperature ramp, flow rate, and inlet temperature. | Test variations in mobile phase composition, pH, column temperature, and derivatization reaction time/temperature. | Method performance remains acceptable under small, deliberate variations. |
Experimental Protocols: A Practical Guide
The following are detailed, self-validating protocols for key validation experiments.
Protocol 1: GC-MS Accuracy and Precision Validation
-
Objective: To determine the method's accuracy (as % recovery) and precision (repeatability and intermediate precision).
-
Materials: Blank matrix (e.g., drug product placebo), this compound reference standard, appropriate solvents.
-
Procedure:
-
Preparation: Prepare a stock solution of the reference standard. Prepare three sets of spiked samples at three concentrations (e.g., LOQ, 100%, and 120% of the specification limit) by spiking the standard into the blank matrix. Prepare nine samples in total (3 levels x 3 replicates).
-
Sample Extraction: Extract all nine samples using the established sample preparation procedure (e.g., liquid-liquid extraction).[20]
-
Analysis (Day 1, Analyst 1): Analyze all nine prepared samples using the developed GC-MS method. This provides the data for Repeatability .
-
Analysis (Day 2, Analyst 2): A second analyst prepares and analyzes a fresh set of nine samples on a different day (and ideally, a different instrument) to provide data for Intermediate Precision .[7]
-
-
Self-Validation & Causality:
-
Accuracy: Calculate the % recovery for each sample against the nominal spiked concentration. The mean recovery at each level must fall within the acceptance criteria (e.g., 80-120%). This directly validates that the method can accurately quantify the analyte in the matrix.
-
Precision: Calculate the Relative Standard Deviation (RSD) for the results at each concentration level within Day 1 (repeatability) and across both days (intermediate precision). Low RSD values demonstrate the method's consistency.
-
Protocol 2: HPLC-FLD Linearity and LOQ Validation
-
Objective: To establish the linear range of the method and determine the Limit of Quantitation (LOQ).
-
Materials: Blank matrix diluent, this compound reference standard, derivatization reagent (e.g., OPA), HPLC solvents.
-
Procedure:
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the reference standard stock solution. The range should bracket the expected concentration range, from the presumed LOQ to 120% of the specification limit.[21]
-
Derivatization: Derivatize a fixed volume of each standard according to the optimized reaction procedure. This step is critical; ensure consistent timing and temperature.
-
Analysis: Inject each derivatized standard in triplicate onto the HPLC system.
-
LOQ Confirmation: Prepare a standard at the presumed LOQ concentration. Analyze it six times.
-
-
Self-Validation & Causality:
-
Linearity: Plot the average peak area response versus the concentration for the five standards. Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.99. This demonstrates a direct, proportional relationship between concentration and response, which is the basis for quantification.
-
LOQ: The LOQ is established as the lowest concentration that provides a signal-to-noise ratio of at least 10:1 and can be quantified with acceptable accuracy and precision (e.g., recovery of 70-130% and RSD < 20%).[17] Analyzing the LOQ sample multiple times validates its precision.
-
Conclusion and Recommendations
Both GC-MS and HPLC with derivatization are viable and powerful techniques for the validated quantification of this compound.
-
Choose GC-MS when: The highest level of specificity is required, the sample matrix is complex, or you wish to avoid the complexities of derivatization chemistry. It is often faster in terms of sample preparation.
-
Choose HPLC with derivatization when: The highest sensitivity is paramount (especially with fluorescence detection), or when GC instrumentation is unavailable. This method may require more extensive development to optimize and control the derivatization step.
Ultimately, the choice of methodology must be guided by the specific requirements of the analysis, including regulatory expectations, sample type, and required detection limits. The validation process, grounded in the principles of ICH and FDA guidelines, is non-negotiable and serves as the ultimate proof that the chosen method is scientifically sound and fit for its purpose.[22]
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- AMSbiopharma. (2025).
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 2-Methylcyclohexylamine
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of chemical entities is paramount. 2-Methylcyclohexylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2-methylcyclohexylamine. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comprehensive cross-validation framework rooted in the principles of scientific integrity and regulatory compliance.
Introduction to 2-Methylcyclohexylamine and the Imperative for Robust Analysis
2-Methylcyclohexylamine (C₇H₁₅N) is a cyclic aliphatic amine with a molecular weight of 113.20 g/mol .[1][2] It exists as a mixture of cis and trans stereoisomers, a critical consideration for analytical method development.[3] The accurate quantification of 2-methylcyclohexylamine is essential for ensuring the purity of starting materials, monitoring reaction progress, and characterizing final products in drug manufacturing. The choice of analytical methodology directly impacts the quality and safety of the resulting pharmaceutical products.
Cross-validation of analytical methods, such as HPLC and GC, is a critical exercise to ensure the consistency and reliability of data, especially when methods are used interchangeably or in different laboratories.[4] This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate technique for their specific analytical needs.
The Analytical Challenge: Physicochemical Properties of 2-Methylcyclohexylamine
The primary analytical hurdles for 2-methylcyclohexylamine stem from its physicochemical characteristics:
-
High Polarity and Basicity: The primary amine group makes the molecule highly polar and basic, leading to poor peak shapes (tailing) in traditional GC analysis due to interactions with active sites on the column and injector.[5][6]
-
Low Volatility: While amenable to GC, its volatility is not as high as smaller molecules, necessitating appropriate temperature programming.
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore makes direct detection by HPLC with UV-Vis detectors challenging and often insensitive.
-
Stereoisomerism: The presence of cis and trans isomers requires analytical methods with sufficient resolving power to separate them if necessary for process control or regulatory requirements.[7][8]
To overcome these challenges, derivatization is a common and highly effective strategy for both HPLC and GC analysis of aliphatic amines.[9] Derivatization modifies the analyte to improve its chromatographic behavior and detectability.
High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization
HPLC is a versatile technique well-suited for a wide range of analytes, including those that are non-volatile or thermally labile.[10] For the analysis of 2-methylcyclohexylamine, pre-column derivatization to introduce a fluorescent or UV-absorbing tag is the most practical approach.
Rationale for HPLC Method Development
The chosen HPLC method employs pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). This reagent reacts with the primary amine group of 2-methylcyclohexylamine to form a highly fluorescent derivative, enabling sensitive detection.[11] A reversed-phase C18 column is selected for the separation of the relatively non-polar derivative.
Detailed Experimental Protocol: HPLC-FLD
Instrumentation:
-
HPLC system with a fluorescence detector (FLD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetone (ACS grade)
-
2-Methylcyclohexylamine reference standard
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Borate buffer (pH 8.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection (FLD): Excitation: 265 nm, Emission: 315 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-methylcyclohexylamine reference standard and dissolve in 10 mL of 10 mM HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 10 mM HCl to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 100 µL of 200 mM borate buffer (pH 8.0).
-
Add 200 µL of 15 mM FMOC-Cl in acetone.
-
Vortex for 30 seconds and let the reaction proceed for 10 minutes at room temperature.
-
Add 100 µL of 20 mM glycine to quench the excess FMOC-Cl.
-
Vortex for 10 seconds.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Method with Derivatization
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[10] For 2-methylcyclohexylamine, derivatization is crucial to mitigate its polarity and improve chromatographic performance.
Rationale for GC Method Development
The proposed GC method utilizes silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reaction replaces the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing.[12][13] A non-polar capillary column, such as a DB-5ms, is suitable for separating the resulting TMS-derivative. A Flame Ionization Detector (FID) is a robust and universally applicable detector for this type of analysis.
Detailed Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and an autosampler
-
DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Data acquisition and processing software
Reagents and Standards:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous pyridine
-
Hexane (GC grade)
-
2-Methylcyclohexylamine reference standard
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Hold at 200 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-methylcyclohexylamine reference standard and dissolve in 10 mL of anhydrous pyridine.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in anhydrous pyridine to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized solution into the GC.
-
Cross-Validation: A Head-to-Head Comparison
The objective of cross-validation is to demonstrate that both the HPLC and GC methods are fit for their intended purpose and yield equivalent results.[4] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][11]
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics for the described HPLC and GC methods for the analysis of 2-methylcyclohexylamine. These are representative values based on established principles for the analysis of derivatized amines.
| Validation Parameter | HPLC with Fluorescence Detection | GC with Flame Ionization Detection |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
| Selectivity/Specificity | High (due to fluorescence) | High (due to chromatographic resolution) |
| Analysis Time | ~ 20 minutes | ~ 15 minutes |
Discussion of Comparative Results
-
Sensitivity: The HPLC-FLD method is expected to offer superior sensitivity compared to the GC-FID method, making it more suitable for trace-level analysis.
-
Throughput: The GC method has a slightly shorter run time, which could be advantageous for high-throughput screening.
-
Robustness: GC-FID is generally considered a very robust technique. The HPLC method's reliance on a derivatization reaction that must go to completion and the stability of the fluorescent tag may require more stringent control.
-
Sample Matrix Effects: The HPLC method, with its highly selective fluorescence detection, may be less susceptible to interferences from complex sample matrices compared to GC-FID.
-
Chiral Separation: Both HPLC and GC can be adapted for chiral separations by using a chiral stationary phase.[7][8][10] This would be a critical consideration if the individual stereoisomers of 2-methylcyclohexylamine need to be quantified.
-
Cost and Complexity: The derivatization procedures for both methods add a layer of complexity. The initial cost of an HPLC-FLD system may be higher than a standard GC-FID.
Conclusion: Selecting the Optimal Method
Both HPLC with fluorescence detection and GC with flame ionization detection, when coupled with appropriate derivatization strategies, are powerful and reliable techniques for the quantitative analysis of 2-methylcyclohexylamine.
-
The HPLC-FLD method is the preferred choice when high sensitivity is required, such as for impurity profiling or the analysis of biological samples. Its selectivity is also a significant advantage when dealing with complex matrices.
-
The GC-FID method offers a robust, cost-effective, and slightly faster alternative, making it well-suited for routine quality control applications where the concentration of 2-methylcyclohexylamine is relatively high.
Ultimately, the selection of the most appropriate method will depend on the specific analytical requirements, including the desired sensitivity, sample throughput, and the nature of the sample matrix. A thorough cross-validation, as outlined in this guide, is essential to ensure the generation of accurate, reliable, and equivalent data, regardless of the chosen technique.
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A Comparative Guide to Enantiomeric Excess Determination of Acids Resolved with trans-2-Methylcyclohexylamine
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. When resolving racemic acids, trans-2-methylcyclohexylamine serves as a common and effective chiral resolving agent, leading to the formation of diastereomeric salts that can be separated.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of the resolved acid, offering field-proven insights and experimental data to inform your selection of the most suitable method.
The Foundational Principle: From Enantiomers to Diastereomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation and quantification challenging.[1] The strategic use of a chiral resolving agent, such as enantiomerically pure this compound, converts the pair of acid enantiomers into a pair of diastereomeric salts.[4][5] These diastereomers exhibit different physical and chemical properties, including solubility and chromatographic retention, which forms the basis for their separation and subsequent ee determination.[1][6]
Comparative Analysis of Key Analytical Methods
The choice of an analytical method for determining enantiomeric excess is contingent upon several factors, including the physicochemical properties of the acid, the required accuracy and precision, sample throughput, and available instrumentation.[7] This guide will compare three principal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomeric Differentiation
NMR spectroscopy is a robust method for determining enantiomeric excess by analyzing the diastereomeric derivatives formed with a chiral resolving agent.[8] The distinct chemical environments of the nuclei in the two diastereomers lead to different chemical shifts, allowing for their individual signals to be resolved and integrated.[9]
Causality Behind Experimental Choices: The formation of diastereomeric salts with this compound introduces a chiral environment that breaks the magnetic equivalence of the corresponding protons or carbons in the acid enantiomers.[8] The choice of NMR solvent can be critical; deuterated chloroform (CDCl₃) is common, but other solvents may be required to achieve optimal signal separation. The addition of a chiral solvating agent can sometimes further enhance the resolution of diastereomeric signals.[9]
Self-Validating System: An internal validation of the NMR method involves preparing samples with known ratios of the two enantiomers (e.g., racemic, 75:25, 25:75) and confirming the linearity of the measured integral ratios. This calibration ensures the accuracy of the ee determination for unknown samples.
Experimental Protocol: 1H NMR Analysis of Diastereomeric Salts
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the resolved acid sample (as the diastereomeric salt with this compound) into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution of the sample.
-
-
NMR Acquisition:
-
Acquire a high-resolution 1H NMR spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure a good signal-to-noise ratio and accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons close to the stereogenic center of the acid are often the best candidates.
-
Carefully integrate the areas of these two signals (let's denote them as Integral A and Integral B).
-
Calculate the enantiomeric excess using the formula: % ee = [|Integral A - Integral B| / (Integral A + Integral B)] x 100
-
Workflow for NMR-based ee Determination
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"comparative study of different resolving agents for mandelic acid"
A Comparative Guide to Resolving Agents for Mandelic Acid
Abstract
The enantiomers of mandelic acid are crucial chiral building blocks in the pharmaceutical and fine chemical industries. Their separation from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of numerous active pharmaceutical ingredients. This guide provides a comprehensive comparative study of various resolving agents for mandelic acid, focusing on the classical method of diastereomeric salt formation. We will delve into the theoretical underpinnings of this technique, present a data-driven comparison of commonly employed and novel resolving agents, and provide detailed experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to select the most effective resolving agent and optimize their resolution processes.
Introduction: The Significance of Chiral Mandelic Acid
Mandelic acid, a simple α-hydroxy acid, possesses a chiral center, existing as two non-superimposable mirror images: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. These enantiomers often exhibit distinct pharmacological and toxicological profiles, a phenomenon tragically highlighted by the thalidomide disaster in the 1960s.[1] The (R)-enantiomer of thalidomide possessed the desired sedative effects, while the (S)-enantiomer was teratogenic.[1] This stark example underscores the regulatory and safety imperatives for producing single-enantiomer drugs. Consequently, the efficient resolution of racemic mixtures like that of mandelic acid is of paramount importance in modern drug development and manufacturing.[1][2]
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent and industrially scalable method for resolving racemic carboxylic acids like mandelic acid is through the formation of diastereomeric salts.[2][3][4] This technique leverages the fundamental principle that while enantiomers have identical physical properties, diastereomers do not.[2][4][5]
The process involves reacting the racemic mandelic acid with an enantiomerically pure chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent.[2][3] This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution and can be isolated by filtration.[2][3] Subsequently, the resolved mandelic acid enantiomer can be liberated from the salt by acidification.[2][4]
Figure 1: General workflow for chiral resolution by diastereomeric salt formation.
Comparative Analysis of Resolving Agents for Mandelic Acid
The choice of resolving agent is critical for the success of a resolution process, influencing factors such as yield, enantiomeric excess (e.e.), and cost-effectiveness. A variety of chiral amines have been successfully employed for the resolution of mandelic acid.
Alkaloids: Brucine, Cinchonidine, and Ephedrine
Natural alkaloids have historically been the workhorses for chiral resolution due to their ready availability and rigid chiral structures.[4][5]
-
(-)-Ephedrine: This is a widely used and effective resolving agent for mandelic acid.[6][7] The reaction of (±)-mandelic acid with (1R,2S)-(-)-ephedrine leads to the preferential precipitation of the [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate] salt.[6] This system is known for producing high optical purities, often exceeding 85% after a single crystallization.[6] The significant difference in solubility between the two diastereomeric salts contributes to its efficiency.[8][9]
-
Cinchonidine: This cinchona alkaloid is another effective resolving agent for mandelic acid.[7][10] It is known to form crystalline salts with mandelic acid, facilitating separation.[3][11] The choice between cinchonidine and its diastereomer, cinchonine, can influence which enantiomer of mandelic acid is preferentially precipitated.
-
Brucine: A highly toxic but effective resolving agent, brucine has been used for the resolution of various carboxylic acids, including mandelic acid.[4][5] Due to its toxicity, its use is often limited to laboratory-scale resolutions or when other agents fail.
Synthetic Chiral Amines
Synthetic chiral amines offer a broader range of structural diversity and can sometimes be more cost-effective for large-scale applications.
-
(R)-(+)-α-Methylbenzylamine (1-Phenylethylamine): This is a common and relatively inexpensive synthetic resolving agent.[12][13] It is effective for the resolution of various acidic compounds. The resolution of (±)-mandelic acid with (R)-(+)-α-methylbenzylamine typically yields the (S)-(+)-mandelic acid enantiomer from the less soluble diastereomeric salt.
-
(-)-2-Amino-1-butanol: This chiral amino alcohol has been shown to be an effective resolving agent for DL-mandelic acid, providing good yields of the optically active mandelic acid.[14]
Novel and Unconventional Resolving Agents
Research continues to explore new resolving agents to improve efficiency and expand the scope of chiral resolution.
-
L-Proline: In a unique case of stoichiometry-controlled resolution, L-proline has been shown to resolve both (R)- and (S)-enantiomers of mandelic acid from a racemic mixture simply by varying the molar ratio of the resolving agent.[15] This is attributed to the formation of stoichiometrically diverse cocrystal systems.[15]
-
Levetiracetam (LEV): This antiepileptic drug has been investigated as a resolving agent for halogenated mandelic acid derivatives through enantiospecific co-crystal formation.[16][17] This approach highlights the potential of using existing chiral drugs as resolving agents.
-
Phenylglycine Esters: Alkyl esters of D(-) or L(+) phenylglycine have been patented as effective resolving agents for racemic mandelic acid, offering an alternative to traditional chiral amines.[7]
Performance Data Summary
The following table summarizes the performance of selected resolving agents for mandelic acid based on available literature data. It is important to note that yields and enantiomeric excess can be highly dependent on the specific experimental conditions, such as solvent, temperature, and crystallization time.
| Resolving Agent | Target Mandelic Acid Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Key Remarks |
| (-)-Ephedrine | (R)-(-)-Mandelic Acid | ~32% (of resolved enantiomer) | 85-100% | Excellent optical purity, though can be more expensive.[6][18] |
| (R)-(+)-α-Methylbenzylamine | (S)-(+)-Mandelic Acid | Variable | Good to Excellent | A cost-effective and common choice.[12] |
| Cinchonidine | Variable | Good | Good | A reliable natural alkaloid.[3] |
| L-Proline | (R)- or (S)-Mandelic Acid | Dependent on stoichiometry | Good | Offers unique stoichiometric control over enantiomer selection.[15] |
| Levetiracetam | Variable (for halogenated derivatives) | Up to 94% (resolution efficiency) | ~63% (for (R)-3-chloromandelic acid) | A novel approach using co-crystal formation.[16] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the resolution of (±)-mandelic acid using two common resolving agents.
Protocol 1: Resolution of (±)-Mandelic Acid using (-)-Ephedrine
This protocol is adapted from the work of Pham, T., et al. (2003) published in the Journal of Chemical Education.[6]
Materials:
-
(±)-Mandelic acid
-
(1R,2S)-(-)-Ephedrine
-
Ethanol (95%)
-
6 M Hydrochloric acid (HCl)
-
tert-Butyl methyl ether (TBME)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve (±)-mandelic acid in warm 95% ethanol.
-
In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in warm 95% ethanol.
-
Slowly add the ephedrine solution to the mandelic acid solution with stirring.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate].
-
Further cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the salt from a minimal amount of hot ethanol to improve diastereomeric purity. Allow the solution to cool slowly and then place in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry.
-
-
Liberation of (R)-(-)-Mandelic Acid:
-
Dissolve the purified diastereomeric salt in a minimal amount of hot deionized water.
-
Cool the solution and acidify to a pH of 1-2 with 6 M HCl. This will precipitate the (R)-(-)-mandelic acid.
-
Extract the (R)-(-)-mandelic acid into tert-butyl methyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-(-)-mandelic acid.
-
-
Analysis:
-
Determine the melting point of the resolved mandelic acid (literature mp for (R)-(-)-mandelic acid is 131–133 °C).[1]
-
Measure the specific rotation using a polarimeter and calculate the enantiomeric excess.
-
Figure 2: Experimental workflow for the resolution of mandelic acid using (-)-ephedrine.
Protocol 2: Resolution of (±)-Mandelic Acid using (R)-(+)-α-Methylbenzylamine
This protocol is a general procedure based on established methods for resolving carboxylic acids with chiral amines.[12]
Materials:
-
(±)-Mandelic acid
-
(R)-(+)-α-Methylbenzylamine
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve (±)-mandelic acid in methanol with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (R)-(+)-α-methylbenzylamine in methanol.
-
Slowly add the amine solution to the mandelic acid solution with stirring.
-
Allow the solution to cool to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
The salt can be recrystallized from methanol to improve purity if necessary.
-
-
Liberation of (S)-(+)-Mandelic Acid:
-
Suspend the diastereomeric salt in water.
-
Acidify the suspension with 1 M HCl to a pH of 1-2.
-
Extract the liberated (S)-(+)-mandelic acid into ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield enantiomerically enriched (S)-(+)-mandelic acid.
-
-
Recovery of the Resolving Agent:
-
Make the aqueous layer from the previous step basic with a suitable base (e.g., 1 M NaOH).
-
Extract the liberated (R)-(+)-α-methylbenzylamine with an organic solvent.
-
Dry and evaporate the solvent to recover the resolving agent for potential reuse.
-
Conclusion
The selection of an appropriate resolving agent is a multifaceted decision that requires consideration of efficacy, cost, scalability, and safety. Classical resolving agents like (-)-ephedrine and (R)-(+)-α-methylbenzylamine remain reliable choices for the resolution of mandelic acid, consistently providing good to excellent enantiomeric excess.[6][12] Novel approaches, such as the use of L-proline for stoichiometric control and levetiracetam for co-crystal formation, demonstrate the ongoing innovation in the field of chiral resolution.[15][16] This guide provides a foundational understanding and practical protocols to aid researchers in navigating the selection and implementation of resolving agents for mandelic acid, ultimately contributing to the efficient synthesis of enantiomerically pure compounds.
References
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education. [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications. [Link]
-
Discrimination in resolving systems: ephedrine-mandelic acid. PubMed. [Link]
-
Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Chiral resolution. Wikipedia. [Link]
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-
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC. [Link]
- Process for the preparation and resolution of mandelic acid derivatives.
-
Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate. [Link]
-
Discrimination in Resolving Systems: Ephedrine-Mandelic Acid. DTIC. [Link]
- Process for resolving DL-mandelic acid.
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. [Link]
-
New resolving bases for ibuprofen and mandelic acid: qualification by binary phase diagrams. [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
-
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Semantic Scholar. [Link]
-
Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. ResearchGate. [Link]
-
Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design. [Link]
-
Enantiomeric Excess. Chemistry LibreTexts. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
-
Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. ResearchGate. [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Video: Racemic Mixtures and the Resolution of Enantiomers. JoVE. [Link]
-
Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. PubMed. [Link]
- Process for the chemical resolution of racemic mandelic acid.
-
Cinchonidine Base. Buchler GmbH. [Link]
-
Resolution of malic acid by (+)-cinchonine and (-)-cinchonidine. J-GLOBAL. [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. [Link]
-
Effect of protonation on the conformation of cinchonidine. PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of trans-2-Methylcyclohexylamine by Chiral HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological function and safety profile.[1][2] Chiral primary amines, such as trans-2-methylcyclohexylamine, are fundamental building blocks for a multitude of active pharmaceutical ingredients (APIs). The distinct pharmacological and toxicological properties of individual enantiomers necessitate robust, precise, and reliable analytical methods to ensure enantiomeric purity.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this critical task, offering unparalleled resolution and accuracy.[1][2][3]
This guide provides an in-depth comparison of methodologies for assessing the enantiomeric purity of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles of chiral recognition on different stationary phases, offer a comparative analysis of their performance, and provide a detailed, field-tested experimental protocol.
The Challenge: Resolving Primary Amine Enantiomers
The separation of primary amine enantiomers presents a unique set of challenges. The basic nature of the amine functional group can lead to strong, undesirable interactions with the acidic silanol groups present on the surface of standard silica-based stationary phases. This often results in poor peak shape (tailing) and compromised resolution. Therefore, successful chiral separation hinges on two key factors:
-
Selection of an appropriate Chiral Stationary Phase (CSP): The CSP must provide a chiral environment that interacts differently with each enantiomer, creating the basis for separation.[4]
-
Optimization of the Mobile Phase: The mobile phase must be fine-tuned to facilitate the chiral recognition mechanism while simultaneously suppressing non-specific interactions that degrade chromatographic performance.[1][5]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in developing a chiral separation method. For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are often the most successful.[1][6] Below, we compare three leading column chemistries.
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase (Normal Phase) | Performance Characteristics & Insights |
| Daicel CHIRALPAK® IA / IB (Immobilized Amylose/Cellulose Phenylcarbamate Derivatives) | Based on amylose or cellulose polymers with phenylcarbamate derivatives immobilized on a silica support.[7][8][9] Separation occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. | Hexane/Ethanol or Isopropanol with a basic additive (e.g., 0.1% Diethylamine, DEA).[5][10] | Strengths: Broad selectivity for a wide range of compounds, including primary amines.[1][6] The immobilized nature allows for the use of a wider variety of solvents compared to coated phases, enhancing method development flexibility.[8][9] Considerations: Performance is highly dependent on the choice of alcohol modifier and basic additive. DEA is crucial to occupy active sites on the silica and ensure symmetrical peak shapes. |
| Astec® CYCLOBOND™ I 2000 (Derivatized Beta-Cyclodextrin) | Utilizes beta-cyclodextrin, a cyclic oligosaccharide, bonded to a silica surface. The primary mechanism is inclusion complexation, where the analyte (or a portion of it) fits into the chiral cavity of the cyclodextrin.[11] Enantioseparation is driven by differences in the stability of these diastereomeric complexes. | Acetonitrile/Methanol with acidic and basic additives (e.g., 0.3% TFA / 0.2% TEA).[12] | Strengths: Particularly effective for molecules that can fit snugly within the cyclodextrin cavity.[5][11] Often provides a different selectivity compared to polysaccharide phases, making it a valuable alternative during screening. Considerations: Mobile phase composition is critical. The combination of an acid and a base is often required to control the ionization state of both the analyte and residual silanols.[12] |
| Crownpak® CR-I(+) (Crown Ether-Based) | Employs a chiral crown ether as the selector.[8][13] This CSP is specifically designed for the separation of compounds with primary amino groups. The ammonium group of the protonated amine analyte complexes with the crown ether through hydrogen bonding. | Typically requires an acidic aqueous mobile phase (e.g., Perchloric acid solution).[6][13] | Strengths: Exceptionally high efficiency and selectivity for primary amines.[6][13] Often considered the gold standard for this class of compounds. Considerations: The requirement for strongly acidic, non-volatile mobile phases can be harsh on HPLC systems and complicates sample recovery for preparative applications.[6][12] For routine purity analysis, this is a powerful but potentially aggressive option. |
Experimental Workflow and Protocol
This section details a robust, validated workflow for assessing the purity of this compound using a polysaccharide-based CSP, which offers a balance of broad applicability, high performance, and system-friendly mobile phases.
Caption: High-level workflow for chiral HPLC analysis.
Objective: To determine the enantiomeric purity of a this compound sample.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column Thermostat
-
UV Detector
Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® IB (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) = 85 / 15 / 0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm (as the analyte has a poor chromophore, low UV is necessary for sensitivity)
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation:
-
Carefully measure and mix 850 mL of HPLC-grade n-Hexane, 150 mL of HPLC-grade Isopropanol, and 1.0 mL of Diethylamine.
-
Sonicate the mixture for 10-15 minutes to degas.
-
-
Sample and Standard Preparation:
-
Racemic Standard (for System Suitability): Prepare a solution of racemic this compound at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Sample Solution: Prepare the test sample of this compound at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
-
System Equilibration:
-
Install the chiral column and flush the system with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the Racemic Standard solution.
-
Verify that two distinct peaks are observed for the enantiomers.
-
The resolution (Rs) between the two enantiomeric peaks must be ≥ 1.5. The resolution is calculated by the chromatography data system (CDS) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is retention time and w is peak width at the base.
-
Causality: The SST is a self-validating step.[1] Failure to achieve the minimum resolution indicates a problem with the column, mobile phase, or instrument, and the analysis of test samples should not proceed.
-
-
Sample Analysis:
-
Once the system passes the SST, inject the Sample Solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis and Calculation:
-
Integrate the peak areas for the major enantiomer (A_major) and the minor (impurity) enantiomer (A_minor).
-
Calculate the enantiomeric purity, expressed as percent Enantiomeric Excess (% ee), using the following formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
The Principle of Chiral Recognition
Understanding the mechanism of separation is key to effective method development and troubleshooting. On a polysaccharide CSP, the chiral recognition is a multi-point interaction process.
Caption: Chiral recognition via three-point interaction model.
For a stable diastereomeric complex to form between one enantiomer and the CSP, leading to longer retention, a "three-point interaction" is often required.[5] For this compound on a CHIRALPAK® column, these interactions could be:
-
Hydrogen Bonding: Between the primary amine of the analyte and the carbamate groups on the CSP.
-
Dipole-Dipole or π-π Interactions: Between the analyte's structure and the phenyl groups of the CSP.
-
Steric Fit: The overall shape of the enantiomer must fit sterically into the chiral groove of the polysaccharide polymer.
The enantiomer that can establish a more stable, multi-point interaction will be retained longer on the column, thus achieving separation.
Conclusion
The assessment of enantiomeric purity is a non-negotiable aspect of quality control for chiral molecules like this compound in the pharmaceutical industry. While various chiral stationary phases can achieve this separation, immobilized polysaccharide-based columns like the Daicel CHIRALPAK® series offer a superb combination of broad selectivity, robustness, and compatibility with conventional HPLC solvents. The detailed protocol provided herein represents a validated starting point for achieving accurate and reliable purity assessments. By understanding the principles of chiral recognition and adhering to rigorous system suitability criteria, researchers can confidently ensure the stereochemical integrity of their critical chemical building blocks.
References
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- 7. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 8. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
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A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for trans-2-Methylcyclohexylamine
Executive Summary
In the landscape of pharmaceutical analysis, the demand for absolute, primary methods of quantification is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful technique that sidesteps the limitations of traditional chromatographic methods, which often rely on compound-specific reference standards.[1] This guide provides an in-depth validation of a ¹H-qNMR method for the quantification of trans-2-methylcyclohexylamine, a common building block in pharmaceutical synthesis. We will objectively compare the performance of qNMR against established High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, providing the supporting experimental data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions about their analytical workflows. The validation protocol is rigorously designed to align with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a self-validating and trustworthy system.[2][3]
Introduction: The Need for an Absolute Standard
Quantitative analysis is the cornerstone of quality control in drug development and manufacturing. The ability to accurately determine the purity and concentration of an Active Pharmaceutical Ingredient (API) or intermediate, such as this compound, is critical for ensuring safety and efficacy. For decades, chromatography has been the workhorse of the industry. However, these methods are relative; their accuracy is contingent upon the availability of a highly pure, well-characterized reference standard for the specific analyte.
Quantitative NMR (qNMR) offers a paradigm shift. Its fundamental principle—that the area of an NMR signal is directly proportional to the number of atomic nuclei generating it—makes it an inherently quantitative technique.[4][5][6] This allows for the determination of an analyte's concentration by comparing its signal integral to that of a certified, structurally unrelated internal standard, effectively making qNMR a primary ratio method.[4] This guide will demonstrate not only how to validate a qNMR method for this compound but also why it represents a robust, efficient, and often superior alternative to conventional methods.
Methodology Showdown: qNMR vs. HPLC vs. GC
The choice of an analytical method depends on the analyte's properties, the sample matrix, and the specific goals of the analysis. Below is a comparison of qNMR, HPLC, and GC for the quantification of a small amine like this compound.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for non-volatile or thermally sensitive compounds.[7] For amines, derivatization is often required to improve chromatographic behavior and detectability, especially with UV detectors, as simple amines lack a strong chromophore.[8] This adds complexity and potential for error.
-
Gas Chromatography (GC): The preferred method for volatile and thermally stable compounds.[7][9] Amines can be challenging due to their basicity, which can lead to peak tailing on standard columns.[10] Derivatization can mitigate this but adds a sample preparation step. GC with a Flame Ionization Detector (FID) is common.[10]
-
Quantitative NMR (qNMR): A universal detector for any soluble molecule containing NMR-active nuclei (like ¹H).[11] It requires no derivatization, has minimal sample preparation, and provides structural confirmation simultaneously with quantification.[12] Its main perceived limitation has been sensitivity, though modern instruments with cryoprobes have significantly narrowed this gap.[1]
Comparative Performance Overview
| Parameter | Quantitative NMR (qNMR) | HPLC-UV (with derivatization) | GC-FID |
| Principle | Absolute (Primary Ratio) | Relative (External Standard) | Relative (External Standard) |
| Reference Standard | Structurally unrelated Certified Reference Material (CRM) | Analyte-specific reference standard required | Analyte-specific reference standard required |
| Sample Preparation | Simple dissolution in deuterated solvent with internal standard | Derivatization, dissolution in mobile phase | Dissolution in appropriate solvent |
| Analysis Time | Fast (5-15 mins/sample) | Moderate (20-40 mins/sample) | Moderate (15-30 mins/sample) |
| Specificity | Excellent (High spectral resolution) | Good (Dependent on chromatographic separation) | Good (Dependent on chromatographic separation) |
| Universality | High (Any soluble proton-containing compound) | Moderate (Requires chromophore or derivatization) | Low (Requires volatility and thermal stability) |
| Destructive? | No, sample can be recovered | Yes | Yes |
Decision-Making Workflow for Analytical Method Selection
The following diagram illustrates a logical workflow for choosing the most appropriate analytical technique.
Caption: Workflow for the development and validation of a qNMR method.
Conclusion
The validated ¹H-qNMR method for this compound is shown to be specific, linear, accurate, precise, and robust, meeting all criteria set forth by ICH Q2(R1) guidelines. Compared to traditional HPLC and GC methods, qNMR offers significant advantages in terms of speed, simplicity of sample preparation, and its status as a primary analytical method that does not require an analyte-specific reference standard. While chromatography remains indispensable for complex mixture separation, for the direct and absolute quantification of pure substances or simple mixtures, a validated qNMR method provides a highly trustworthy, efficient, and powerful alternative for the modern pharmaceutical laboratory.
References
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ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from ResolveMass website. [13]2. Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from Jordi Labs website. [2]3. ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [3]4. International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [14]5. Bruker. (2024). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Retrieved from Bruker website. [15]6. Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group website. [16]7. FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR). Retrieved from FUJIFILM Wako website. [17]8. Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from Abraham Entertainment website. 9. ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [18]10. US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from USP website. [4]11. Malz, F., & Jäncke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [5]12. JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from JEOL Ltd. website. [19]13. Malz, F., & Jäncke, H. (2005). Validation of quantitative NMR. PubMed. [6]14. Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from Mestrelab website. [11]15. ResearchGate. (2025). Validation of quantitative NMR. Request PDF. [20]16. Liu, T., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. PMC - NIH. [12]17. ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [21]18. SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [22]19. Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from Almac Group website. [1]20. Pauli, G. F., et al. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. [23]21. Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. r/chemistry. [24]22. Shellie, R. A., & Haddad, P. R. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed. [10]23. MDPI. (n.d.). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). [25]24. Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [26]25. ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers. [27]26. Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [8]27. International Journal of New Chemistry. (2025). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. [7]28. News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [9]29. ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?.
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A Comparative Guide to the Inter-Laboratory Analysis of trans-2-Methylcyclohexylamine: GC-FID vs. HPLC-UV
This guide provides a comprehensive framework for conducting an inter-laboratory comparison to evaluate and contrast two prevalent chromatographic methods for the quantitative analysis of trans-2-methylcyclohexylamine. As a primary amine, this compound presents unique analytical challenges, including its potential for adsorption onto chromatographic columns, which can lead to poor peak shape and compromised data quality.[1] This study is designed to establish robust, reproducible analytical protocols and to guide researchers and drug development professionals in selecting the most suitable method for their specific applications.
The structure of this inter-laboratory comparison is grounded in the principles outlined by internationally recognized standards, such as ASTM E691, which provides a framework for determining the precision of a test method through inter-laboratory studies.[2][3][4][5] By comparing a Gas Chromatography with Flame Ionization Detection (GC-FID) method post-derivatization with a High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method, also employing derivatization, we aim to provide a clear, data-driven assessment of each technique's performance characteristics.
The Analytical Challenge: Quantifying Primary Amines
Primary amines like this compound are notoriously difficult to analyze chromatographically.[1] Their basic nature leads to strong interactions with active sites on columns and in the sample flow path, resulting in significant peak tailing. This phenomenon can adversely affect peak integration, leading to poor precision and inaccurate quantification. To mitigate these issues, derivatization is a common and highly effective strategy. By converting the polar amine into a less polar and more volatile derivative for GC analysis, or into a derivative with a strong chromophore for HPLC-UV analysis, chromatographic performance and detection sensitivity can be significantly enhanced.[6][7][8]
Inter-Laboratory Study Design
This study is designed to assess the performance of two distinct analytical methods across multiple laboratories, thereby establishing a measure of each method's reproducibility and robustness.
2.1. Study Participants and Test Materials
A minimum of eight participating laboratories with experience in chromatography is recommended to ensure statistically significant results. Each laboratory will receive a set of blind samples containing this compound at three different concentration levels spanning a typical analytical range. A stock solution of certified this compound standard will also be provided for calibration.
2.2. Experimental Workflow
The overall workflow for this inter-laboratory study is depicted below. Each laboratory will be required to perform the analysis using both the GC-FID and HPLC-UV methods described in this guide.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Detailed Analytical Protocols
The following protocols are provided as a comprehensive guide for the participating laboratories. Adherence to these procedures is critical for ensuring the comparability of the data generated.
3.1. Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method employs a derivatization step using trifluoroacetic anhydride (TFAA) to convert the polar amine into a more volatile and less interactive trifluoroacetyl derivative, which is amenable to GC analysis.[6][7]
Experimental Protocol: GC-FID Method
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
From the stock solution, prepare a series of at least five calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample and Standard Derivatization:
-
Pipette 1 mL of each standard solution and each blind sample into separate reaction vials.
-
Add 100 µL of a suitable base (e.g., pyridine) to each vial.
-
Add 200 µL of trifluoroacetic anhydride (TFAA) to each vial.
-
Cap the vials tightly and heat at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane. Vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
-
GC-FID Instrumental Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
-
3.2. Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the HPLC analysis, derivatization with dansyl chloride is employed to introduce a highly UV-active moiety, enabling sensitive detection.
Experimental Protocol: HPLC-UV Method
-
Preparation of Calibration Standards:
-
Prepare calibration standards as described in the GC-FID protocol (Section 3.1, Step 1).
-
-
Sample and Standard Derivatization:
-
Pipette 1 mL of each standard solution and each blind sample into separate reaction vials.
-
Add 1 mL of a 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 1 mL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Cap the vials and incubate in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Instrumental Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: UV Detector
-
Detection Wavelength: 254 nm
-
Data Evaluation and Performance Comparison
The performance of each method will be evaluated based on standard analytical method validation parameters.[8][9][10][11] The following table summarizes the expected performance characteristics for each method, based on typical results for similar amine analyses.
| Performance Parameter | Method A: GC-FID | Method B: HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | ||
| - Repeatability | < 5% | < 3% |
| - Reproducibility | < 10% | < 8% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~1.5 µg/mL |
4.1. Statistical Analysis
The data from all participating laboratories will be compiled and analyzed in accordance with ASTM E691.[2][3] This will involve the calculation of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) for each method at each concentration level. Additionally, z-scores will be calculated to provide a standardized measure of each laboratory's performance relative to the consensus values.[12][13]
Caption: Statistical Analysis Workflow based on ASTM E691.
Interpretation and Recommendations
The results of this inter-laboratory comparison will provide a robust dataset for comparing the GC-FID and HPLC-UV methods for the analysis of this compound.
-
GC-FID: This method is expected to be highly reliable and rugged, making it suitable for routine quality control applications where high sample throughput is required. The use of a flame ionization detector provides a universal response for carbon-containing compounds, which can be advantageous.
-
HPLC-UV: The HPLC-UV method is anticipated to offer superior sensitivity, with lower limits of detection and quantitation. This makes it the preferred choice for applications requiring trace-level analysis. The versatility of HPLC also allows for greater flexibility in method development.
The final choice of method will depend on the specific requirements of the laboratory, including the desired sensitivity, sample matrix, available instrumentation, and sample throughput needs.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to conducting an inter-laboratory comparison for the analysis of this compound. By adhering to established standards for such studies and employing validated analytical techniques, the resulting data will provide invaluable insights into the performance of both GC-FID and HPLC-UV methods. This will empower researchers and analytical laboratories to make informed decisions when selecting an appropriate method for their specific needs, ultimately ensuring the accuracy and reliability of their analytical results.
References
- The gas-chromatographic determination of cyclohexylamine in blood as the trifluoroacetyl derivative. Analyst (RSC Publishing).
- The Gas-chromatographic Determination of Cyclohexylamine in Blood as the Trif luoroacetyl Derivative. RSC Publishing.
- Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International.
- Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed.
- ASTM E691-19 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International.
- D7778 Standard Guide for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International.
- E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International.
- ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. The ANSI Blog.
- The determination of cyclohexylamine by electron-capture gas chromatography. PubMed.
- Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine. Benchchem.
- Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH.
- Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. calibraitonsoftware.com.
- Proficiency testing by interlaboratory comparisons - - Part 2. ISO.
- What is an inter laboratory comparison ?. CompaLab.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- Inter laboratory Comparison 2023 Report. Benchmark International.
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
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A Comparative Guide to Robustness Testing of an Analytical Method for trans-2-Methylcyclohexylamine
This guide provides an in-depth comparison of robustness testing for analytical methods tailored to trans-2-methylcyclohexylamine, a key intermediate in various pharmaceutical syntheses. We will explore the practical application of robustness testing principles, comparing a primary Gas Chromatography (GC) method with a High-Performance Liquid Chromatography (HPLC) alternative. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable analytical methods.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2][3][4] Evaluation of robustness is a critical component of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][5][6][7][8]
The "Why" Behind Robustness Testing: Ensuring Method Reliability
In the lifecycle of a pharmaceutical product, an analytical method will be used by different analysts, on different instruments, and in different laboratories.[2][9] Robustness testing is performed during the method development phase to identify which parameters are critical to the method's performance and need to be tightly controlled.[3][10] This proactive approach prevents costly and time-consuming issues during routine use, such as out-of-specification (OOS) results or method transfer failures.
A well-designed robustness study will investigate the effect of small, deliberate variations in method parameters on the analytical results.[1][2][3][4] The goal is to establish a "design space" within which the method is known to be reliable. This aligns with the principles of Quality by Design (QbD), which emphasizes a deep understanding of the method's capabilities and limitations.[11][12]
Experimental Design: A Tale of Two Techniques
For the analysis of a chiral amine like this compound, both GC and HPLC are viable techniques. However, the specific parameters that influence robustness will differ.
Gas Chromatography (GC) Method: The Primary Approach
GC is often a preferred method for volatile and semi-volatile compounds like amines.[13][14] However, the basic nature of amines can lead to peak tailing and adsorption issues if the system is not properly inert.[14][15]
Key Robustness Parameters for GC:
-
Column Temperature: Temperature significantly impacts retention time and selectivity.[16][17][18][19][20] Small variations can affect the resolution of closely eluting peaks.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and analysis time.
-
Injector Temperature: Ensures complete and reproducible vaporization of the sample.
-
Column from a Different Batch/Lot: Evaluates the consistency of the stationary phase.
-
Sample Diluent: The choice of solvent can impact peak shape and recovery, especially for polar analytes.
High-Performance Liquid Chromatography (HPLC) Method: The Comparative Alternative
HPLC offers versatility for a wide range of compounds, including those that are not amenable to GC. For chiral separations, specialized chiral stationary phases are often employed.[21][22]
Key Robustness Parameters for HPLC:
-
Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is a critical parameter influencing retention and selectivity.[4]
-
Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds like amines, as it affects their retention and peak shape.[23][24][25][26][27] A small change in pH can lead to significant shifts in retention time.[23]
-
Column Temperature: Similar to GC, temperature affects viscosity and retention.
-
Flow Rate: Influences analysis time and backpressure.
-
Column from a Different Batch/Lot: Assesses the reproducibility of the chiral stationary phase.
-
Wavelength: For UV detection, the wavelength should be chosen at the analyte's maximum absorbance, but small variations should be tested.
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for conducting a robustness study.
Caption: A generalized workflow for conducting a robustness study.
Detailed Experimental Protocols
System Suitability Testing
Before initiating the robustness study, and throughout the experimental runs, system suitability must be established to ensure the analytical system is performing adequately.[28][29][30][31][32]
Protocol for System Suitability:
-
Prepare a system suitability solution containing this compound and a closely eluting impurity or the other enantiomer.
-
Inject the solution six replicate times.
-
Calculate the following parameters and ensure they meet the pre-defined acceptance criteria:
-
Resolution (Rs): ≥ 2.0
-
Tailing Factor (T): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Robustness Study Design: One-Factor-at-a-Time (OFAT) vs. Design of Experiments (DoE)
While the traditional OFAT approach, where one parameter is changed at a time, is straightforward, it can be time-consuming and fails to capture interactions between parameters.[3][33] A more efficient and comprehensive approach is to use a Design of Experiments (DoE) methodology, such as a fractional factorial design.[12][33][34][35] DoE allows for the simultaneous investigation of multiple parameters and their interactions.[33]
Comparative Data Presentation
The following tables present hypothetical data from a robustness study of a GC and an HPLC method for the analysis of this compound.
Table 1: Robustness Data for GC Method
| Parameter | Variation | Resolution (Rs) | Tailing Factor (T) | Assay (% Label Claim) |
| Nominal | - | 2.8 | 1.2 | 100.1 |
| Column Temperature | + 2°C | 2.6 | 1.2 | 100.3 |
| - 2°C | 3.0 | 1.3 | 99.9 | |
| Carrier Gas Flow | + 5% | 2.7 | 1.1 | 100.0 |
| - 5% | 2.9 | 1.3 | 100.2 | |
| Injector Temperature | + 10°C | 2.8 | 1.2 | 100.1 |
| - 10°C | 2.8 | 1.2 | 100.0 | |
| Column Batch | Batch B | 2.7 | 1.3 | 99.8 |
Table 2: Robustness Data for HPLC Method
| Parameter | Variation | Resolution (Rs) | Tailing Factor (T) | Assay (% Label Claim) |
| Nominal | - | 3.1 | 1.1 | 100.2 |
| Mobile Phase % Organic | + 2% | 2.5 | 1.2 | 100.4 |
| - 2% | 3.5 | 1.1 | 100.1 | |
| Mobile Phase pH | + 0.2 | 2.2 | 1.4 | 98.5 |
| - 0.2 | 3.8 | 1.0 | 101.5 | |
| Column Temperature | + 2°C | 3.0 | 1.1 | 100.3 |
| - 2°C | 3.2 | 1.1 | 100.1 | |
| Flow Rate | + 10% | 3.0 | 1.2 | 100.2 |
| - 10% | 3.2 | 1.1 | 100.3 | |
| Column Batch | Batch B | 3.0 | 1.2 | 99.9 |
Interpretation and Discussion
The results from the hypothetical robustness study highlight the critical parameters for each method.
For the GC method, the resolution and assay values remained well within acceptable limits for all tested variations. This indicates a robust method where minor fluctuations in temperature and flow rate are unlikely to impact the results significantly.
For the HPLC method, the mobile phase composition and, most notably, the mobile phase pH had a significant impact on both resolution and the assay results. This is a common observation for the analysis of amines by reversed-phase HPLC.[23][24][25][26][27] The data suggests that the pH of the mobile phase is a critical parameter that must be carefully controlled to ensure the reliability of the method. The other tested parameters showed minimal impact.
The logical relationship between the robustness test parameters and the analytical method's performance outcomes can be visualized as follows:
Caption: Relationship between robustness parameters and performance outcomes.
Conclusion: Selecting the Right Tool for the Job
Both the GC and HPLC methods can be validated for the analysis of this compound. However, the robustness study reveals different critical control points for each technique. The GC method appears to be inherently more robust, with less sensitivity to minor operational variations. The HPLC method, while offering excellent separation, requires stringent control over the mobile phase pH.
The choice between the two methods will depend on the specific application and the control strategies that can be implemented in a quality control laboratory. For routine analysis where high throughput and ease of use are priorities, the more robust GC method may be preferable. If the HPLC method is chosen, the validation report must clearly define the acceptable range for mobile phase pH and recommend appropriate controls, such as using a calibrated pH meter and freshly prepared buffers for each analysis.
References
- Altabrisa Group. (2025, July 14).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Scribd. ICH Q2 Robust.
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A Senior Application Scientist's Guide to Catalyst Performance in 2-Methylcyclohexylamine Synthesis
For researchers and professionals in pharmaceutical and fine chemical synthesis, the efficient and stereoselective production of key intermediates like 2-methylcyclohexylamine is paramount. This six-carbon cyclic amine, with its chiral centers, serves as a valuable building block, and its synthesis—primarily through the catalytic hydrogenation of 2-methylaniline (o-toluidine)—presents a classic challenge in catalysis.[1][2] The choice of catalyst dictates not only the reaction's efficiency and yield but, critically, the diastereomeric ratio (cis/trans) of the final product.
This guide provides an in-depth, objective comparison of the primary catalyst systems employed for this transformation: rhodium, ruthenium, and palladium-based catalysts. We will explore the nuances of both homogeneous and heterogeneous systems, supported by experimental data, to inform your selection process and experimental design.
The Catalytic Landscape: Homogeneous vs. Heterogeneous Systems
The fundamental choice between a homogeneous and a heterogeneous catalyst is a critical first step, with significant downstream implications for process efficiency, scalability, and cost.
-
Homogeneous Catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent.[3][4] This ensures high diffusivity and excellent contact between the catalyst's active sites and the substrate, often leading to high activity and selectivity under milder conditions.[3][5] However, the primary drawback is the often complex and costly process of separating the catalyst from the product mixture for recycling.[3][6]
-
Heterogeneous Catalysts exist in a different phase, usually a solid catalyst in a liquid or gas-phase reaction.[3][4] Their principal advantage is the straightforward separation from the reaction mixture via simple filtration, making them highly robust and recyclable for industrial applications.[3][5][7] While historically associated with lower selectivity and requiring harsher conditions, modern supported catalysts are designed to offer high performance by carefully controlling the structure of the active sites on an inert support material.[7][8]
Caption: Key distinctions between homogeneous and heterogeneous catalysis.
Performance Analysis of Noble Metal Catalysts
The hydrogenation of the aromatic ring in 2-methylaniline is most effectively achieved using platinum-group metals. Rhodium and ruthenium are the most cited and effective catalysts for this transformation, with palladium showing variable efficacy.
Rhodium-Based Catalyst Systems
Rhodium catalysts are renowned for their high activity in hydrogenation reactions. Supported rhodium, particularly on carbon (Rh/C), has demonstrated effectiveness in converting phenols and anilines to their corresponding cyclohexyl derivatives under relatively mild conditions.[9] De Vos et al. reported the use of Rh/C for cyclohexylamine synthesis, highlighting its superior performance compared to palladium, which tended to produce the secondary amine (dicyclohexylamine) as a byproduct.[9]
Key Characteristics:
-
High Activity: Often requires lower temperatures and pressures compared to other systems.[9]
-
Selectivity: Generally shows good selectivity towards the primary amine.
-
Cost: Rhodium is a high-cost precious metal, which can be a limiting factor for large-scale industrial applications.
Ruthenium-Based Catalyst Systems
Ruthenium is a highly versatile and more cost-effective alternative to rhodium.[10] It is widely used for the hydrogenation of aromatic amines.[11][12] Supported ruthenium catalysts are particularly effective, with the choice of support material playing a crucial role in performance. For instance, ruthenium on a lithium aluminate (LiAlO₂) support has been shown to achieve greater than 99% conversion of aniline to cyclohexylamine with minimal side-product formation.[11]
Key Characteristics:
-
High Efficacy: Capable of achieving near-quantitative conversion of aromatic amines.[11]
-
Robustness: Supported ruthenium catalysts demonstrate good stability and can be recycled.[13][14]
-
Versatility: The catalyst's performance can be tuned by modifying the support material (e.g., Al₂O₃, C, LiAlO₂).[11][15]
-
Cost-Effectiveness: Ruthenium is generally less expensive than rhodium, making it a more attractive option for industrial processes.[10]
Palladium-Based Catalyst Systems
While palladium is a cornerstone of catalytic chemistry, especially for C-C coupling reactions, its application in the complete hydrogenation of 2-methylaniline to 2-methylcyclohexylamine is less straightforward.[16][17] Some studies indicate that under certain conditions, Pd/C catalysts may favor the formation of secondary amines, such as dicyclohexylamine, which can be an undesirable side product.[9] However, the development of specialized ligands and supports can significantly alter the selectivity and activity of palladium catalysts.[18]
Key Characteristics:
-
Potential for Side Reactions: Can lead to the formation of secondary amines.[9]
-
Ligand/Support Dependent: Performance is highly sensitive to the choice of ligands or support material.
-
Wide Availability: Palladium catalysts and precursors are widely available.
Quantitative Performance Comparison
To provide a clear, data-driven overview, the following table summarizes the performance of different catalyst systems based on available literature. Note that direct, side-by-side comparisons under identical conditions are rare, so these data points are illustrative of each system's potential.
| Catalyst System | Support/Ligand | Starting Material | Temp. (°C) | H₂ Pressure | Conversion (%) | Selectivity | Key Finding / Reference |
| 5% Ru/LiAl₅O₈ | Lithium Aluminate | Aniline | 150 | - | >99 | >99% to Cyclohexylamine | Lithium aluminate support provides excellent conversion and selectivity for aniline hydrogenation.[11] |
| Rh/C | Carbon | Phenol + NH₃ | 40 | - | High | Favorable for primary amine synthesis | Mild conditions are effective; outperforms Pd/C which forms secondary amines.[9] |
| Supported Ru | Generic Support | Aromatic bis-methylamines | 50-150 | 500-2000 psig | High | High yield of cycloaliphatic product | Water is an effective solvent system for this class of reaction.[12] |
| Ru/C | Carbon | p-Toluidine | 100-140 | 2-8 MPa | High | High to trans-isomer | Effective for producing trans-4-methylcyclohexylamine from p-toluidine.[15] |
Experimental Protocols & Workflow
Reproducibility is the bedrock of scientific integrity. This section provides a representative, detailed protocol for the hydrogenation of 2-methylaniline using a supported ruthenium catalyst in a laboratory setting.
Representative Protocol: Hydrogenation using 5% Ru/C
This procedure is a generalized protocol based on common practices for aromatic amine hydrogenation.
1. Materials & Equipment:
-
2-Methylaniline (o-toluidine)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Ethanol (or other suitable solvent, e.g., THF, water)[12][15]
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature/pressure controls.
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter).
-
Rotary evaporator.
-
Gas chromatograph (GC) for analysis.
2. Experimental Workflow Diagram:
Caption: Standard workflow for catalytic hydrogenation of 2-methylaniline.
3. Step-by-Step Procedure:
-
Reactor Charging: Into the autoclave vessel, charge 2-methylaniline (e.g., 10 mmol), ethanol (e.g., 20 mL), and the 5% Ru/C catalyst (e.g., 1-5 mol% Ru relative to substrate).
-
System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times to ensure an inert atmosphere. Subsequently, purge with hydrogen gas (to ~10 bar) three times.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 120°C). Monitor the pressure; a drop in pressure indicates hydrogen consumption. Maintain the reaction for a set time (e.g., 4-8 hours) or until hydrogen uptake ceases.
-
Cooling and Depressurization: After the reaction is complete, stop heating and allow the reactor to cool to ambient temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Catalyst Filtration: Open the reactor and transfer the reaction mixture to a flask. Rinse the reactor with a small amount of fresh solvent. Filter the combined mixture through a pad of Celite® to remove the solid heterogeneous catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining residue is the crude 2-methylcyclohexylamine product.
-
Analysis: Analyze the crude product by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity towards the cis and trans isomers of 2-methylcyclohexylamine.
Mechanistic Considerations
The catalytic hydrogenation of an aromatic ring on a heterogeneous metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism.
Caption: General mechanism for heterogeneous catalytic hydrogenation.
-
Adsorption: The 2-methylaniline molecule adsorbs onto the active sites of the metal catalyst surface.
-
Hydrogenation: Dissociated hydrogen atoms, also on the catalyst surface, are added sequentially to the aromatic ring. This stepwise addition breaks the aromaticity and forms various partially hydrogenated intermediates.
-
Stereochemistry: The stereochemical outcome (the ratio of cis to trans isomers) is determined during this hydrogenation sequence and is influenced by the way the intermediates are oriented on the catalyst surface. The catalyst type, support material, and reaction conditions (temperature, pressure, solvent) can all influence this orientation and thus the final isomer ratio.
-
Desorption: Once fully saturated, the 2-methylcyclohexylamine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Conclusion and Recommendations
The synthesis of 2-methylcyclohexylamine via catalytic hydrogenation is a well-established yet nuanced transformation where catalyst selection is critical to achieving high yield and desired stereoselectivity.
-
Ruthenium-based catalysts , particularly those on high-surface-area supports like carbon or specialized supports like lithium aluminate, stand out as the most robust, effective, and industrially viable option.[10][11] They offer a compelling balance of high activity, excellent selectivity, and reasonable cost.
-
Rhodium-based catalysts offer very high activity, potentially under milder conditions, but their high cost may limit their use to smaller-scale, high-value applications.[9]
-
Palladium-based catalysts should be approached with caution for this specific transformation due to the potential for over-alkylation leading to secondary amine byproducts, unless specific, well-defined ligand systems are employed to control selectivity.[9]
For researchers aiming for high conversion and a reliable, scalable process, beginning with a screening of supported ruthenium catalysts (e.g., 5% Ru/C, 5% Ru/Al₂O₃) is the most logical and promising starting point.
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Safety Operating Guide
Navigating the Disposal of Trans-2-Methylcyclohexylamine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, a comprehensive understanding of disposal protocols for specific reagents is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of trans-2-methylcyclohexylamine, a compound frequently utilized in synthetic chemistry. Our focus extends beyond simple instructions to elucidate the scientific rationale behind each step, ensuring a self-validating system of safety and compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This amine is classified as a hazardous substance with multiple risk factors that dictate its disposal pathway.
Key Hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][2][3] This is a primary driver for the selection of personal protective equipment (PPE) and waste container materials.
-
Flammability: The compound is a flammable liquid and vapor, with a flash point that necessitates careful handling away from ignition sources.[2][4][5]
-
Toxicity: It is harmful if swallowed and may cause respiratory irritation.[1][6]
These characteristics firmly place this compound under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[7]
Immediate Safety and Personal Protective Equipment (PPE)
Given the corrosive and flammable nature of this compound, stringent adherence to PPE protocols is the first line of defense.
Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene) | To prevent skin contact and chemical burns.[8] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause severe eye damage.[1][8] |
| Body Protection | Chemical-resistant lab coat or apron | To protect against skin contact from spills.[8] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | To avoid inhalation of irritating vapors.[1][8] |
This data is a summary of recommended PPE. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste at the source is a critical first step in compliant disposal.[9]
-
Designate as Hazardous Waste: All waste containing this compound, including pure unused chemical, reaction residues, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be treated as hazardous waste.
-
Segregate from Incompatible Materials: Store waste this compound separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[1][5] Amines can also react with certain metals to produce flammable hydrogen gas.[8]
Step 2: Waste Collection and Containerization
The choice of waste container is crucial to prevent leaks and reactions.
-
Select an Appropriate Container: Use a designated, properly labeled hazardous waste container that is compatible with amines. High-density polyethylene (HDPE) or other chemically resistant plastic containers are suitable. Avoid metal containers where possible due to the potential for reaction.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[7][10] This prevents the release of flammable and irritating vapors.
-
Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion and to prevent spills during transport.
Step 3: Labeling the Waste Container
Accurate and complete labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components in the waste stream)
-
The specific hazards (e.g., "Corrosive," "Flammable")
-
The accumulation start date
-
The generator's name and contact information
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) pending pickup.[10]
-
Store in a Designated Area: Keep the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Monitor Accumulation Time: Be aware of the regulatory time limits for waste accumulation, which vary based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[11]
Step 5: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the pickup and disposal of the waste.
-
Provide Necessary Documentation: Be prepared to provide the completed hazardous waste label and any other required documentation to the disposal vendor.
-
Manifesting: For off-site transport, a hazardous waste manifest will be required to track the waste from your facility to its final destination.[10][11]
Emergency Procedures for Spills and Exposures
Accidents can happen, and being prepared is a critical component of laboratory safety.
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[1] Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal. Ensure the area is well-ventilated.
-
Large Spills: For a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS office.[8]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework: EPA RCRA
The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[7] As a generator of this hazardous waste, you are responsible for its management from "cradle to grave."[7] This chemical would likely be classified under the following RCRA hazardous waste codes due to its characteristics:
-
D002 (Corrosivity): Due to its properties as a corrosive amine.[13]
It is the generator's responsibility to make an accurate hazardous waste determination.[9]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Navigating the Safe Handling of Trans-2-methylcyclohexylamine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Procedural Guide for Researchers
Trans-2-methylcyclohexylamine, a valuable reagent in pharmaceutical and chemical synthesis, demands rigorous adherence to safety protocols due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Inherent Risks of this compound
This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of safe handling. It is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][2][3] These hazards necessitate a multi-faceted approach to protection, encompassing engineering controls, administrative protocols, and, crucially, the correct use of PPE.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that must be tailored to the specific experimental conditions and potential for exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| Level of Protection | Required PPE | Rationale |
| Minimum | Safety glasses with side shields, lab coat, nitrile gloves | For handling small quantities in a well-ventilated fume hood. |
| Moderate | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, chemical-resistant gloves (e.g., butyl rubber, neoprene) | For procedures with a higher risk of splashes or spills. |
| High | Full-face respirator with appropriate cartridges, fully encapsulated chemical- and vapor-protective suit, inner and outer chemical-resistant gloves, chemical-resistant boots | For large-scale operations or in situations with poor ventilation where vapor concentrations may be high. |
A Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct application and removal. Follow this meticulous procedure to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don a pair of inner, chemical-resistant gloves.
-
Coveralls/Apron: Put on the chemical-resistant coveralls or apron.
-
Respirator: If required, perform a positive and negative pressure seal check on your respirator before entering the work area.
-
Outer Gloves: Don a pair of outer, chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of your coveralls.
-
Eye and Face Protection: Put on your chemical splash goggles and face shield.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff downwards without touching the exterior with your bare hands.
-
Face and Eye Protection: Remove the face shield and goggles from the back of your head.
-
Coveralls/Apron: Remove the coveralls or apron by rolling them down and away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound
Operational Plan: Safe Handling in the Laboratory
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[2][3][4]
-
Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves, and chemical safety goggles.[1][2] For tasks with a higher potential for splashing, a face shield and a chemical-resistant apron are essential.[2]
-
Spill Management: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.[1] For larger spills, contact your institution's environmental health and safety department.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]
-
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[3][5]
By integrating these procedures into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
